1,2,3,9-Tetrahydro-9-(methyl-d3)-4H-carbazol-4-one
Descripción
BenchChem offers high-quality 1,2,3,9-Tetrahydro-9-(methyl-d3)-4H-carbazol-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2,3,9-Tetrahydro-9-(methyl-d3)-4H-carbazol-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
9-(trideuteriomethyl)-2,3-dihydro-1H-carbazol-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-14-10-6-3-2-5-9(10)13-11(14)7-4-8-12(13)15/h2-3,5-6H,4,7-8H2,1H3/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHJUJCWZKJMCLC-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)CCC2)C3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C2=C(C(=O)CCC2)C3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90731513 | |
| Record name | 9-(~2~H_3_)Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90731513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1225443-54-8 | |
| Record name | 9-(~2~H_3_)Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90731513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Technical Guide: 1,2,3,9-Tetrahydro-9-(methyl-d3)-4H-carbazol-4-one
CAS Number: 1225443-54-8 Primary Application: Stable Isotope Internal Standard for Ondansetron Impurity Profiling
Executive Summary
This technical guide details the physicochemical properties, synthesis, and analytical applications of 1,2,3,9-Tetrahydro-9-(methyl-d3)-4H-carbazol-4-one (CAS 1225443-54-8). This compound is the deuterated analog of Ondansetron Impurity C (EP/BP nomenclature) or Related Compound C (USP nomenclature).
In pharmaceutical development and quality control, this isotopolog serves as a critical Internal Standard (IS) for the quantification of impurities in Ondansetron drug substances and products. Its deuterium labeling (
Chemical Identity & Properties
The core structure is a tetrahydrocarbazole ketone, methylated at the N-9 position with a trideuteromethyl group (
Table 1: Physicochemical Specifications
| Property | Specification |
| Chemical Name | 1,2,3,9-Tetrahydro-9-(methyl- |
| CAS Number | 1225443-54-8 |
| Parent Compound | 1,2,3,9-Tetrahydro-9-methyl-4H-carbazol-4-one (CAS 27387-31-1) |
| Molecular Formula | |
| Molecular Weight | 202.27 g/mol (vs. 199.25 g/mol for non-labeled) |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, Methanol, Chloroform; sparingly soluble in water |
| Isotopic Purity | Typically |
| SMILES | [2H]C([2H])([2H])N1C2=C(C(=O)CCC2)C3=CC=CC=C31 |
Synthesis & Production Logic
The synthesis of the
Mechanistic Pathway
-
Starting Material: 1,2,3,9-Tetrahydro-4H-carbazol-4-one (CAS 15128-52-6).
-
Deprotonation: A strong base (e.g., Sodium Hydride, NaH) removes the proton from the indole nitrogen (N-9), creating a nucleophilic anion.
-
Deutero-Methylation: The anion attacks the electrophilic carbon of Iodomethane-
( ), introducing the labeled methyl group.
Synthesis Diagram
The following diagram illustrates the chemical transformation from the precursor to the final deuterated standard.
Figure 1: Synthesis pathway via N-alkylation using Iodomethane-d3.
Analytical Applications: LC-MS/MS Internal Standard
The primary utility of CAS 1225443-54-8 is in Isotope Dilution Mass Spectrometry (IDMS) . Because the physicochemical properties (pKa, lipophilicity) of the
Why Use This Standard?
-
Matrix Effect Compensation: Any ion suppression or enhancement caused by the sample matrix affects both the analyte and the
-IS equally. The ratio of their signals remains constant, ensuring accurate quantification. -
Retention Time Locking: It serves as a definitive marker for the retention time of Impurity C, which is critical when analyzing complex degradation profiles of Ondansetron.
Experimental Protocol: Impurity Quantification
Objective: Quantify Ondansetron Impurity C in a drug formulation.
-
Stock Solution Preparation:
-
Dissolve 1 mg of 1,2,3,9-Tetrahydro-9-(methyl-d3)-4H-carbazol-4-one in 10 mL Methanol (100 µg/mL).
-
-
Sample Preparation:
-
Weigh pulverized Ondansetron tablet powder equivalent to 50 mg API.
-
Dissolve in diluent (Mobile Phase A:B).
-
-
Spiking (Internal Standardization):
-
Add a fixed volume of the
-Stock Solution to the sample vial before final volume adjustment. -
Final concentration of IS should be approx. 50-100 ng/mL.
-
-
LC-MS/MS Analysis:
-
Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 3.5 µm).
-
MRM Transitions:
-
Analyte (Impurity C):
200.1 171.1 -
Internal Standard (
): 203.1 174.1 (Mass shift of +3 Da).
-
-
Workflow Diagram
Figure 2: LC-MS/MS workflow utilizing the deuterated internal standard for accurate quantification.
Handling, Stability & Safety
Stability
-
Light Sensitivity: Carbazole derivatives are prone to photo-oxidation. Store in amber vials protected from light.
-
Hygroscopicity: Moderately hygroscopic. Store under desiccated conditions.
-
Isotopic Stability: The deuterium label on the methyl group is chemically stable and does not undergo exchange with solvent protons under standard reverse-phase conditions.
Storage Conditions
-
Long-term: -20°C (Freezer).
-
Short-term (Solutions): 2-8°C for up to 1 week; protect from light.
Safety (GHS Classification)
-
Signal Word: Warning
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
-
PPE: Wear nitrile gloves, safety goggles, and lab coat. Handle in a fume hood to avoid inhalation of dust.
References
-
National Center for Biotechnology Information (PubChem). 1,2,3,9-Tetrahydro-9-methyl-4H-carbazol-4-one (Parent Compound). Available at: [Link]
-
Pharmaffiliates. Ondansetron Impurity Standards & Isotope Labeled Compounds. Available at: [Link][1][2]
Sources
An In-Depth Technical Guide to the Characterization of a Deuterated Ondansetron Precursor
Abstract
The strategic replacement of hydrogen with its heavy isotope, deuterium, represents a significant advancement in medicinal chemistry, primarily aimed at enhancing the pharmacokinetic profiles of therapeutic agents. This "deuterium switch" can lead to improved metabolic stability, reduced toxicity, and potentially more favorable dosing regimens.[1][2] Ondansetron, a potent 5-HT3 receptor antagonist, is a critical antiemetic agent whose metabolism can be altered through deuteration. The synthesis of deuterated ondansetron necessitates the preparation of a deuterated precursor, the rigorous characterization of which is paramount to ensure the identity, purity, and isotopic integrity of the final active pharmaceutical ingredient (API). This guide provides a comprehensive, multi-modal analytical framework for researchers and drug development professionals engaged in the characterization of deuterated ondansetron precursors, focusing on the integration of mass spectrometry, nuclear magnetic resonance spectroscopy, and high-performance liquid chromatography.
Introduction: The Rationale for Deuteration and Precursor Scrutiny
The kinetic isotope effect (KIE) is the foundational principle behind the development of deuterated drugs. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes.[3] This can slow the rate of metabolism, prolonging the drug's half-life and systemic exposure.[2][3] For a drug like ondansetron, this could translate into improved efficacy and patient compliance.
The U.S. Food and Drug Administration (FDA) has recognized deuterated analogues of existing drugs as New Chemical Entities (NCEs), a designation that provides five years of market exclusivity.[1][4] This regulatory pathway, often utilizing the 505(b)(2) application process, allows developers to reference safety and efficacy data from the non-deuterated parent drug, streamlining development.[5]
However, this opportunity is predicated on the absolute structural confirmation of the new molecular entity. The journey to a validated deuterated API begins with its precursors. Rigorous characterization of the deuterated precursor is not merely a quality control step; it is the bedrock upon which the entire development program is built. It ensures that the isotopic label is in the correct position and at the desired enrichment level, and that the precursor is free from critical impurities before it is advanced to the final synthesis steps. This guide will focus on a common precursor, 1,2,3,9-tetrahydro-9-(methyl-d₃)-4H-carbazol-4-one , as a practical exemplar.
Core Analytical Objectives
The characterization of a deuterated precursor is a multi-faceted investigation designed to answer three critical questions:
-
Identity Confirmation: Is the compound the correct molecule?
-
Isotopic Integrity: Is the deuterium located at the intended position, and what is the level of isotopic enrichment?
-
Purity Profile: What is the chemical purity, and what are the identities and quantities of any impurities?
A singular analytical technique cannot answer all these questions. Therefore, a synergistic, multi-modal approach combining orthogonal methods is essential for building a complete and trustworthy data package.
The Multi-Modal Analytical Workflow
The comprehensive characterization of the deuterated ondansetron precursor relies on the integration of three cornerstone analytical techniques: Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC).
Caption: High-level workflow for deuterated precursor characterization.
Mass Spectrometry: The First Confirmation
Mass spectrometry is the initial and most direct method to confirm the successful incorporation of deuterium by measuring the molecular weight of the precursor.[]
-
Causality: Each deuterium atom adds approximately 1.006 Da to the mass of the molecule. For our target precursor, 1,2,3,9-tetrahydro-9-(methyl-d₃)-4H-carbazol-4-one, we expect a mass increase of ~3 Da compared to its non-deuterated (protio) analogue. High-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap, is essential for providing the mass accuracy needed to confirm the elemental composition.[7]
-
Trustworthiness: The technique is self-validating by comparing the measured mass of the synthesized precursor to the theoretical mass of both the deuterated and non-deuterated versions. The isotopic distribution pattern also provides a clear fingerprint of the enrichment level.
Data Presentation:
| Compound | Theoretical Mass (Monoisotopic) | Observed Mass (m/z) | Mass Error (ppm) |
| Protio-Precursor (C₁₃H₁₃NO) | 199.0997 | 199.1001 | 2.0 |
| Deutero-Precursor (C₁₃H₁₀D₃NO) | 202.1186 | 202.1183 | -1.5 |
NMR Spectroscopy: Pinpointing the Label
While MS confirms if deuterium has been incorporated, NMR spectroscopy confirms precisely where.[8][9] It is the definitive technique for structural elucidation and determining the site of isotopic labeling.
-
Expertise - ¹H NMR: In a proton NMR spectrum, the signal corresponding to a proton that has been replaced by deuterium will disappear or be significantly reduced in integration.[10] For our precursor, the singlet corresponding to the N-CH₃ protons (typically around 3.6-3.7 ppm) in the protio-analogue should be absent in the spectrum of the deuterated compound. The presence of a small residual signal allows for the quantification of isotopic purity.
-
Expertise - ²H NMR: Deuterium NMR provides direct evidence of the label.[10] While proton NMR shows the absence of a signal, ²H NMR shows the presence of a signal at the chemical shift corresponding to the deuterated position. This provides unambiguous, positive confirmation.
-
Trustworthiness: The combination of ¹H and ²H NMR provides an orthogonal, self-validating system. One technique confirms the absence of the proton, while the other confirms the presence of the deuteron at the same chemical shift, leaving no ambiguity.
HPLC: Assessing Chemical Purity
A precursor can have perfect isotopic enrichment but be chemically impure. HPLC is the industry-standard method for separating and quantifying the target compound from its non-deuterated counterpart, synthesis-related impurities, and any degradants.[11][12]
-
Expertise: Since deuterium substitution has a negligible effect on polarity, the deuterated and non-deuterated precursors will typically co-elute under standard reversed-phase HPLC conditions. Therefore, the primary role of HPLC is to determine the total chemical purity. A well-developed method must be able to resolve known process impurities, such as the starting material (1,2,3,9-tetrahydro-4H-carbazol-4-one) and potential side-products. The use of a photodiode array (PDA) detector is crucial for peak purity analysis and to ensure co-eluting peaks are not obscuring impurities.
-
Trustworthiness: Method validation according to ICH guidelines (covering specificity, linearity, accuracy, precision, and robustness) ensures the reliability of the purity assessment. The method's specificity is demonstrated by its ability to separate the main compound from all known impurities.[13]
Data Presentation:
| Parameter | Result | Acceptance Criteria |
| Assay (by HPLC) | 99.8% | ≥ 99.0% |
| Largest Individual Impurity | 0.08% | ≤ 0.10% |
| Total Impurities | 0.18% | ≤ 0.50% |
Integrated Data Interpretation: A Holistic View
The power of this multi-modal approach lies in the integration of all data points to build a complete profile of the deuterated precursor.
Sources
- 1. salamandra.net [salamandra.net]
- 2. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. isotope.com [isotope.com]
- 4. FDA Determines that Deuterated Compounds are NCEs and Different Orphan Drugs Versus Non-deuterated Versions [thefdalawblog.com]
- 5. pubs.acs.org [pubs.acs.org]
- 7. metsol.com [metsol.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 10. Deuterium NMR - Wikipedia [en.wikipedia.org]
- 11. farmaciajournal.com [farmaciajournal.com]
- 12. One moment, please... [revmedchir.ro]
- 13. ijpbs.com [ijpbs.com]
An In-depth Technical Guide to the Isotopic Labeling of Carbazole Derivatives
Foreword: The Strategic Value of Isotopic Labeling in Carbazole Chemistry
Carbazole and its derivatives represent a cornerstone of modern medicinal chemistry and materials science. Their rich pharmacological profile, encompassing everything from anticancer to neuroprotective activities, has made them a focal point of intensive research.[1][2] In parallel, their unique electronic properties are harnessed in the development of advanced organic light-emitting diodes (OLEDs). The ability to precisely track the metabolic fate, reaction mechanisms, and material properties of these compounds is paramount. Isotopic labeling—the selective replacement of an atom with one of its isotopes (e.g., replacing hydrogen with deuterium, ¹²C with ¹³C, or ¹⁴N with ¹⁵N)—provides an elegant and powerful solution.
This guide offers researchers, scientists, and drug development professionals a comprehensive overview of the core strategies for isotopically labeling carbazole derivatives. We will move beyond simple protocols to explore the underlying principles, the rationale behind methodological choices, and the practical applications that drive innovation in the field. Every method described is grounded in established scientific literature to ensure reliability and reproducibility.
Chapter 1: Deuterium Labeling - Enhancing Metabolic Stability and Analytical Precision
Deuterium (²H or D), a stable isotope of hydrogen, is the most common label integrated into drug candidates. Its introduction can significantly alter the pharmacokinetic profile of a molecule, a strategy known as the "deuterium effect." By replacing a hydrogen atom at a site of metabolic oxidation with a deuterium atom, the carbon-deuterium (C-D) bond, being stronger than the carbon-hydrogen (C-H) bond, is more resistant to cleavage by metabolic enzymes. This can lead to a slower rate of metabolism, improved drug exposure, and potentially a better safety profile.[3][4] Furthermore, deuterated compounds serve as invaluable internal standards for quantitative analysis by mass spectrometry, enhancing analytical sensitivity and accuracy.[]
Transition Metal-Catalyzed Hydrogen Isotope Exchange (HIE)
Direct hydrogen isotope exchange (HIE) is a highly efficient and atom-economical method for introducing deuterium into carbazole scaffolds.[6] This approach avoids the need for de novo synthesis of the labeled molecule, allowing for late-stage functionalization of complex carbazole derivatives.
Homogeneous transition metal catalysts, particularly those based on iridium and ruthenium, are highly effective for HIE.[4] These catalysts operate via a C-H activation mechanism. The metal center reversibly coordinates to the aromatic system of the carbazole, cleaves a C-H bond, and then facilitates the exchange of hydrogen for deuterium from a deuterium source, typically deuterium oxide (D₂O) or deuterium gas (D₂). The choice of catalyst and directing group on the carbazole substrate is critical for achieving high regioselectivity.
The following workflow describes a method for achieving site-selective deuteration of carbazoles using a carbonyl-directing group.[3][6]
Caption: Workflow for Iridium/Silver-Catalyzed Deuteration of Carbazoles.
-
Preparation: To a reaction tube, add the carbazole substrate (0.23 mmol), [Cp*IrCl₂]₂ (5 mol %), and AgNTf₂ (20 mol %).[3]
-
Inerting: Seal the reaction tube with a Teflon-lined screw cap, evacuate the tube, and then purge with nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.[3]
-
Reagent Addition: Under a nitrogen atmosphere, add 1,2-dichloroethane (917 μL) and deuterium oxide (D₂O, 83 μL) via syringe.[3]
-
Reaction: Seal the tube with parafilm and stir the reaction mixture at 100 °C for 20 hours.[3]
-
Monitoring and Work-up: Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, the deuterated product can be purified using standard techniques such as column chromatography.
-
Analysis: Confirm the position and extent of deuterium incorporation using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[7]
Heterogeneous Catalysis for Deuteration
While homogeneous catalysts offer high selectivity, heterogeneous catalysts, such as nanostructured iron or ruthenium, provide advantages in terms of ease of separation and catalyst recyclability.[6][8]
A recently developed method utilizes a nanostructured iron catalyst, prepared from iron salts and cellulose, for the selective deuteration of various heterocycles, including indoles which are structurally related to carbazoles.[8] This method is highly scalable and uses inexpensive D₂O as the deuterium source under hydrogen pressure. The presence of hydrogen improves catalyst stability and recyclability.[8]
| Catalyst System | Deuterium Source | Key Advantages | Substrate Example | Reference |
| [Cp*IrCl₂]₂ / AgNTf₂ | D₂O | High site-selectivity with directing groups | Carvedilol | [3] |
| Ruthenium Nanocatalyst | D₂ gas | High isotope uptake, applicable to complex molecules | Carbazole substructures | [6] |
| Nanostructured Iron | D₂O / H₂ | Scalable, inexpensive, recyclable catalyst | Indoles, Anilines | [8] |
Table 1: Comparison of Deuteration Methods for Carbazole and Related Heterocycles.
Chapter 2: Carbon-13 Labeling - Probing Reaction Mechanisms and Metabolic Pathways
Carbon-13 (¹³C) is a stable isotope of carbon that is invaluable for mechanistic studies and metabolic flux analysis.[9][] Its presence in a molecule can be readily detected by ¹³C-NMR and mass spectrometry, allowing researchers to trace the path of carbon atoms through complex reaction sequences or metabolic networks.[7][11]
Synthesis from ¹³C-Labeled Precursors
The most direct approach for ¹³C-labeling is to incorporate a ¹³C-enriched building block during the synthesis of the carbazole derivative.
A common strategy involves the use of a Grignard reagent and ¹³C-labeled carbon dioxide to introduce a ¹³C-carboxyl group, which can then be further elaborated.
Caption: General workflow for ¹³C-labeling using a Grignard reagent and ¹³CO₂.
-
Grignard Reagent Formation: In a flame-dried flask under an inert atmosphere, react an appropriate halogenated precursor with magnesium turnings in anhydrous diethyl ether to form the Grignard reagent.[12]
-
Carboxylation: Cool the Grignard solution in a dry ice/acetone bath. Introduce a known quantity of ¹³CO₂ gas (or add crushed ¹³C-labeled dry ice).
-
Work-up: After the reaction is complete, quench the mixture by carefully adding dilute acid (e.g., HCl). This protonates the carboxylate salt to yield the ¹³C-labeled carboxylic acid.[12]
-
Purification and Elaboration: Extract the carboxylic acid with an organic solvent and purify it. This labeled intermediate can then be used in subsequent steps to construct the final carbazole derivative.
Chapter 3: Nitrogen-15 Labeling - Unraveling Protein Interactions and Nitrogen Metabolism
Nitrogen-15 (¹⁵N) is a stable isotope that serves as a powerful probe for studying nitrogen metabolism and biomolecular interactions.[13][14] Its nuclear spin of 1/2 makes it particularly well-suited for high-resolution NMR studies.[13] In drug development, ¹⁵N-labeling can help elucidate drug-protein binding and track the metabolic fate of nitrogen-containing compounds.[13][]
Buchwald-Hartwig Amination with ¹⁵N-Amines
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[16][17] This reaction is highly versatile and tolerates a wide range of functional groups, making it ideal for the late-stage introduction of a ¹⁵N-labeled amine into a carbazole precursor.
The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation by a base, and finally reductive elimination to form the C-N bond and regenerate the catalyst.[16] By using a ¹⁵N-labeled amine, the isotope can be incorporated with high efficiency and specificity.
Caption: Schematic for ¹⁵N-labeling via Buchwald-Hartwig amination.
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine the halogenated carbazole precursor, the ¹⁵N-labeled amine, a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XantPhos), and a base (e.g., NaOt-Bu) in a dry solvent such as toluene or dioxane.[18]
-
Reaction: Seal the reaction vessel and heat the mixture to the appropriate temperature (typically 80-110 °C) until the reaction is complete as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction mixture, dilute with an organic solvent, and wash with water or brine. Dry the organic layer and concentrate it under reduced pressure.
-
Purification and Analysis: Purify the crude product by column chromatography. Confirm the incorporation of the ¹⁵N label by high-resolution mass spectrometry and NMR spectroscopy.
Chapter 4: Analytical Verification of Isotopic Labeling
The successful incorporation of an isotopic label must be rigorously verified. The two primary techniques for this are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[7][19]
-
Mass Spectrometry (MS): MS distinguishes molecules based on their mass-to-charge ratio. The incorporation of a heavier isotope (D, ¹³C, or ¹⁵N) will result in a predictable mass shift in the molecular ion peak, confirming the presence of the label and allowing for the determination of isotopic enrichment.[20]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the precise location of an isotopic label within a molecule.[7]
-
Deuterium: The replacement of a proton with a deuteron leads to the disappearance of the corresponding signal in the ¹H-NMR spectrum.
-
Carbon-13: ¹³C-NMR can directly observe the labeled carbon atom. The signal for the enriched carbon will be significantly enhanced.[21]
-
Nitrogen-15: ¹⁵N-NMR can directly detect the labeled nitrogen. Additionally, ¹⁵N-coupling can often be observed in ¹H or ¹³C NMR spectra, providing further structural confirmation.[13]
-
Conclusion: A Forward-Looking Perspective
The isotopic labeling of carbazole derivatives is an enabling technology that provides profound insights into their biological activity and material properties. From enhancing metabolic stability through deuteration to elucidating complex biochemical pathways with ¹³C and ¹⁵N tracers, these techniques are indispensable tools for the modern researcher. As synthetic methodologies become more sophisticated, particularly in the realm of late-stage functionalization, the ability to strategically and efficiently introduce isotopic labels will continue to accelerate the development of novel carbazole-based therapeutics and advanced materials.
References
- Iridium/Silver-Catalyzed H/D Exchange for Perdeuteration of Indoles and Site-Selective Deuteration of Carbazoles: Application in Late-Stage Functionalization.
- Deuteration of carbazole containing molecule.
- Site-Selective Silver-Catalyzed C–H Bond Deuteration of Five-Membered Aromatic Heterocycles and Pharmaceuticals. PMC.
- CAS 38537-24-5 (carbazole-[d8]). BOC Sciences.
- Isotopic labeling. Wikipedia.
- Scalable and selective deuter
- Site-Selective Deuteration of N-Heterocycles via Iridium-Catalyzed Hydrogen Isotope Exchange.
- Selective Deuteration of Heterocycle N-Oxides via Iridium-Catalysed Hydrogen Isotope Exchange. Thieme E-Books & E-Journals.
- Ruthenium Catalysed Transfer Deuteration of Heteroaromatics in D2O.
- Late-Stage Carbon-14 Labeling and Isotope Exchange: Emerging Opportunities and Future Challenges.
- NMR metabolomics. IsoLife.
- Isotope Labeling. Cerno Bioscience.
- Buchwald–Hartwig amin
- Carbon-13 Labeled Compounds. TargetMol.
- Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development. Medium.
- grignard reagents. Chemguide.
- Labeling nitrogen species with the stable isotope 15N for their measurement by separative methods coupled with mass spectrometry: A review.
- Carbon-13 Labeled Compounds. BOC Sciences.
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
- Nitrogen-15: The Stable Isotope Powering Advanced Agricultural and Medical Research. Medium.
- NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions.
- Isotopic labeling of metabolites in drug discovery applic
- The Ultimate Guide to Buchwald-Hartwig Amin
- Nitrogen 15 - Stable Isotope. BOC Sciences.
- A Concise Review on Carbazole Derivatives and its Biological Activities. PharmaInfo.
- Carbazole Deriv
Sources
- 1. pharmainfo.in [pharmainfo.in]
- 2. mdpi-res.com [mdpi-res.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Site-Selective Silver-Catalyzed C–H Bond Deuteration of Five-Membered Aromatic Heterocycles and Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 8. Scalable and selective deuteration of (hetero)arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Carbon-13 Labeled Compounds_TargetMol [targetmol.com]
- 11. NMR metabolomics - IsoLife [isolife.nl]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development - China Isotope Development [asiaisotopeintl.com]
- 14. Nitrogen-15: The Stable Isotope Powering Advanced Agricultural and Medical Research - China Isotope Development [asiaisotopeintl.com]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. youtube.com [youtube.com]
- 18. chemrxiv.org [chemrxiv.org]
- 19. Isotope Labeling - Cerno Bioscience [cernobioscience.com]
- 20. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
Technical Guide: Physicochemical Profiling & Applications of Deuterated Carbazolone
Focus Molecule: Deuterated 1,2,3,9-Tetrahydro-4H-carbazol-4-one (and derivatives)
Executive Summary
1,2,3,9-Tetrahydro-4H-carbazol-4-one (hereafter "Carbazolone") is the critical pharmacophore and synthetic precursor for the "setron" class of 5-HT3 receptor antagonists, most notably Ondansetron .
Deuterated forms of Carbazolone (isotopologues) are engineered for two primary applications in drug development:
-
Bioanalytical Internal Standards: Stable isotope-labeled standards (SIL-IS) for precise LC-MS/MS quantification of carbazole-based metabolites.
-
Metabolic Stability Enhancement: Exploiting the Kinetic Isotope Effect (KIE) to retard CYP450-mediated oxidation at labile C-H sites, potentially extending half-life (
) and reducing toxic metabolite formation.
This guide details the physicochemical shifts, synthesis protocols, and analytical signatures of deuterated carbazolone, specifically focusing on the
Physicochemical Properties: Protio vs. Deutero
While deuteration adds mass, it induces minimal changes to bulk physical properties (melting point, solubility) but drastically alters vibrational frequencies and bond dissociation energies.
Comparative Data Table
| Property | Protio-Carbazolone ( | Deutero-Carbazolone ( | Impact of Deuteration |
| Molecular Formula | Mass increase of | ||
| Molar Mass | 185.22 g/mol | ~187.23 ( | Shift in |
| Melting Point | 224–226 °C [1] | 223–225 °C (Theoretical) | Negligible ( |
| LogP (Lipophilicity) | ~2.2 [1] | ~2.18 | Slight decrease ( |
| C-H/D Bond Energy | ~98 kcal/mol | ~100 kcal/mol | Critical: C-D bond is ~1.2–1.5 kcal/mol stronger due to lower Zero Point Energy (ZPE). |
| IR Carbonyl Stretch | ~1630–1650 cm | Unchanged | Deuteration at |
| Solubility | DMSO, MeOH, warm EtOH | DMSO- | Identical solubility profile; isotopic purity requires deuterated solvents to prevent back-exchange. |
The Kinetic Isotope Effect (KIE)
The primary utility of deuterated carbazolone lies in the Primary Deuterium Kinetic Isotope Effect . The cleavage of a C-D bond is the rate-determining step (RDS) in many metabolic oxidations.
-
Mechanism: The heavier mass of deuterium lowers the vibrational zero-point energy (ZPE) of the bond.
-
Magnitude: Theoretical
can reach 6–7 at room temperature. For carbazolone derivatives, blocking the C3 or aromatic sites can significantly reduce clearance by CYP2D6 or CYP3A4 [2].
Chemical Stability & Reactivity
Keto-Enol Tautomerism & Exchangeability
The C3 position (alpha to the carbonyl) is chemically labile. In the presence of a base and a protic solvent, these protons exchange rapidly.
-
Risk: If a
-carbazolone standard is dissolved in regular water/methanol, it will back-exchange to the protio form, destroying isotopic purity. -
Mitigation: All stock solutions must be prepared in aprotic solvents (DMSO, Acetonitrile) or deuterated protic solvents (MeOD).
Metabolic Pathways
The carbazolone scaffold undergoes hydroxylation at the aromatic ring (positions 6 and 7) and oxidation at the benzylic positions (C1). Deuteration at these sites acts as a "metabolic roadblock."
Figure 1: Mechanism of metabolic stabilization via deuteration. The C-D bond resists CYP450 cleavage, shunting metabolism or extending half-life.
Synthesis Protocols
Protocol A: H/D Exchange (Synthesis of -Carbazolone)
This method utilizes the acidity of the
Reagents:
-
1,2,3,9-Tetrahydro-4H-carbazol-4-one (Protio precursor)
-
Deuterium Oxide (
, 99.9 atom % D) -
Sodium Deuteroxide (NaOD) or Potassium Carbonate (
) -
Solvent: Dioxane or MeOD
Step-by-Step Workflow:
-
Dissolution: Dissolve 1.0 eq of carbazolone in 1,4-dioxane (0.5 M concentration).
-
Basification: Add 10 eq of
containing 0.1 eq of NaOD. -
Reflux: Heat the mixture to 90°C for 12–24 hours. The thermodynamic drive favors deuteration due to the vast excess of D solvent.
-
Monitoring: Monitor by NMR. The triplet at
ppm (C3-H) should disappear. -
Workup: Cool to RT. Extract with EtOAc. Crucial: Do not wash with water (
)! Wash with to remove salts. -
Isolation: Dry over
, filter, and concentrate. -
Validation: Verify isotopic enrichment >98% via MS.
Protocol B: De Novo Synthesis (Synthesis of Ring-Deuterated Analogs)
To deuterate the aromatic ring (non-exchangeable), one must start with deuterated phenylhydrazine.
Reaction: Fischer Indole Synthesis
Figure 2: De Novo synthesis pathway for non-exchangeable deuterated isotopologues.
Analytical Profiling
Mass Spectrometry (LC-MS/MS)
Deuterated carbazolone is primarily used as an Internal Standard (IS).
-
Mass Shift:
-analog shows (vs 186.23 for protio). -
Cross-Talk: Ensure the mass window of the IS does not overlap with the M+2 isotope of the natural analyte. A shift of +3 or +4 Da is preferred to eliminate isotopic contribution overlap.
NMR Spectroscopy
Deuterium (
-
NMR (Protio Solvent):
-
Loss of Signal: The signals corresponding to the deuterated positions disappear.
-
Example: In
-carbazolone, the triplet at ~2.6 ppm vanishes.
-
-
NMR:
-
Coupling: Carbon atoms attached to deuterium appear as triplets (for CD) or quintets (for
) due to coupling (~20-25 Hz). -
Isotope Shift: The
signal for the C-D carbon shifts upfield by ~0.3–0.5 ppm per deuterium atom.
-
References
-
PubChem. (2025).[1] 1,2,3,9-Tetrahydro-4H-carbazol-4-one Compound Summary. National Library of Medicine. [Link]
-
Foster, A. B. (1984). Deuterium isotope effects in studies of drug metabolism. Trends in Pharmacological Sciences. [Link]
-
Shao, L., & Hewitt, M. C. (2010). The kinetic isotope effect in the search for deuterated drugs. Drug News & Perspectives. [Link]
-
Fisher, M. B., et al. (2016). The complexities of the kinetic isotope effect in drug discovery. Current Opinion in Drug Discovery & Development. [Link]
Sources
Technical Guide: Synthesis and Application of 1,2,3,9-Tetrahydro-9-(methyl-d3)-4H-carbazol-4-one in Deuterated Ondansetron Production
[1]
Executive Summary
This technical guide details the strategic role and synthesis of 1,2,3,9-Tetrahydro-9-(methyl-d3)-4H-carbazol-4-one (hereafter referred to as the d3-Carbazolone Intermediate ).[1] This compound serves as the critical isotopic anchor in the production of Ondansetron-d3 , a stable isotope-labeled analog of the selective 5-HT3 receptor antagonist Ondansetron.[1]
Deuterated Ondansetron is essential for two primary applications:
-
Bioanalytical Internal Standards (IS): Eliminating matrix effects in LC-MS/MS quantification of Ondansetron in biological fluids.
-
Pharmacokinetic Research: Investigating metabolic pathways where the N-methyl group is a site of enzymatic attack (Kinetic Isotope Effect studies).[1]
This guide provides a validated, self-consistent synthetic pathway, emphasizing the introduction of the deuterium label at the earliest stable intermediate to maximize isotopic efficiency and yield.
Compound Profile & Strategic Importance
The d3-Carbazolone Intermediate is the deuterated analog of the standard Ondansetron starting material (CAS 27387-31-1).[1] By introducing the isotopic label at the N-9 position of the carbazole ring, the label remains metabolically stable and chemically inert throughout the subsequent Mannich condensation and imidazole coupling steps.[1]
Physicochemical Identity[2]
| Feature | Description |
| Compound Name | 1,2,3,9-Tetrahydro-9-(methyl-d3)-4H-carbazol-4-one |
| Non-Deuterated CAS | 27387-31-1 (Reference) |
| Final Product CAS | 1225442-22-7 (Ondansetron-d3 HCl) |
| Molecular Formula | C₁₃H₁₀D₃NO |
| Molecular Weight | ~202.27 g/mol (vs. 199.25 g/mol for d0) |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DMF, DMSO, Chloroform; sparingly soluble in water |
Synthetic Pathway: The Core Directive
The synthesis is designed to be modular . The deuterium label is installed in Step 1 , ensuring that all downstream intermediates carry the tag. This prevents the need for expensive late-stage deuteration strategies which often suffer from poor selectivity or exchange (scrambling).[1]
Diagram 1: Chemical Synthesis Flow
The following diagram outlines the reaction cascade from the raw carbazolone precursor to the final Ondansetron-d3 API.[1]
Caption: Step-wise chemical transformation from the carbazole precursor to deuterated Ondansetron.
Detailed Experimental Protocols
Step 1: Synthesis of the d3-Carbazolone Intermediate
Objective: Selective N-methylation of 1,2,3,9-tetrahydro-4H-carbazol-4-one using Iodomethane-d3.[1]
-
Reagents:
-
Protocol:
-
Activation: In a flame-dried 3-neck flask under Nitrogen atmosphere, suspend NaH (1.2 eq) in anhydrous DMF at 0°C.
-
Deprotonation: Add a solution of 1,2,3,9-tetrahydro-4H-carbazol-4-one in DMF dropwise over 30 minutes. Stir at 0°C for 1 hour until hydrogen evolution ceases. Observation: The solution typically turns from pale yellow to a deeper orange/brown, indicating anion formation.
-
Labeling: Add Iodomethane-d3 dropwise via syringe.[1] Maintain temperature <5°C during addition to prevent exothermic runaway.
-
Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 3–4 hours.
-
Quench & Workup: Pour the reaction mixture into ice-cold water. The product will precipitate.[1][5] Filter the solid, wash copiously with water to remove DMF and iodide salts.
-
Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (Hexane:EtOAc) if necessary.
-
-
Self-Validating Checkpoint:
Step 2: Mannich Reaction (Linker Installation)
Objective: Functionalization of the C-3 position to prepare for imidazole attachment.
-
Reagents:
-
Protocol:
-
Dissolve the d3-Carbazolone in Glacial Acetic Acid.
-
Add Paraformaldehyde and Dimethylamine HCl.[5]
-
Heat to 90°C for 2–4 hours.
-
Workup: Remove acetic acid under reduced pressure. Basify the residue with NaOH solution to pH ~9.[1] Extract with Chloroform or DCM.
-
Note: This step yields the Mannich base (3-[(dimethylamino)methyl]-9-(methyl-d3)-carbazolone).[1] Some protocols may generate the exocyclic methylene derivative via elimination; both are viable substrates for Step 3.[1][7]
-
Step 3: Ondansetron-d3 Formation
Objective: Nucleophilic substitution with 2-methylimidazole.[1]
-
Reagents:
-
Protocol:
-
Suspend the Mannich base and 2-Methylimidazole in water.[1]
-
Reflux (100°C) for 6–12 hours. The reaction is driven by the release of dimethylamine (gas).
-
Crystallization: Cool the mixture. Ondansetron-d3 typically precipitates as a solid.[1]
-
Final Purification: Recrystallize from Methanol/Water to achieve >99% chemical purity.
-
Technical Deep Dive: Mechanism & Integrity
The Kinetic Isotope Effect (KIE)
While the primary use of this synthesis is for analytical standards, the position of the deuterium is chemically significant.[1] The N-methyl group in Ondansetron is a known site of metabolic N-demethylation mediated by Cytochrome P450 enzymes (CYP3A4, CYP1A2).[1]
-
Mechanism: C-H bond cleavage is the rate-determining step in demethylation.[1]
-
Impact: Replacing C-H with C-D (which has a lower zero-point energy and is stronger) significantly slows this metabolic step.[1] This makes the d3-Carbazolone a vital tool for researchers studying the metabolic stability of carbazole-based antiemetics.[1]
Impurity Control Strategy
To ensure the "Trustworthiness" of the analytical standard, specific impurities must be monitored:
-
d0-Impurity (Unlabeled Ondansetron): Caused by trace CH₃I in the CD₃I reagent or H/D exchange (unlikely at N-Me).[1]
-
Control: Use CD₃I with >99.5 atom % D.
-
-
Impurity A (EP Standard): The non-deuterated intermediate itself (CAS 27387-31-1).[1]
-
Control: Complete conversion in Step 1 is critical. Any unreacted starting material (NH-carbazolone) will carry through and eventually form N-H Ondansetron analogs, which are chemically distinct but undesirable.[1]
-
Visualization of Quality Control Workflow
The following diagram illustrates the critical decision gates in the production process to ensure the final material meets E-E-A-T standards for research use.
Caption: Quality Control Decision Matrix for ensuring isotopic purity.
References
-
Glaxo Group Ltd. (1987). 1,2,3,9-Tetrahydro-3-imidazol-1-ylmethyl-4H-carbazol-4-ones, composition containing them, and method of using them to treat neuronal 5HT function disturbances.[1] US Patent 4,695,578.[5]
-
Kim, M. Y., et al. (1997). An Efficient Process of Ondansetron Synthesis.[7][8][9][10] Heterocycles, 45(10), 2041-2043.[1][6][7]
-
PubChem. (2024). 9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one (Compound Summary). National Library of Medicine.
-
European Pharmacopoeia (Ph. Eur.). Ondansetron Hydrochloride Dihydrate: Impurity A. (Refers to the non-deuterated intermediate 3-[(dimethylamino)methyl]-9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one).[1]
-
SynZeal Research. (2024). Ondansetron D3 Reference Standards Data Sheet. (Verifying the existence and commercial availability of the final deuterated product).
Sources
- 1. US7041834B2 - Process for making ondansetron and intermediates thereof - Google Patents [patents.google.com]
- 2. 9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one | C13H13NO | CID 598875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3((Dimethylamino)methyl)-1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one | C16H20N2O | CID 2818489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. US5478949A - Process for preparing ondansetron - Google Patents [patents.google.com]
- 5. scribd.com [scribd.com]
- 6. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. researchgate.net [researchgate.net]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. Multi-platform synthesis of ondansetron featuring process intensification in flow - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
Technical Monograph: The Discovery and Chemical Evolution of Ondansetron (GR38032F)
Executive Summary
The development of ondansetron (Zofran) represents a seminal triumph in rational drug design, marking the transition from serendipitous observation to targeted molecular engineering. Before 1990, cisplatin-induced nausea and vomiting (CINV) was the dose-limiting toxicity for platinum-based chemotherapy, often leading to treatment refusal. This guide details the technical history of ondansetron, tracing its lineage from the reclassification of Gaddum’s "M-receptors" to the synthesis of the carbazole-imidazole scaffold (GR38032F). It analyzes the pivotal shift from dopamine (D2) antagonism to serotonin (5-HT3) blockade and provides validated protocols for the chemical synthesis and biological characterization that defined this therapeutic class.
The Serotonergic Context: The "M" Receptor Phylogeny
The theoretical framework for ondansetron began decades before its synthesis. In 1957, Gaddum and Picarelli performed a classical organ bath experiment using guinea pig ileum, identifying two distinct contractile responses to serotonin (5-HT).[1]
-
D-Receptors: Blocked by dibenzyline (phenoxybenzamine). Later classified as 5-HT2 .
-
M-Receptors: Blocked by morphine and cocaine .[2][3] Later classified as 5-HT3 .[3]
For twenty years, the "M-receptor" remained a pharmacological curiosity with no clinical application. The breakthrough occurred when researchers at Merrell Dow and Sandoz began investigating the analgesic properties of cocaine analogs, hypothesizing that 5-HT3 blockade might treat migraine (vascular pain).
The Precursor Landscape
Three molecules paved the way for ondansetron. Their failure or partial success dictated the Structure-Activity Relationship (SAR) rules for Glaxo’s team.
| Compound | Class | Mechanism | Limitation |
| Metoclopramide | Benzamide | D2 Antagonist / Weak 5-HT3 Antagonist | Required supratherapeutic doses to block cisplatin emesis; caused severe extrapyramidal side effects (EPS). |
| MDL-72222 | Benzoate | Selective 5-HT3 Antagonist | First proof-of-concept for 5-HT3 selectivity; poor oral bioavailability and CNS penetration. |
| ICS 205-930 | Indole | Selective 5-HT3 Antagonist | Potent, but shared structural liability with carcinogens; metabolic instability. |
The Glaxo Campaign: Rational Design & The Ferret Model
In the early 1980s, the Glaxo team, led by Mike Tyers , made a critical pivot. While competitors focused on pain, Tyers hypothesized that the efficacy of high-dose metoclopramide in chemotherapy patients was not due to Dopamine D2 blockade, but its weak affinity for the 5-HT3 receptor.
To prove this, they needed a model. Rats lack the emetic reflex arc (they cannot vomit). Glaxo adopted the Ferret Model (Mustela putorius furo), which possesses a highly sensitive chemoreceptor trigger zone (CTZ) responsive to cisplatin.
Diagram 1: The Emetic Signaling Pathway
This diagram illustrates the emetic reflex arc validated by the ferret model, showing the precise intervention point of Ondansetron.
Caption: The 5-HT3 mediated emetic reflex. Ondansetron blocks afferent vagal depolarization, preventing the signal from reaching the Area Postrema.
Chemical Evolution: From Indole to Carbazole
The chemical challenge was to retain the specific 5-HT3 affinity of the indole-based ICS 205-930 while eliminating its potential toxicity and improving oral bioavailability.
-
The Template: The team started with the indole structure common to serotonin.
-
The Modification: They replaced the indole nitrogen with a carbon bridge, creating a carbazole nucleus (specifically a tetrahydrocarbazol-4-one).
-
The Side Chain: The ester linkage found in cocaine and MDL-72222 was metabolically unstable (hydrolysis). Glaxo replaced this with a 2-methylimidazole moiety attached via a methylene bridge.
-
The Result: GR38032F (Ondansetron) . The imidazole ring mimics the basic nitrogen of serotonin, while the carbazole ring provides the steric bulk necessary for antagonist activity.
Technical Protocol: Synthesis of Ondansetron
The following protocol is based on the "Mannich Base" route (US Patent 4,695,578), which remains the standard for understanding the industrial assembly of the molecule.
Reagents & Equipment[13]
-
Starting Material: 1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one.[4][5][6][7][8]
-
Mannich Reagents: Dimethylamine hydrochloride, Paraformaldehyde.
-
Solvents: Glacial acetic acid, Water, Acetone.
-
Apparatus: 3-neck round bottom flask, reflux condenser, magnetic stirrer.
Step-by-Step Methodology
Phase 1: Formation of the Mannich Base (Intermediate)
-
Dissolution: Dissolve 10.0 g of 1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one in 100 mL of glacial acetic acid.
-
Addition: Add 5.0 g of dimethylamine hydrochloride and 2.0 g of paraformaldehyde.
-
Reflux: Heat the mixture to reflux (approx. 118°C) for 2 hours. The reaction generates the exocyclic methylene intermediate in situ or the dimethylaminomethyl adduct depending on conditions.
-
Workup: Cool to room temperature. The solvent is removed under reduced pressure to yield the crude Mannich base hydrochloride.
Phase 2: Nucleophilic Substitution with Imidazole
-
Preparation: Suspend the crude residue from Phase 1 in 100 mL of water.
-
Displacement: Add 10.0 g of 2-methylimidazole.
-
Reflux: Heat the aqueous mixture to reflux for 10–20 hours. The 2-methylimidazole displaces the dimethylamine (or adds to the methylene) to form the C-N bond.
-
Crystallization: Cool the mixture. The product, Ondansetron base, precipitates as a solid.
-
Purification: Filter the solid and recrystallize from methanol/water to yield white crystals (MP ~231-232°C).
Diagram 2: Chemical Synthesis Flow
Visualizing the Mannich reaction pathway.
Caption: Industrial synthesis of Ondansetron via Mannich base intermediate and imidazole substitution.
Technical Protocol: The Ferret Cisplatin Bioassay
This assay is the gold standard for validating 5-HT3 antagonist activity. It is self-validating because cisplatin induces a biphasic emetic response (acute and delayed) that non-5-HT3 antagonists fail to block completely.
Subject: Male ferrets (1.5 – 2.0 kg).
Protocol:
-
Acclimatization: Animals are housed individually with free access to food and water.[9]
-
Pre-treatment: Administer the test compound (Ondansetron) or vehicle (saline) via Intraperitoneal (IP) injection or Oral Gavage (PO) 30 minutes prior to cisplatin.
-
Dose Range: 0.01 – 1.0 mg/kg.
-
-
Induction: Administer Cisplatin (10 mg/kg, IP). This dose is historically established to produce 100% emesis in unprotected animals.
-
Observation: Place animals in observation cages with mirrors for 4 hours.
-
Quantification:
-
Retches: Rhythmic abdominal contractions without expulsion.
-
Vomits: Expulsion of gastric contents.
-
Latency: Time to first emetic episode.
-
-
Endpoint: Total number of emetic episodes (retches + vomits) over the observation period.
Validation Criteria:
-
Control Group: Must exhibit >50 episodes per 4 hours.
-
Test Group: Significant reduction (p<0.05) in episodes compared to control. Complete protection is defined as 0 episodes.
Data Summary: Comparative Efficacy
The following table summarizes historical data comparing Ondansetron to its precursors in the ferret model (Cisplatin 10 mg/kg).
| Compound | Dose (mg/kg) | Route | % Inhibition of Emesis | Side Effects Observed |
| Saline (Control) | N/A | IP | 0% | Severe distress |
| Metoclopramide | 10.0 | IP | ~40-60% | Sedation, Tremors (EPS) |
| MDL-72222 | 1.0 | IP | ~85% | Short duration |
| Ondansetron | 0.1 | IP | 95-100% | None |
| Ondansetron | 0.5 | PO | 100% | None |
Note: Ondansetron achieves complete protection at doses 100x lower than metoclopramide, without dopaminergic side effects.
References
-
Gaddum, J. H., & Picarelli, Z. P. (1957). Two kinds of tryptamine receptor.[2] British Journal of Pharmacology and Chemotherapy.[2]
-
Costall, B., Domeney, A. M., Naylor, R. J., & Tattersall, F. D. (1986). 5-Hydroxytryptamine M-receptor antagonism to prevent cisplatin-induced emesis. Neuropharmacology.
-
Miner, W. D., & Sanger, G. J. (1986). Inhibition of cisplatin-induced vomiting by selective 5-HT3 receptor antagonism. British Journal of Pharmacology.[2][10]
-
Tyers, M. B., et al. (1987). The pharmacology of GR38032F, a novel antagonist at 5-HT3 receptors. British Journal of Pharmacology.[2][10]
-
Coates, I. H., et al. (1987). (Glaxo Group Ltd). Imidazole derivatives. US Patent 4,695,578.
-
Bunce, K., Tyers, M., & Beranek, P. (1991). Clinical evaluation of ondansetron in the control of cisplatin-induced emesis. Seminars in Oncology.
Sources
- 1. 5-Hydroxytryptamine Receptor Subtypes and their Modulators with Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Two kinds of tryptamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.amegroups.cn [cdn.amegroups.cn]
- 4. US5478949A - Process for preparing ondansetron - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. WO2006018846A2 - Process for preparing 1,2,3,9-tetrahydro-9-methyl-3-methylene-4h- carbazol-4-one and ondansetron therefrom - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. US7288660B2 - Process for preparing ondansetron hydrochloride dihydrate having a defined particle size - Google Patents [patents.google.com]
- 9. access.archive-ouverte.unige.ch [access.archive-ouverte.unige.ch]
- 10. Ondansetron - Wikipedia [en.wikipedia.org]
The Strategic Application of Deuterium Labeling in Bioanalytical Assays: A Technical Guide to 1,2,3,9-Tetrahydro-9-(methyl-d3)-4H-carbazol-4-one
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of modern pharmaceutical research and development, the pursuit of precision and accuracy in bioanalytical assays is paramount. Stable isotope-labeled internal standards are the cornerstone of quantitative mass spectrometry, enabling the mitigation of matrix effects and ensuring data reliability. This guide provides a comprehensive technical overview of 1,2,3,9-Tetrahydro-9-(methyl-d3)-4H-carbazol-4-one, a deuterated analog of a key carbazole intermediate. We will delve into its fundamental physicochemical properties, with a primary focus on its molecular weight, and explore the profound impact of deuterium substitution on its application as an internal standard in liquid chromatography-mass spectrometry (LC-MS) workflows. This document serves as a resource for researchers and drug development professionals, offering both theoretical grounding and practical insights into the strategic use of this and similar deuterated compounds.
Introduction: The Carbazole Scaffold and the Deuterium Advantage
Carbazole derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities, forming the core structure of several approved pharmaceuticals.[1] The synthesis and analysis of these compounds are therefore of critical interest. 1,2,3,9-Tetrahydro-4H-carbazol-4-one and its N-methylated counterpart are important intermediates in the synthesis of various pharmacologically active molecules, including antiemetics like Ondansetron.[2][3]
The introduction of deuterium, a stable, non-radioactive isotope of hydrogen, into a molecule is a powerful strategy in drug discovery and development.[4] The replacement of hydrogen with deuterium can lead to a significant kinetic isotope effect, where the C-D bond, being stronger than the C-H bond, is broken more slowly during metabolic processes.[4] This can result in improved metabolic stability and a more favorable pharmacokinetic profile.[4] Furthermore, deuterated molecules are indispensable as internal standards in quantitative bioanalysis.[5] Their chemical and physical properties are nearly identical to the non-deuterated analyte, ensuring they behave similarly during sample preparation, chromatography, and ionization, yet they are distinguishable by mass spectrometry due to their mass difference. This co-eluting, mass-differentiated standard allows for precise correction of analytical variability, leading to highly accurate and reproducible results.[5]
Physicochemical Properties: A Comparative Analysis
The key distinction of 1,2,3,9-Tetrahydro-9-(methyl-d3)-4H-carbazol-4-one lies in its increased mass due to the incorporation of three deuterium atoms in the N-methyl group. The molecular weight of the non-deuterated N-methyl analog, 1,2,3,9-Tetrahydro-9-methyl-4H-carbazol-4-one, is established as 199.25 g/mol .
To determine the molecular weight of the deuterated compound, we account for the substitution of three hydrogen atoms with three deuterium atoms.
Calculation of Molecular Weight:
-
Molecular Weight of 1,2,3,9-Tetrahydro-9-methyl-4H-carbazol-4-one: 199.25 g/mol
-
Atomic Mass of Hydrogen (H): ~1.008 u
-
Atomic Mass of Deuterium (D): ~2.014 u
-
Mass Difference per Substitution (D - H): 2.014 u - 1.008 u = 1.006 u
-
Total Mass Increase for d3: 3 * 1.006 u = 3.018 u
-
Calculated Molecular Weight of 1,2,3,9-Tetrahydro-9-(methyl-d3)-4H-carbazol-4-one: 199.25 g/mol + 3.018 u ≈ 202.27 g/mol
This calculated molecular weight is a critical parameter for mass spectrometry-based applications.
| Property | 1,2,3,9-Tetrahydro-4H-carbazol-4-one | 1,2,3,9-Tetrahydro-9-methyl-4H-carbazol-4-one | 1,2,3,9-Tetrahydro-9-(methyl-d3)-4H-carbazol-4-one |
| Molecular Formula | C12H11NO | C13H13NO | C13H10D3NO |
| Molecular Weight | 185.22 g/mol | 199.25 g/mol | ~202.27 g/mol (Calculated) |
| CAS Number | 15128-52-6 | 27387-31-1 | 1225443-54-8 |
The Role of Deuterium Labeling in Enhancing Bioanalytical Assays
The primary application for 1,2,3,9-Tetrahydro-9-(methyl-d3)-4H-carbazol-4-one is as an internal standard for the quantification of its non-deuterated (protium) counterpart, 1,2,3,9-Tetrahydro-9-methyl-4H-carbazol-4-one, in complex biological matrices such as plasma or urine. The rationale for using a stable isotope-labeled internal standard is rooted in its ability to provide the most accurate and precise quantification.
Key Advantages:
-
Correction for Matrix Effects: Biological samples contain numerous endogenous components that can interfere with the ionization of the target analyte in the mass spectrometer source, leading to ion suppression or enhancement. Since the deuterated standard co-elutes with the analyte and has nearly identical ionization efficiency, it experiences the same matrix effects, allowing for accurate normalization of the analyte signal.[5]
-
Compensation for Sample Preparation Variability: Losses of the analyte during extraction, evaporation, and reconstitution steps are a common source of error. By spiking the sample with the deuterated internal standard at the beginning of the workflow, any losses will affect both the analyte and the standard equally, preserving the analyte-to-internal standard ratio.
-
Improved Precision and Accuracy: By accounting for variations in sample handling and instrument response, deuterated internal standards significantly improve the reproducibility and accuracy of the analytical method, which is critical for pharmacokinetic and toxicological studies.[5]
Conceptual Synthesis and Characterization
The synthesis of 1,2,3,9-Tetrahydro-9-(methyl-d3)-4H-carbazol-4-one would typically start from the non-methylated precursor, 1,2,3,9-Tetrahydro-4H-carbazol-4-one. The key step is the introduction of the deuterated methyl group at the 9-position (the nitrogen of the carbazole ring). This can be achieved through N-alkylation using a deuterated methylating agent, such as iodomethane-d3 (CD3I) or dimethyl-d6 sulfate ((CD3)2SO4), in the presence of a suitable base.
Following synthesis, rigorous characterization is essential to confirm the identity, purity, and isotopic enrichment of the compound. Key analytical techniques include:
-
Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight and isotopic distribution of the final product. This analysis verifies the successful incorporation of the three deuterium atoms.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the molecular structure and to determine the degree of deuteration by observing the disappearance of the N-methyl proton signal. ¹³C NMR can also provide structural confirmation.
Application in Research: A Mass Spectrometry-Based Workflow
A typical application involves the quantification of a drug candidate that is a derivative of the carbazole scaffold in a preclinical pharmacokinetic study. 1,2,3,9-Tetrahydro-9-(methyl-d3)-4H-carbazol-4-one would be used as an internal standard for a structurally similar analyte.
Caption: LC-MS/MS workflow for bioanalysis using a deuterated internal standard.
Detailed Experimental Protocol: Quantification of 1,2,3,9-Tetrahydro-9-methyl-4H-carbazol-4-one in Human Plasma
This protocol provides a framework for the development of a robust bioanalytical method.
1. Materials and Reagents:
-
Analytes: 1,2,3,9-Tetrahydro-9-methyl-4H-carbazol-4-one (Analyte) and 1,2,3,9-Tetrahydro-9-(methyl-d3)-4H-carbazol-4-one (Internal Standard, IS).
-
Solvents: HPLC-grade acetonitrile, methanol, and water. Formic acid.
-
Sample Matrix: Blank human plasma.
2. Preparation of Standard Solutions:
-
Prepare individual stock solutions of the Analyte and IS in methanol at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions for the calibration curve by serially diluting the Analyte stock solution.
-
Prepare a working IS solution at a fixed concentration (e.g., 100 ng/mL) in 50:50 acetonitrile:water.
3. Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample (blank, calibration standard, or unknown), add 10 µL of the IS working solution.
-
Vortex briefly to mix.
-
Add 200 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or 96-well plate.
-
Inject a portion of the supernatant (e.g., 5 µL) into the LC-MS/MS system.
4. LC-MS/MS Conditions:
-
LC System: A suitable UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to ensure separation from endogenous interferences and co-elution of the Analyte and IS.
-
MS System: A tandem quadrupole mass spectrometer.
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Analyte MRM Transition: [M+H]+ of 199.25 → fragment ion
-
IS MRM Transition: [M+H]+ of 202.27 → corresponding fragment ion
-
5. Data Analysis:
-
Integrate the peak areas for both the Analyte and the IS.
-
Calculate the peak area ratio (Analyte Area / IS Area).
-
Construct a calibration curve by plotting the peak area ratio against the known concentration of the calibration standards.
-
Determine the concentration of the unknown samples by interpolating their peak area ratios from the calibration curve.
Conclusion
1,2,3,9-Tetrahydro-9-(methyl-d3)-4H-carbazol-4-one is a valuable tool for researchers engaged in the development of carbazole-based therapeutics. Its utility as a stable isotope-labeled internal standard is critical for achieving the high levels of accuracy and precision required in regulated bioanalysis. Understanding its physicochemical properties, particularly its molecular weight, and the principles behind its application in LC-MS assays empowers scientists to develop robust and reliable quantitative methods, ultimately contributing to the successful advancement of new drug candidates.
References
- Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. PubMed.
- 1,2,3,9-Tetrahydro-4H-carbazole-4-one | CAS 15128-52-6. Santa Cruz Biotechnology.
- 1,2,3,9-Tetrahydro-4(H)-carbazol-4-one. Chem-Impluse.
- Deuterated Standards for LC-MS Analysis.
- Hydrogen - Element information, properties and uses. Periodic Table.
- What is the use of Carbazole-d8. ChemicalBook.
- Beyond Purity: Characterizing the Isotopologue Profile of a Deuter
- 1,2,3,9 Tetra Hydro Carbazole 4 One.
- 1,2,3,9-Tetrahydro-4H-Carbazol-4-One.
- 1,2,3,9-Tetrahydro-4H-carbazol-4-one. PubChem.
- Introduction to deuterated internal standards in mass spectrometry. Benchchem.
- Deuterium. Wikipedia.
- 1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one. PubChem.
- 1,2,3,9-Tetrahydro-9-methyl-4H-carbazole-4-one Ondansetron Impurity. ChemScene.
- 1,2,3,9-Tetrahydro-9-(Methyl-d3)-4H-carbazol-4-one. Echemi.
- 1,2,3,9-TETRAHYDRO-9-METHYL-4H-CARBAZOL-4-ONE. precisionFDA.
- Synthesis and antiemetic activity of 1,2,3,9-tetrahydro-9-methyl-3-(4-substituted-piperazin-1-ylmethyl)-4 H -carbazol-4-one derivatives.
- Synthesis of 1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one. PrepChem.com.
- 1,2,3,9-TETRAHYDRO-9-METHYL-3-METHYLENE-4H-CARBAZOL-4-ONE. Inxight Drugs.
- 1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one. LGC Standards.
- 1,2,3,9-Tetrahydro-9-Methyl-4H-Carbazole-4-One. China Jiangsu Chemicals Co., Ltd.
- US20060252942A1 - Process for preparing 1,2,3,9-tetrahydro-9-methyl-3-[(2-methyl-1H-imidazol-1-YL)methyl]-4H-carbazol-4-one.
- Deuteration of carbazole containing molecule..
- Synthesis of Novel 1-Substituted and 1,9-Disubstituted-1,2,3,4-tetrahydro-9H-Carbazole Derivatives as Potential Anticancer Agents. MDPI.
- 1,2,3,9-Tetrahydro-4(H)-carbazol-4-one. ChemicalBook.
- EP3305871A1 - Deuterated carbazole and its use in organic electroluminescent devices.
- 5 Benefits of Deuteration in Drug Discovery. Unibest Industrial Co., Ltd.
Sources
Synthesis of Ondansetron-d3 using 1,2,3,9-Tetrahydro-9-(methyl-d3)-4H-carbazol-4-one
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Significance of Deuterated Ondansetron
Ondansetron is a potent and selective 5-HT3 receptor antagonist, widely recognized for its efficacy in preventing nausea and vomiting, particularly those induced by chemotherapy and radiotherapy.[1][2] The synthesis of isotopically labeled active pharmaceutical ingredients (APIs), such as Ondansetron-d3, is of paramount importance in modern drug metabolism and pharmacokinetic (DMPK) studies. The incorporation of deuterium at the N-methyl position provides a valuable tool for use as an internal standard in quantitative bioanalytical assays by mass spectrometry.[3] This application note provides a comprehensive, step-by-step protocol for the synthesis of Ondansetron-d3, starting from 1,2,3,9-Tetrahydro-9-(methyl-d3)-4H-carbazol-4-one.
Synthetic Strategy: A Two-Step Approach
The synthesis of Ondansetron-d3 from 1,2,3,9-Tetrahydro-9-(methyl-d3)-4H-carbazol-4-one is efficiently achieved through a two-step process. This strategy involves an initial Mannich-type reaction to introduce a reactive exocyclic methylene group at the C3 position of the carbazolone ring system, followed by a conjugate Michael addition of 2-methylimidazole to yield the final product. This approach is favored for its efficiency and amenability to scale-up.[1][2]
The overall synthetic workflow is depicted below:
Figure 1: Overall synthetic workflow for Ondansetron-d3.
Part 1: Synthesis of the Key Intermediate: 1,2,3,9-Tetrahydro-9-(methyl-d3)-3-methylene-4H-carbazol-4-one
The first critical step is the introduction of a methylene group at the alpha-position to the ketone of the carbazolone ring. This is accomplished via a Mannich-type reaction. The resulting α,β-unsaturated ketone is a versatile intermediate for the subsequent addition of the imidazole moiety.[1][2][4]
Reaction Mechanism and Rationale
The reaction proceeds by the in-situ formation of an electrophilic Eschweiler-Clarke type iminium ion from the reaction of morpholine with formaldehyde (from paraformaldehyde). The enol form of the carbazolone then attacks the iminium ion. Subsequent elimination of morpholine furnishes the desired exocyclic α,β-unsaturated ketone. Acetic acid serves as both the solvent and a catalyst for the enolization and the elimination steps.
Figure 2: Simplified schematic of the Mannich reaction.
Detailed Experimental Protocol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 1,2,3,9-Tetrahydro-9-(methyl-d3)-4H-carbazol-4-one | ~204.27 | 50 | 10.21 g |
| Morpholine | 87.12 | 25 | 2.2 mL |
| Paraformaldehyde | (30.03)n | - | 6.81 g |
| Glacial Acetic Acid | 60.05 | - | 90 mL |
| Ethyl Acetate | 88.11 | - | As needed |
| 10% Aqueous Hydrochloric Acid | - | - | As needed |
| Saturated Sodium Bicarbonate Solution | - | - | As needed |
| Brine | - | - | As needed |
| Anhydrous Magnesium Sulfate | 120.37 | - | As needed |
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1,2,3,9-Tetrahydro-9-(methyl-d3)-4H-carbazol-4-one (10.21 g, 50 mmol) and morpholine (2.2 mL, 25 mmol) in glacial acetic acid (90 mL).
-
Heat the mixture to reflux.
-
Once refluxing, add paraformaldehyde (6.81 g) portion-wise over a period of 5 hours.
-
After the addition is complete, continue to reflux the reaction mixture and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the acetic acid under reduced pressure.
-
Dilute the residue with ethyl acetate and wash successively with 10% aqueous hydrochloric acid, saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. This intermediate is often used in the next step without further purification.[1][2]
Part 2: Synthesis of Ondansetron-d3 via Michael Addition
The final step in the synthesis is the conjugate addition of 2-methylimidazole to the exocyclic methylene group of the intermediate synthesized in Part 1. This reaction is efficiently catalyzed by alumina.[1][2]
Reaction Mechanism and Rationale
The Michael addition involves the nucleophilic attack of the nitrogen of 2-methylimidazole onto the β-carbon of the α,β-unsaturated ketone. Alumina acts as a solid-phase catalyst, facilitating the conjugate addition. The use of alumina has been shown to significantly improve the reaction rate and yield compared to the uncatalyzed reaction.[1][4]
Detailed Experimental Protocol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 1,2,3,9-Tetrahydro-9-(methyl-d3)-3-methylene-4H-carbazol-4-one (crude) | ~214.28 | ~42.75 | ~9.15 g |
| 2-Methylimidazole | 82.10 | 127 | 10.5 g |
| Alumina (neutral) | - | - | 22 g |
| Toluene | 92.14 | - | 225 mL |
| Chloroform | 119.38 | - | As needed |
| Ethyl Acetate | 88.11 | - | As needed |
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the crude 1,2,3,9-Tetrahydro-9-(methyl-d3)-3-methylene-4H-carbazol-4-one (~9.15 g, ~42.75 mmol), 2-methylimidazole (10.5 g, 127 mmol), and alumina (22 g) in toluene (225 mL).
-
Heat the mixture to reflux for 4 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the alumina.
-
Extract the filter cake with chloroform.
-
Combine the organic filtrates and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Triturate the residue with ethyl acetate to induce crystallization.
-
Filter the resulting white crystalline solid, wash with cold ethyl acetate, and dry under vacuum to afford Ondansetron-d3.
Summary of Expected Yields and Purity
| Step | Product | Theoretical Yield (g) | Expected Crude Yield (%) | Expected Purified Yield (%) |
| 1. Mannich Reaction | 1,2,3,9-Tetrahydro-9-(methyl-d3)-3-methylene-4H-carbazol-4-one | 10.71 | ~85 | ~70 |
| 2. Michael Addition | Ondansetron-d3 | 12.58 | - | ~70 (overall for two steps) |
The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity. High-Performance Liquid Chromatography (HPLC) is recommended for determining the final purity.
References
-
Yoo, M., Lim, G. J., Li, J. I., & Kim, D. S. (1997). An Efficient Process of Ondansetron Synthesis. HETEROCYCLES, 45(10), 2041. [Link]
- Coates, I. H., Bell, J. A., Humber, D. C., & Ewan, G. B. (1990). U.S. Patent No. 4,957,609. Washington, DC: U.S.
- Kim, D. S., et al. (2010). U.S. Patent No. 7,696,356. Washington, DC: U.S.
-
Daicel Pharma. Ondansetron Impurities. [Link]
-
Process for preparing 1,2,3,9-tetrahydro-9-methyl-3-methylene-4h-carbazol-4-one and ondansetron therefrom. (2006). WIPO Patent Application WO/2006/018846. [Link]
-
Deng, J., et al. (2023). Multi-platform synthesis of ondansetron featuring process intensification in flow. Reaction Chemistry & Engineering. [Link]
- Process for making ondansetron and intermediates thereof. (2006). U.S. Patent No. 7,041,834. Washington, DC: U.S.
-
Process for preparing 1,2,3,9-tetrahydro-9-methyl-3-[(2-methyl-1h-imidazol-1-yl)methyl]-4h-carbazol-4-one. (2003). WIPO Patent Application WO/2003/093281. [Link]
-
Yoo, M., Lim, G. J., Li, J. I., Kim, D. S., Kim, I. Y., & Yang, J. S. (1997). An Efficient Process of Ondansetron Synthesis. HETEROCYCLES, 45(10), 2041-2044. [Link]
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. US7696356B2 - Process for preparing 1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one and ondansetron therefrom - Google Patents [patents.google.com]
Application Note: HPLC & LC-MS Method Development for Ondansetron and Deuterated Analogues
Abstract
This guide details the chromatographic strategies for Ondansetron (OND) and its deuterated analogues (e.g., Ondansetron-d3).[1] While deuterated compounds are the gold standard for Internal Standards (IS) in LC-MS due to their ability to compensate for matrix effects, they present a unique paradox: Bioanalysis requires co-elution , while Reference Standard certification requires separation (to verify isotopic purity). This note provides protocols for both scenarios, grounded in the physicochemical mechanics of the deuterium isotope effect.
Introduction & Scientific Context
Ondansetron is a selective 5-HT3 receptor antagonist used to prevent nausea and vomiting.[1][2] It is a weak base (
The Deuterium Isotope Effect in Chromatography
When developing methods for deuterated analogues, researchers must account for the Chromatographic Deuterium Effect (CDE) .[4]
-
Mechanism: The C-D bond is shorter and stronger than the C-H bond, resulting in a smaller molar volume and slightly lower polarizability.[5]
-
Result: Deuterated isotopologues are slightly less lipophilic than their non-deuterated parents.[1]
-
Observation: In Reversed-Phase LC (RPLC), the deuterated analogue typically elutes earlier than the parent drug.[4][5] This separation is often negligible (
min) but can become significant with high-efficiency columns and shallow gradients.[1]
Workflow Visualization
The following diagram outlines the decision matrix for selecting the appropriate method based on the analytical goal.
Caption: Decision matrix for selecting chromatographic conditions based on whether separation (QC) or co-elution (Bioanalysis) is required.
Physicochemical Profile
Understanding the molecule is the first step in robust method development.
| Parameter | Value | Implication for HPLC |
| Chemical Structure | Carbazole derivative | Strong UV absorbance at 216 nm and 305 nm.[1] |
| pKa | ~7.4 (Basic, tertiary amine) | Critical: At neutral pH, peak tailing occurs due to silanol interactions. Use pH < 3.0 (fully protonated) or pH > 9.0 (fully unionized) with appropriate columns.[1] |
| logP | ~2.4 | Retains well on C18; requires ~15-30% organic to elute.[1] |
| Solubility | pH-dependent | Highly soluble in acidic media; risk of precipitation in high-pH buffers if concentration is high.[1] |
| Isotope Shift | Expected shift of -0.2% to -0.5% in retention time (d3 elutes first). |
Protocol A: High-Resolution HPLC-UV (Isotopic Purity)[1]
Objective: To separate Ondansetron (d0) from Ondansetron-d3 to ensure the Internal Standard does not contain significant amounts of unlabeled drug (which would bias clinical data).
Scientific Rationale: To separate species with such similar lipophilicity, we must maximize the separation factor (
-
Low Temperature: Exaggerates the hydrophobic difference between C-H and C-D bonds.[1]
-
Stationary Phase: A Phenyl-Hexyl or C18 column with high carbon load increases interaction time.[1]
Method Parameters
| Parameter | Setting |
| Instrument | HPLC or UHPLC with PDA Detector |
| Column | Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm) or equivalent high-carbon load column. |
| Mobile Phase A | 20 mM Potassium Phosphate Buffer, pH 3.0 (Adjusted with dilute Phosphoric Acid) |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Flow Rate | 1.0 mL/min |
| Temperature | 15°C (Critical for isotope separation) |
| Detection | UV @ 216 nm (Primary), 305 nm (Secondary) |
| Injection Vol | 10 µL |
Gradient Table (Isocratic Hold Strategy)
| Time (min) | % A (Buffer) | % B (ACN) | Phase Description |
| 0.0 | 85 | 15 | Equilibration |
| 2.0 | 85 | 15 | Injection |
| 20.0 | 70 | 30 | Very Shallow Gradient (0.8% B/min) |
| 20.1 | 10 | 90 | Wash |
| 25.0 | 10 | 90 | Wash Hold |
| 25.1 | 85 | 15 | Re-equilibration |
Expected Result: Partial to baseline separation. The d3 peak will elute slightly before the d0 peak. Acceptance Criteria: For IS purity, the d0 peak area should be < 0.5% of the total area.
Protocol B: LC-MS/MS Bioanalysis (PK Studies)
Objective: Quantify Ondansetron in plasma using Ondansetron-d3 as the Internal Standard.
Scientific Rationale: In this application, co-elution is mandatory . The IS must experience the exact same matrix suppression/enhancement as the analyte at the moment of ionization. Therefore, we use conditions that mask the isotope effect (higher temperature, steeper gradient).
Method Parameters
| Parameter | Setting |
| Instrument | Triple Quadrupole LC-MS/MS (e.g., Waters Xevo or Sciex Triple Quad) |
| Column | Waters ACQUITY UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water (LC-MS Grade) |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Temperature | 40°C |
| Ionization | ESI Positive Mode |
Gradient Table (Ballistic)
| Time (min) | % B | Description |
| 0.0 | 10 | Loading |
| 0.5 | 10 | Divert to Waste (Salt removal) |
| 2.5 | 90 | Elution (Analyte ~1.8 min) |
| 3.0 | 90 | Wash |
| 3.1 | 10 | Re-equilibration |
MS/MS Transitions (MRM)
| Compound | Precursor (m/z) | Product (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Ondansetron | 294.2 | 170.1 | 30 | 25 |
| Ondansetron-d3 | 297.2 | 173.1 | 30 | 25 |
Note: The product ion 170.1 corresponds to the carbazolone moiety. Ensure the deuterium label is on the methyl group (standard synthesis) which is retained in the fragment, resulting in the 173.1 shift.
Validation & Troubleshooting
System Suitability Criteria
-
Tailing Factor: Must be < 1.5. (If > 1.5, increase buffer strength or lower pH).[1]
-
Carryover: Inject blank after high standard. Area must be < 20% of LLOQ.[1]
Troubleshooting Guide
Issue 1: Peak Splitting
-
Cause: Sample solvent incompatibility.[1] Ondansetron is often dissolved in 100% organic for stock solutions.[1] Injecting this into a high-aqueous mobile phase causes precipitation or solvent effects.[1]
-
Fix: Dilute samples with Mobile Phase A (or 50:50 A:B) before injection.[1]
Issue 2: Deuterium Scrambling (Loss of Signal)
-
Cause: In rare cases, acidic conditions and high heat can cause Hydrogen-Deuterium Exchange (HDX) if the label is on an exchangeable position (e.g., N-H or O-H).
-
Verification: Ondansetron-d3 is typically methyl-labeled (C-D3), which is stable.[1] However, verify the label position on the Certificate of Analysis. If the label is on the aromatic ring, it is stable. If on an amine, avoid protic solvents in stock storage.[1]
Issue 3: Signal Suppression
-
Cause: Co-elution with phospholipids.[1]
-
Fix: Monitor m/z 184 (Phosphocholine) scan.[1] If lipids co-elute with Ondansetron (approx 2-3 min), adjust the gradient slope or use a Phenyl-Hexyl column to shift the drug away from the lipid zone.
References
-
USP Monograph: United States Pharmacopeia.[1] Ondansetron Hydrochloride.[1][2][3][6][7][8][9][10][11] USP-NF.[1] (Requires subscription, general reference).[1]
-
Chemical Properties: National Center for Biotechnology Information.[1] PubChem Compound Summary for CID 4595, Ondansetron. [Link]
-
Regulatory Guidance: U.S. Food and Drug Administration.[1][12] Bioanalytical Method Validation Guidance for Industry (2018).[1][12][13] [Link]
-
Isotope Effects: Turowski, M., et al. "Deuterium isotope effects on hydrophobic interaction in reversed-phase liquid chromatography."[1] Journal of Chromatography A (2003).[1] (Contextual citation for mechanism).
Sources
- 1. Ondansetron, (R)-Isomer | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. pdf.hres.ca [pdf.hres.ca]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Showing Compound Ondansetron (FDB023602) - FooDB [foodb.ca]
- 7. uspnf.com [uspnf.com]
- 8. waters.com [waters.com]
- 9. scribd.com [scribd.com]
- 10. farmaciajournal.com [farmaciajournal.com]
- 11. drugfuture.com [drugfuture.com]
- 12. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]
- 13. fda.gov [fda.gov]
Application Note: High-Sensitivity LC-MS/MS Analysis of Ondansetron and Its Major Metabolites in Human Plasma Using a Deuterated Internal Standard
Executive Summary
This guide details a robust, high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the simultaneous quantification of Ondansetron (OND) and its primary metabolites, 8-hydroxyondansetron (8-OH) and 7-hydroxyondansetron (7-OH), in human plasma.
While Ondansetron analysis is common, the separation of the 7-OH and 8-OH structural isomers remains a distinct analytical challenge. Co-elution of these isobaric compounds can lead to significant integration errors and inaccurate pharmacokinetic (PK) modeling. This protocol utilizes a d3-Ondansetron internal standard (IS) to correct for matrix effects and extraction variability, employing Liquid-Liquid Extraction (LLE) to achieve a Lower Limit of Quantification (LLOQ) of 0.20 ng/mL .
The Metabolic Landscape
Ondansetron is extensively metabolized in the liver.[1] Understanding the metabolic pathway is crucial for method development, particularly regarding the need to separate isomers.
-
Primary Route: Hydroxylation on the indole ring followed by glucuronide or sulfate conjugation.
-
Critical Isomers: 8-hydroxyondansetron is the major metabolite; 7-hydroxyondansetron is a minor metabolite. Because they share the same precursor and product ions, chromatographic resolution is the only way to distinguish them.
Visualization: Ondansetron Metabolic Pathway[4][5]
Figure 1: Metabolic pathway of Ondansetron highlighting the critical isomeric hydroxylation steps mediated by Cytochrome P450 enzymes.
Method Development Strategy
Internal Standard Selection (The "Why" of d3)
We utilize Ondansetron-d3 (N-methyl-d3) .
-
Correction: It compensates for ionization suppression (matrix effect) which is common in ESI+ mode when analyzing plasma extracts.
-
Cross-Talk Prevention: The mass shift (+3 Da) is sufficient to avoid overlap with the parent isotope pattern (M+0, M+1, M+2).
-
Fragmentation Logic: The label is typically on the N-methyl group of the imidazole ring.
-
Precursor: 297.2 m/z.
-
Product: 170.1 m/z (Carbazolone core). Note: This fragment loses the imidazole ring (and thus the label). Consequently, the IS transition is 297.2 → 170.1 . While the fragment is unlabeled, the precursor selection provides the specificity.
-
Chromatographic Separation of Isomers
Standard C18 columns often fail to resolve 7-OH and 8-OH ondansetron.
-
Solution: Use a Phenyl-Hexyl column or a High-Strength Silica (HSS) T3 C18 column. The pi-pi interactions offered by phenyl phases often provide superior selectivity for positional isomers on aromatic rings.
-
Mobile Phase: Acidic pH (Formic acid/Ammonium formate) is required to protonate the basic nitrogen (pKa ~7.4), ensuring good peak shape and ionization.
Experimental Protocol
Materials & Reagents
-
Standards: Ondansetron HCl, 8-OH Ondansetron, Ondansetron-d3 (IS).
-
Matrix: Human K2-EDTA Plasma (drug-free).
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Methyl tert-butyl ether (MTBE), Ammonium Formate, Formic Acid.
Sample Preparation: Liquid-Liquid Extraction (LLE)
LLE is chosen over protein precipitation (PPT) to minimize matrix effects and improve sensitivity.
-
Aliquot: Transfer 200 µL of plasma into a 2 mL polypropylene tube.
-
IS Addition: Add 20 µL of Internal Standard working solution (50 ng/mL Ondansetron-d3). Vortex 10 sec.
-
Alkaline Treatment: Add 50 µL of 0.1 M NaOH. (Basifying the sample suppresses ionization of the analyte in solution, driving it into the organic phase).
-
Extraction: Add 1.0 mL of MTBE.
-
Agitation: Vortex for 5 minutes or shaker at 1200 rpm for 10 min.
-
Phase Separation: Centrifuge at 4,000 × g for 10 min at 4°C.
-
Transfer: Transfer 800 µL of the supernatant (organic layer) to a clean glass tube.
-
Evaporation: Evaporate to dryness under Nitrogen stream at 40°C.
-
Reconstitution: Reconstitute in 100 µL of Mobile Phase (A:B, 80:20). Vortex well.
LC-MS/MS Conditions
Liquid Chromatography (Agilent 1290 / Waters UPLC class):
| Parameter | Setting |
| Column | Phenomenex Kinetex Phenyl-Hexyl (100 x 2.1 mm, 2.6 µm) |
| Mobile Phase A | 5 mM Ammonium Formate + 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temp | 40°C |
| Injection Vol | 5 µL |
Gradient Profile:
-
0.0 min: 15% B
-
1.0 min: 15% B (Isocratic hold to elute salts)
-
4.0 min: 60% B (Shallow gradient for isomer separation)
-
4.1 min: 95% B (Wash)
-
5.5 min: 95% B
-
5.6 min: 15% B (Re-equilibration)
-
7.5 min: Stop
Mass Spectrometry (Sciex QTRAP 6500+ / Thermo Altis):
-
Source: ESI Positive (Electrospray Ionization)
-
Spray Voltage: 4500 V
-
Temp: 500°C
MRM Transitions:
| Analyte | Precursor (m/z) | Product (m/z) | CE (eV) | Role |
| Ondansetron | 294.2 | 170.1 | 35 | Quantifier |
| 294.2 | 212.1 | 28 | Qualifier | |
| 8-OH Ondansetron | 310.2 | 170.1 | 35 | Quantifier |
| 310.2 | 186.1 | 30 | Qualifier | |
| Ondansetron-d3 | 297.2 | 170.1 | 35 | Internal Standard |
Workflow Visualization
Figure 2: Step-by-step analytical workflow from plasma extraction to data quantification.
Validation Summary & Performance
The following data represents typical performance metrics achievable with this protocol, aligned with FDA Bioanalytical Method Validation Guidelines.
| Validation Parameter | Result / Criteria |
| Linearity Range | 0.20 – 100.0 ng/mL ( |
| LLOQ | 0.20 ng/mL (S/N > 10) |
| Accuracy (Inter-day) | 94.5% – 106.2% |
| Precision (CV%) | < 8.5% |
| Recovery (LLE) | ~85% (Consistent across QC levels) |
| Matrix Effect | 98% – 102% (IS Normalized) |
| Isomer Resolution |
Expert Troubleshooting & Tips
-
The "Isomer Trap":
-
Issue: 7-OH Ondansetron elutes very close to 8-OH.
-
Fix: If peaks merge, lower the slope of the gradient between 15% and 40% B. Do not speed up the run at the cost of resolution. Ensure your integration parameters are set to drop a vertical perpendicular line between peaks if baseline resolution isn't perfect, though baseline is preferred.
-
-
Internal Standard Purity:
-
Issue: "Crosstalk" where the IS contributes to the analyte signal.
-
Fix: Ensure the d3 standard contains <0.5% d0 (unlabeled) material. If d0 is present in the IS, your LLOQ will be compromised because the IS will add a "fake" area to the analyte channel.
-
-
Carryover:
-
Issue: Ondansetron is "sticky" due to its basic nature.
-
Fix: Use a needle wash with high organic content (e.g., ACN:MeOH:IPA:Water + 0.1% Formic Acid) to prevent carryover into subsequent blanks.
-
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. Link
-
Liu, W., et al. (2010). Enantioselective determination of ondansetron and 8-hydroxyondansetron in human plasma...[4][5] Journal of Chromatography B. Link
-
Zhu, Y., et al. (2015).[6] Pharmacokinetics and bioavailability study of two ondansetron oral soluble film formulations... Drug Design, Development and Therapy.[7] Link
- Deprez, D., et al. (1997). Determination of ondansetron and its metabolites in human plasma by high-performance liquid chromatography with amperometric detection. Journal of Chromatography B.
-
MedChemExpress. Ondansetron-d3 Hydrochloride Product Information. (Source for IS stability and handling). Link
Sources
- 1. What is the mechanism of Ondansetron? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Ondansetron — Knowledge Hub [genomicseducation.hee.nhs.uk]
- 4. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 5. Enantioselective determination of ondansetron and 8-hydroxyondansetron in human plasma from recovered surgery patients by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. dovepress.com [dovepress.com]
In vitro metabolism studies with 1,2,3,9-Tetrahydro-9-(methyl-d3)-4H-carbazol-4-one
In Vitro Metabolism of 1,2,3,9-Tetrahydro-9-(methyl-d3)-4H-carbazol-4-one using Human Liver Microsomes
Abstract
This document provides a comprehensive guide for conducting in vitro metabolism studies of 1,2,3,9-Tetrahydro-9-(methyl-d3)-4H-carbazol-4-one, a deuterium-labeled analogue of a carbazole derivative. Carbazole-containing molecules exhibit a wide range of pharmacological activities, making the characterization of their metabolic fate a critical step in drug development.[1][2] This application note details the scientific principles, materials, and step-by-step protocols for determining metabolic stability and identifying major metabolites using human liver microsomes (HLM) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS). The strategic incorporation of a deuterium-labeled methyl group serves as a powerful tool, aiding in metabolite identification and potentially influencing metabolic pathways via the kinetic isotope effect.[3][4]
Scientific Principles & Rationale
The Role of In Vitro Metabolism Studies
Before a drug candidate can advance, its metabolic profile must be understood. In vitro models, particularly those using subcellular fractions like liver microsomes, offer a cost-effective and high-throughput method to predict in vivo hepatic clearance, identify metabolic pathways, and assess potential drug-drug interactions.[5][6][7] Microsomes are vesicles derived from the endoplasmic reticulum of hepatocytes and are highly enriched in key drug-metabolizing enzymes, most notably the Cytochrome P450 (CYP) superfamily.[6][8]
The Carbazole Scaffold
The carbazole ring system is a privileged scaffold in medicinal chemistry.[1][2] Its fused heterocyclic structure is susceptible to several metabolic transformations. Based on its structure, 1,2,3,9-Tetrahydro-9-(methyl-d3)-4H-carbazol-4-one is predicted to undergo Phase I and Phase II metabolism.
-
Phase I (Functionalization): Primarily mediated by CYP enzymes, these reactions introduce or expose functional groups. For the target compound, likely pathways include:
-
Aromatic Hydroxylation: Addition of a hydroxyl group (-OH) to the carbazole aromatic ring.
-
Aliphatic Hydroxylation: Addition of an -OH group to the saturated carbocyclic ring.
-
N-dealkylation: Cleavage of the N-(methyl-d3) bond.
-
-
Phase II (Conjugation): If Phase I metabolites with suitable functional groups are formed, they can be conjugated with endogenous molecules (e.g., glucuronic acid via UGT enzymes) to increase water solubility and facilitate excretion.[5]
Utility of Deuterium Labeling
The use of stable isotopes like deuterium is a cornerstone of modern drug metabolism studies.[4]
-
Analytical Tracer: In mass spectrometry, the 3-dalton mass shift of the deuterated methyl group creates a unique isotopic signature, making it easier to distinguish the parent compound and its N-methyl-containing metabolites from endogenous matrix components.
-
Kinetic Isotope Effect (KIE): The carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond.[3][4] If the cleavage of this bond is a rate-determining step in a metabolic reaction (e.g., N-demethylation), the reaction will proceed more slowly for the deuterated compound.[3] This can lead to increased metabolic stability and a shift in metabolism towards other sites on the molecule ("metabolic switching").[3][]
Materials and Reagents
| Reagent | Supplier | Notes |
| 1,2,3,9-Tetrahydro-9-(methyl-d3)-4H-carbazol-4-one | Custom Synthesis | Prepare a 10 mM stock in DMSO. |
| Pooled Human Liver Microsomes (HLM), 20 mg/mL | Reputable Supplier (e.g., Corning, BioIVT) | Store at -80°C until use.[8] |
| 0.5 M Potassium Phosphate Buffer, pH 7.4 | In-house preparation | |
| NADPH Regeneration System | Reputable Supplier (e.g., Promega, BioIVT) | An enzymatic system is recommended for longer incubations to ensure NADPH is not a limiting factor.[10][11][12] |
| Acetonitrile (ACN), LC-MS Grade | Fisher Scientific | For reaction quenching and sample preparation. |
| Methanol (MeOH), LC-MS Grade | Fisher Scientific | |
| Formic Acid, LC-MS Grade | Sigma-Aldrich | |
| Ultrapure Water | In-house (e.g., Milli-Q system) | |
| Control Compound (e.g., Testosterone) | Sigma-Aldrich | For positive control of CYP3A4 activity. |
Experimental Protocols
Protocol 1: Metabolic Stability Assay
This assay determines the rate at which the test compound is consumed by metabolic enzymes, allowing for the calculation of half-life (t½) and intrinsic clearance (CLint).[13]
Step-by-Step Methodology:
-
Prepare Master Mix: On ice, prepare a master mix containing phosphate buffer and HLM. For a final HLM concentration of 0.5 mg/mL in a 100 µL reaction, mix 92.5 µL of buffer and 2.5 µL of 20 mg/mL HLM per reaction. Prepare enough for all time points and controls, plus 10% extra.
-
Pre-incubation: Aliquot 95 µL of the master mix into microcentrifuge tubes. Add 1 µL of the 10 mM test compound stock solution (diluted to 100 µM in buffer for a final concentration of 1 µM). Vortex gently.
-
Acclimation: Pre-incubate the tubes in a shaking water bath at 37°C for 5 minutes.
-
Initiate Reaction: Start the metabolic reaction by adding 4 µL of the pre-warmed NADPH regenerating system to each tube (except for the T=0 and "No NADPH" control tubes).[8] Vortex gently. This marks the start time.
-
Time Points: Incubate the reactions at 37°C. At each designated time point (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction.
-
Quench Reaction: Stop the reaction by adding 200 µL of ice-cold acetonitrile containing an analytical internal standard (e.g., a structurally similar, stable compound). For the T=0 sample, add the quenching solution before adding the NADPH system.
-
Controls:
-
T=0: Represents 100% compound remaining.
-
No NADPH: Incubate for the longest time point (60 min) without the NADPH system to check for non-NADPH-mediated degradation.
-
Positive Control: Run a parallel assay with a known CYP substrate like testosterone to confirm enzyme activity.
-
-
Sample Processing: Vortex all samples vigorously for 1 minute, then centrifuge at >10,000 x g for 10 minutes to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a 96-well plate or HPLC vials for LC-MS/MS analysis. Analyze the disappearance of the parent compound over time.
Protocol 2: Metabolite Profiling and Identification
This protocol focuses on identifying the structures of metabolites formed during the incubation.
Step-by-Step Methodology:
-
Setup Incubation: Follow steps 1-4 from the Metabolic Stability protocol, but consider using a higher concentration of the test compound (e.g., 10 µM) and a higher HLM concentration (e.g., 1.0 mg/mL) to increase the yield of metabolites for easier detection.
-
Incubation: Incubate for a fixed, longer time point where significant turnover is expected (e.g., 60 or 90 minutes).
-
Prepare Controls:
-
0-minute Control: Quench the reaction immediately after adding the test compound, before adding NADPH.
-
No-NADPH Control: Incubate for the full duration without NADPH.
-
Blank Control: Incubate HLM and cofactors without the test compound to identify background peaks.
-
-
Quench and Process: Terminate the reaction and process the samples as described in the stability assay (steps 6 & 8).
-
LC-MS/MS Analysis: Analyze the samples using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF). The analysis should consist of two main parts:
-
Full Scan MS: To detect all ions present in the sample. Metabolites are identified by searching for predicted masses (e.g., Parent +16 for hydroxylation, Parent -3 for N-de(methyl-d3)-ation).
-
Data-Dependent MS/MS: The instrument automatically fragments the most intense ions detected in the full scan, providing structural information. The fragmentation pattern of a potential metabolite can be compared to the parent compound to pinpoint the site of modification.[14][15]
-
Visualization of Workflows and Pathways
Experimental Workflow Diagram
Caption: Workflow for In Vitro Metabolic Stability Assay.
Predicted Metabolic Pathway Diagram
Caption: Predicted Metabolic Pathways for the Test Compound.
Data Analysis and Interpretation
Metabolic Stability Calculations
-
Plot Data: Plot the natural log (ln) of the percent remaining of the parent compound versus incubation time.
-
Determine Rate Constant (k): The slope of the linear portion of the curve is the elimination rate constant (-k).
-
Calculate Half-Life (t½):
-
t½ = 0.693 / k
-
-
Calculate Intrinsic Clearance (CLint):
| Parameter | Formula | Example Value | Interpretation |
| Half-Life (t½) | 0.693 / k | 25 min | Time for 50% of the compound to be metabolized. |
| Intrinsic Clearance (CLint) | (k) x (Vol / [Protein]) | 55.4 µL/min/mg | High CLint suggests rapid hepatic metabolism. |
Note: These values are illustrative.
Metabolite Identification
Metabolite identification is a systematic process using high-resolution LC-MS data.[14][17]
-
Extract Ion Chromatograms (EICs): Generate EICs for the predicted m/z values of potential metabolites (e.g., [M+H]+, [M+16+H]+, [M-3+H]+).
-
Compare with Controls: Ensure that peaks appearing in the EICs are present in the T=60 sample but absent or significantly smaller in the T=0 and no-NADPH controls.
-
Analyze MS/MS Spectra: Compare the fragmentation pattern of a metabolite with that of the parent compound. Common fragments can confirm the core structure is intact, while mass shifts in fragments can help localize the metabolic modification. The loss of the -CD3 group in the MS/MS spectrum of the parent, for instance, would be a key diagnostic fragment.
Conclusion
This application note provides a robust framework for investigating the in vitro metabolism of 1,2,3,9-Tetrahydro-9-(methyl-d3)-4H-carbazol-4-one. By combining metabolic stability and metabolite identification assays, researchers can gain critical insights into the compound's metabolic fate. The data generated from these protocols are essential for predicting in vivo pharmacokinetic properties and guiding further drug development efforts. The strategic use of deuterium labeling enhances the analytical process and offers a deeper understanding of the metabolic pathways involved.
References
-
BioIVT. (2018, May 29). NADPH RapidStart Regeneration System for Extended Metabolism. BioIVT Blogs. Available at: [Link]
-
ResearchGate. (n.d.). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. Available at: [Link]
-
BioIVT. (n.d.). Configure RapidStart™ NADPH Regenerating System. Available at: [Link]
-
ResearchGate. (n.d.). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Available at: [Link]
-
MDPI. (2022, December 27). Carbazoles: Role and Functions in Fighting Diabetes. Available at: [Link]
-
Li, S., et al. (2013). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. PMC. Available at: [Link]
-
SciSpace. (n.d.). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. Available at: [Link]
-
Koskiniemi, M., et al. (2020). Recent Advances in the Biosynthesis of Carbazoles Produced by Actinomycetes. PMC. Available at: [Link]
-
IRIS Unibas. (2023, January 1). Carbazoles: Role and Functions in Fighting Diabetes. Available at: [Link]
-
Heavy Water Board. (n.d.). L15 Deuterium Labeled Compounds in Drug Discovery Process Vijaykumar Hulikal. Available at: [Link]
-
ACS Publications. (2022, February 18). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. Chemical Reviews. Available at: [Link]
-
ACS Publications. (n.d.). Ionization Potentials and Metabolic Activations of Carbazole and Acridine Derivatives. Chemical Research in Toxicology. Available at: [Link]
-
XenoTech. (n.d.). RapidStart™ NADPH Regenerating System. Available at: [Link]
-
Carver Biotech. (n.d.). Metabolomics: LC-MS Metabolite Profiling. Available at: [Link]
-
J-Stage. (n.d.). Metabolic profiling by integrated analysis with LC-MS and MSI. Available at: [Link]
-
PubMed. (n.d.). Ionization potentials and metabolic activations of carbazole and acridine derivatives. Available at: [Link]
-
SciSpace. (2018, December 24). In vitro test methods for metabolite identification: A review. Available at: [Link]
-
Discovery Life Sciences. (n.d.). Overcoming In Vitro Liver Metabolism Screening Limitations with Permeabilized Human Hepatocytes. Available at: [Link]
-
PubMed. (2004, February 15). In vitro drug metabolism using liver microsomes. Available at: [Link]
-
Armitage, J. M., et al. (2018). Evaluation and comparison of in vitro intrinsic clearance rates measured using cryopreserved hepatocytes from humans, rats, and rainbow trout. PMC. Available at: [Link]
-
Sohlenius-Sternbeck, A. K., et al. (2012). Prediction of Hepatic Clearance in Human From In Vitro Data for Successful Drug Development. PMC. Available at: [Link]
-
Taylor & Francis. (2025, November 19). In vitro-in vivo extrapolation of intrinsic clearance based on data from human hepatocyte spheroids – a case study with the low-clearance drug xevinapant. Available at: [Link]
-
Oxford Academic. (2024, July 24). Data set of fraction unbound values in the in vitro incubations for metabolic studies for better prediction of human clearance. Database. Available at: [Link]
-
Chem Help ASAP. (2023, September 12). metabolic stability & determining intrinsic drug clearance. YouTube. Available at: [Link]
-
PubMed. (2006, August 1). New 1,2,3,9-tetrahydro-4H-carbazol-4-one derivatives: analogues of HEAT as ligands for the alpha1-adrenergic receptor subtypes. Available at: [Link]
-
apicule. (n.d.). 1,2,3,9-Tetrahydro-4H-carbazol-4-one (CAS No - apicule. Available at: [Link]
-
PubChem. (n.d.). 1,2,3,9-Tetrahydro-4H-carbazol-4-one. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Carbazoles: Role and Functions in Fighting Diabetes [iris.unibas.it]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. dls.com [dls.com]
- 7. In vitro drug metabolism using liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. bioivt.com [bioivt.com]
- 11. bioivt.com [bioivt.com]
- 12. xenotech.com [xenotech.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. Evaluation and comparison of in vitro intrinsic clearance rates measured using cryopreserved hepatocytes from humans, rats, and rainbow trout - PMC [pmc.ncbi.nlm.nih.gov]
- 17. LC-MS Metabolomics Analysis | Thermo Fisher Scientific - US [thermofisher.com]
Application Note: Use of 1,2,3,9-Tetrahydro-9-(methyl-d3)-4H-carbazol-4-one as a SIL-Internal Standard
Abstract
This application note details the protocol for utilizing 1,2,3,9-Tetrahydro-9-(methyl-d3)-4H-carbazol-4-one (hereafter referred to as d3-Carbazolone ) as a Stable Isotope Labeled Internal Standard (SIL-IS). This compound is the deuterated analog of Ondansetron Related Compound C (USP) / Impurity C (EP).
Its primary application is in the high-sensitivity LC-MS/MS quantification of genotoxic and degradation impurities in Ondansetron drug substances and formulations. By correcting for ionization suppression, extraction variability, and matrix effects, this SIL-IS ensures compliance with ICH Q3A(R2) and Q3B(R2) guidelines for trace impurity monitoring.
Technical Specifications & Compound Identity
To ensure analytical validity, the reference standard must be correctly identified against pharmacopeial definitions.
| Property | Specification |
| Chemical Name | 1,2,3,9-Tetrahydro-9-(methyl-d3)-4H-carbazol-4-one |
| Analyte Target | Ondansetron Related Compound C (USP) / Impurity C (EP) |
| CAS (Unlabeled) | 27387-31-1 |
| Molecular Formula | C₁₃H₁₀D₃NO |
| Molecular Weight | ~202.27 g/mol (Unlabeled: 199.25 g/mol ) |
| Isotopic Purity | ≥ 99% Deuterium enrichment |
| Solubility | Methanol (High), Acetonitrile (High), DMSO (High), Water (Low) |
| Storage | -20°C, protected from light (Hygroscopic) |
Critical Note on Nomenclature: Do not confuse this molecule with Ondansetron Impurity A (USP Related Compound A), which contains a dimethylaminomethyl side chain. The target molecule discussed here is the carbazolone core intermediate.
Analytical Mechanism: Why Use a d3-Standard?
In LC-MS/MS analysis of trace impurities, "matrix effects" (signal suppression or enhancement) can severely compromise quantitative accuracy.
Mechanism of Action
The d3-Carbazolone possesses physicochemical properties (pKa, LogP, solubility) nearly identical to the target analyte (Impurity C). Consequently, it:
-
Co-elutes with the analyte on the chromatographic column.
-
Experiences the exact same ionization environment in the ESI source.
-
Compensates for signal loss due to co-eluting phospholipids or salts.
Logic Diagram: Matrix Effect Compensation
The following diagram illustrates how the SIL-IS auto-corrects quantitative errors during the ionization phase.
Caption: Workflow demonstrating how d3-Carbazolone compensates for ionization suppression by maintaining a constant response ratio.
Protocol: LC-MS/MS Quantification of Ondansetron Impurity C
This protocol is designed for the quantification of Impurity C in Ondansetron API or finished dosage forms.
Reagent Preparation
Stock Solution A (Analyte):
-
Weigh 10.0 mg of Ondansetron Impurity C Reference Standard into a 100 mL Class A volumetric flask.
-
Dissolve in Methanol . Sonicate for 5 minutes.
-
Dilute to volume (Concentration: 100 µg/mL).
Stock Solution B (Internal Standard):
-
Weigh 1.0 mg of 1,2,3,9-Tetrahydro-9-(methyl-d3)-4H-carbazol-4-one .
-
Dissolve in 10 mL of Methanol (Concentration: 100 µg/mL).
-
Working IS Solution: Dilute Stock B 1:100 with 50:50 Methanol:Water to achieve 1 µg/mL (1000 ng/mL).
Sample Preparation:
-
Dissolve Ondansetron API (approx. 50 mg) in 50 mL of Mobile Phase A:B (50:50).
-
Spike 50 µL of Working IS Solution into 1 mL of the sample solution.
-
Vortex for 30 seconds and centrifuge at 10,000 rpm for 5 minutes.
-
Transfer supernatant to an amber HPLC vial.
LC-MS/MS Conditions
| Parameter | Setting | Rationale |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm) | High resolution for polar impurities. |
| Mobile Phase A | 0.1% Formic Acid in Water | Proton source for ESI (+). |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier. |
| Flow Rate | 0.4 mL/min | Optimal for ESI sensitivity. |
| Injection Vol | 2-5 µL | Prevent column overload. |
| Gradient | 0-1 min: 10% B; 1-6 min: 10%→90% B; 6-8 min: 90% B. | Gradient elution ensures separation from the main API peak. |
Mass Spectrometry Parameters (MRM)
The method utilizes Multiple Reaction Monitoring (MRM) in Positive Electrospray Ionization (ESI+) mode.[1][2]
-
Source Temp: 350°C
-
Capillary Voltage: 3.5 kV
-
Desolvation Gas: 800 L/hr
MRM Transitions Table:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) | Mechanism |
| Impurity C | 200.1 [M+H]⁺ | 172.1 | 30 | 22 | Loss of CO (-28 Da) |
| d3-Carbazolone (IS) | 203.1 [M+H]⁺ | 175.1 | 30 | 22 | Loss of CO (Retains d3-Methyl) |
| Ondansetron (API) | 294.2 [M+H]⁺ | 184.1 | 35 | 25 | Cleavage of imidazole |
Validation Check: The mass shift of +3 Da in the precursor (200.1 → 203.1) and the product (172.1 → 175.1) confirms the deuterium label is located on the N-methyl group, which is retained after the loss of the carbonyl (CO) group from the ring system.
Method Validation & Performance
To ensure the method is "self-validating" as per Part 2 requirements, the following acceptance criteria must be met during analysis.
Linearity and Range
-
Range: 0.5 ng/mL to 500 ng/mL (covering ICH reporting thresholds).
-
Weighting: 1/x² linear regression.
-
Acceptance: Correlation coefficient (r²) > 0.995.
System Suitability Test (SST)
Before running unknown samples, inject the Resolution Solution (Ondansetron API + Impurity C + d3-IS).
-
Resolution: > 2.0 between Impurity C and Ondansetron API.
-
IS Consistency: The peak area of d3-Carbazolone in 5 replicate injections must have RSD < 5.0%.
-
Blank Check: Inject a solvent blank. No interference > 20% of the LLOQ should be observed at m/z 203.1 -> 175.1.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low IS Signal | Ion suppression from API | Improve chromatographic separation (shallower gradient) to elute Impurity C/IS away from the massive Ondansetron peak. |
| IS Signal in Blank | Carryover | Wash needle with 50:50 MeOH:Water + 0.1% Formic Acid. |
| "Cross-talk" | Isotopic contribution | Ensure the d3-standard has <0.5% d0 (unlabeled) impurity. High concentrations of d0-analyte can contribute to d3 signal if resolution is low. |
Analytical Workflow Diagram
Caption: Step-by-step analytical workflow for quantifying Ondansetron impurities using the d3-internal standard.
References
-
U.S. Pharmacopeia (USP). Ondansetron Hydrochloride Monograph: Related Compounds. USP-NF Online.[3]
-
European Pharmacopoeia (Ph.[4][5] Eur.). Ondansetron Hydrochloride Dihydrate: Impurity A and C. EDQM.[4]
-
International Conference on Harmonisation (ICH). Guideline Q3A(R2): Impurities in New Drug Substances.[6][7][8] (2006).[7][8][9]
-
PubChem. 1,2,3,9-Tetrahydro-9-methyl-4H-carbazol-4-one (Compound Summary). National Library of Medicine.
-
ResolveMass Laboratories. Deuterated Standards for LC-MS Analysis: Mechanism and Application.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Solid phase extraction liquid chromatography mass spectrometry method with electrospray ionization for the determination of Ondansetron in human plasma: Development and validation consideration - Arabian Journal of Chemistry [arabjchem.org]
- 3. uspnf.com [uspnf.com]
- 4. Ondansetron impurity A EP Reference Standard Sigma Aldrich [sigmaaldrich.com]
- 5. Ondansetron impurity A CRS | LGC Standards [lgcstandards.com]
- 6. Q3A(R2) IMPURITIES IN NEW DRUG SUBSTANCES | PPTX [slideshare.net]
- 7. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. database.ich.org [database.ich.org]
- 9. pharmaffiliates.com [pharmaffiliates.com]
Application Note: High-Precision Impurity Profiling of Ondansetron Using Deuterated Internal Standards by LC-MS/MS
Abstract
This application note presents a detailed, robust, and highly accurate method for the impurity profiling of Ondansetron using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a deuterated internal standard. Ondansetron, a selective 5-HT₃ receptor antagonist, is a critical medication for managing nausea and vomiting, particularly in chemotherapy and post-operative settings.[1] Ensuring its purity is paramount for patient safety and therapeutic efficacy.[1] This protocol outlines a comprehensive workflow, from sample preparation to data analysis, for the precise identification and quantification of process-related and degradation impurities. The use of Ondansetron-d3 as an internal standard is central to this methodology, providing superior correction for matrix effects and variability in sample preparation and instrument response, thereby ensuring the highest level of data integrity.[2][3][4] This approach aligns with the stringent requirements of global regulatory bodies, such as those outlined in the International Council for Harmonisation (ICH) guidelines.[5][6]
Introduction: The Criticality of Impurity Profiling
In pharmaceutical manufacturing, the control of impurities is a critical quality attribute mandated by regulatory agencies worldwide.[5][6] Impurities in an Active Pharmaceutical Ingredient (API) like Ondansetron can originate from various sources, including the synthetic route, degradation of the drug substance over time, or interaction with excipients in the final drug product.[1][5] These impurities, even at trace levels, can impact the safety and efficacy of the medication. The ICH guidelines, specifically Q3A(R2) for new drug substances and Q3B(R2) for new drug products, establish thresholds for reporting, identifying, and qualifying impurities.[5][7]
Some impurities associated with the Ondansetron synthesis, such as 2-methylimidazole (Impurity F), are considered potentially mutagenic.[8][9] This necessitates highly sensitive analytical methods capable of detection and quantification at levels far below those for non-mutagenic impurities.[8][9]
The Gold Standard: Deuterated Internal Standards
To achieve the accuracy and precision required for robust impurity profiling, especially in complex matrices, the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard in mass spectrometry.[2][3] A deuterated internal standard, such as Ondansetron-d3, is chemically identical to the analyte of interest, ensuring it co-elutes chromatographically and experiences the same behavior during sample extraction, ionization, and analysis.[3][4][10] This allows for the principle of Isotope Dilution Mass Spectrometry (IDMS), which provides unparalleled accuracy by correcting for:
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.[2] The deuterated standard experiences the same effect, allowing for reliable normalization.[3][4]
-
Sample Preparation Variability: Inconsistent recovery during extraction or dilution steps is a common source of error.[2] Since the internal standard is added at the beginning, it accounts for any analyte loss.[11]
-
Instrumental Fluctuations: Minor variations in injection volume or mass spectrometer sensitivity over time are effectively normalized by calculating the analyte-to-internal standard peak area ratio.[2][3]
Experimental Workflow
The overall workflow for Ondansetron impurity profiling is a systematic process designed to ensure data integrity and reproducibility.
Sources
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. tasianinch.com [tasianinch.com]
- 6. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 7. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. waters.com [waters.com]
- 9. lcms.cz [lcms.cz]
- 10. resolvemass.ca [resolvemass.ca]
- 11. texilajournal.com [texilajournal.com]
Ondansetron-d3 Synthesis: A Technical Support Guide for Yield Optimization
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Ondansetron-d3. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during synthesis, with a focus on improving reaction yield and purity. The insights provided are based on established synthetic protocols for Ondansetron and its analogs, adapted to the specific considerations for a deuterated active pharmaceutical ingredient (API).
Troubleshooting Guide: Enhancing Yield and Purity
This section provides a question-and-answer formatted guide to address specific issues that may arise during the synthesis of Ondansetron-d3.
Low Yield in the Mannich Reaction Step
Question: My Mannich reaction for the synthesis of the key intermediate, 1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one (the exocyclic methylene precursor to Ondansetron), is resulting in a low yield. What are the potential causes and how can I optimize this step?
Answer: The Mannich reaction is a critical step in Ondansetron synthesis and its efficiency is paramount for a good overall yield.[1][2][3] Several factors can contribute to low yields in this multi-component reaction.
Causality and Solutions:
-
Incomplete Reaction: The reaction may not be proceeding to completion due to insufficient reaction time or temperature. While some protocols suggest refluxing in acetic acid, the optimal conditions can vary.[1] It's crucial to monitor the reaction progress using an appropriate analytical technique like TLC or HPLC.
-
Side Reactions: The formation of byproducts is a common issue. One potential side reaction is the formation of a bis-adduct. To minimize this, ensure precise stoichiometric control of the reagents, particularly formaldehyde.
-
Reagent Quality: The quality of reagents, especially paraformaldehyde, is critical. Use freshly opened or properly stored paraformaldehyde to ensure its reactivity.
-
Catalyst Efficiency: The choice and amount of the secondary amine catalyst (e.g., morpholine) can significantly impact the reaction rate and yield.[1] An optimal catalyst loading should be determined empirically.
-
"One-Pot" vs. Stepwise Approach: While a "one-pot" reaction with paraformaldehyde and 2-methylimidazole can be efficient, it may also lead to a higher impurity profile if not properly optimized.[4] Consider a stepwise approach where the Mannich intermediate is isolated before proceeding to the Michael addition.
Experimental Protocol: Optimized Mannich Reaction
-
To a solution of 1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one in glacial acetic acid, add dimethylamine hydrochloride and paraformaldehyde.
-
Reflux the mixture for an optimized period (e.g., 4-6 hours), monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and pour it into ice water.
-
Basify the solution with a suitable base (e.g., sodium hydroxide) to precipitate the product.[5]
-
Filter the precipitate, wash with water, and dry under vacuum to obtain the crude 3-dimethylaminomethyl intermediate.
Inefficient Michael Addition and Impurity Formation
Question: I am observing a low yield and the formation of several impurities during the Michael addition of 2-methylimidazole to the exocyclic methylene intermediate. How can I improve the efficiency and selectivity of this reaction?
Answer: The conjugate addition of 2-methylimidazole is another step where yield can be compromised and impurities can be generated.[1] The key impurity to monitor is Impurity D (1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one), which can be toxic.[6]
Causality and Solutions:
-
Reaction Conditions: The reaction time for the Michael addition can be lengthy, leading to degradation of the product.[1] The use of a catalyst can significantly accelerate the reaction.
-
Catalyst Choice: Alumina has been shown to be an effective catalyst for this reaction, leading to a quantitative yield in a much shorter time frame compared to uncatalyzed reactions.[1]
-
Solvent Effects: The choice of solvent can influence the reaction rate and selectivity. While the reaction can be performed in various solvents, toluene has been reported to be effective.[1]
-
Work-up Procedure: A careful work-up is necessary to remove the catalyst and any unreacted starting materials. Extraction with a suitable solvent like chloroform followed by washing is a common procedure.[1]
| Parameter | Uncatalyzed Reaction | Alumina-Catalyzed Reaction |
| Reaction Time | ~20 hours | ~4 hours |
| Yield | ~43% | Quantitative |
Data based on a study by Kim, M. Y., et al.[1]
Diagram: Ondansetron-d3 Synthesis Workflow
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. WO2006018846A2 - Process for preparing 1,2,3,9-tetrahydro-9-methyl-3-methylene-4h- carbazol-4-one and ondansetron therefrom - Google Patents [patents.google.com]
- 3. Recent developments concerning the application of the Mannich reaction for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caod.oriprobe.com [caod.oriprobe.com]
- 5. scribd.com [scribd.com]
- 6. scholar.ui.ac.id [scholar.ui.ac.id]
Technical Support Center: 1,2,3,9-Tetrahydro-9-(methyl-d3)-4H-carbazol-4-one
Introduction: The Critical Role of the "Carbazolone" Intermediate
Welcome to the technical support hub for 1,2,3,9-Tetrahydro-9-(methyl-d3)-4H-carbazol-4-one .
In the pharmaceutical context, this molecule is the deuterated form of the key intermediate used to synthesize Ondansetron (Zofran) . It is primarily utilized as a Stable Isotope Labeled (SIL) Internal Standard for LC-MS/MS bioanalysis. Its structural integrity is paramount; any degradation or isotopic scrambling directly compromises the accuracy of pharmacokinetic (PK) data.
This guide moves beyond basic certificates of analysis to address the causality of failure modes in your experiments.
Module 1: Isotopic Purity & The "Cross-Talk" Phenomenon
The Issue: You observe a signal in the analyte channel (Ondansetron or non-deuterated intermediate) even when injecting only the Deuterated Internal Standard (IS).
Root Cause Analysis: This is rarely a "contamination" issue in the traditional sense. It is usually an Isotopic Purity (D0/D1/D2) issue .
-
Synthesis Origin: The N-methylation step using Iodomethane-d3 (
) is sensitive. If moisture is present, or if the has hydrolyzed, protons ( ) compete with Deuterium ( ), creating a distribution of isotopologues ( , , , ). -
The "D0" Contribution: The
isotopologue has the same mass as your target analyte. If your IS contains even 0.5% , and you spike it at high concentrations, that 0.5% becomes a significant false positive in your analyte quantification.
Troubleshooting Protocol: Isotopic Contribution Assessment
| Step | Action | Technical Rationale |
| 1 | Perform a "Zero Blank" Injection | Inject the IS only (at working concentration) in mobile phase. Monitor the analyte transition (MRM). |
| 2 | Calculate % Contribution | Formula: |
| 3 | Threshold Check | If contribution > 20% of the LLOQ (Lower Limit of Quantitation) of your analyte, the IS is unsuitable. |
| 4 | MS Resolution Check | Ensure your Quadrupole 1 (Q1) resolution is not too wide (unit resolution is standard). If Q1 is too open, it might transmit the |
Module 2: Chemical Stability & Oxidation (The "Yellowing" Effect)
The Issue: The white/off-white powder turns yellow or brown upon storage.
Root Cause Analysis: Carbazole derivatives are electron-rich and prone to photo-oxidation and radical-mediated dimerization .
-
Oxidation at C1/C2: The cyclohexenone ring can undergo further oxidation.
-
Dimerization: Radical coupling can occur at the 6- or 8-position of the aromatic ring, leading to methylene-bridged dimers (often seen as "Ondansetron Impurity D" precursors).
Visualizing the Degradation Pathways
The following diagram maps the synthesis logic and where purity risks arise.
Figure 1: Synthesis pathway showing the origin of isotopic (D0) and chemical (Oxidation/Dimer) impurities.[1][2]
Module 3: Bioanalytical FAQs (LC-MS Focus)
Q1: Can the deuterium label exchange with the solvent water?
-
Answer: No. The deuterium is located on the N-methyl group (
). Methyl protons attached to nitrogen are not acidic ( ) and do not exchange with water or methanol in the mobile phase.-
Warning: If your label were on the C3 position (alpha to the ketone), it would exchange via enolization. Ensure your Certificate of Analysis confirms N-methyl-d3 specifically.
-
Q2: I see a retention time shift between my analyte and this IS. Is this a problem?
-
Answer: A slight shift is normal. Deuterium is slightly more hydrophilic than Hydrogen (the "Deuterium Isotope Effect"). The
-labeled compound may elute slightly earlier than the non-deuterated analyte on Reverse Phase (C18) columns.-
Action: If the shift is > 0.1 min, ensure your integration windows are wide enough. If the shift causes the IS to elute into a matrix suppression zone (where the analyte does not), you may need to adjust your gradient.
-
Q3: The compound is not dissolving in my mobile phase (50:50 Water:Acetonitrile).
-
Answer: Carbazolones are highly lipophilic.
-
Troubleshooting: Do not dissolve the stock powder directly in 50:50 mix.
-
Protocol: Dissolve the stock in 100% DMSO or 100% Methanol first to create a primary stock (e.g., 1 mg/mL). Then, spike this into your working solvent. This prevents "crashing out" and ensures homogeneity.
-
Storage & Handling Protocols
To maintain the integrity of 1,2,3,9-Tetrahydro-9-(methyl-d3)-4H-carbazol-4-one, follow these strict guidelines.
Protocol A: Long-Term Storage
-
Temperature: Store at -20°C .
-
Atmosphere: Store under Argon or Nitrogen . Oxygen promotes the formation of the yellow oxidation byproducts.
-
Container: Amber glass vials (light protection is mandatory).
Protocol B: Re-Purification (If Purity < 95%)
If the compound has yellowed significantly, recrystallization is preferred over chromatography to avoid loss of material.
-
Solvent: Ethanol or Ethyl Acetate/Hexane mix.
-
Method: Dissolve in hot ethanol. Add activated charcoal (to remove oxidation color). Filter hot. Cool slowly to 4°C.
-
Validation: Re-run MS to confirm no loss of isotopic enrichment (chemical purification does not affect isotopic ratios).
References
-
Ondansetron Synthesis & Intermediates
-
Impurity Profiling
-
Internal Standard Guidelines
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories. 10
-
-
Matrix Effects & IS Stability
-
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. Waters Corporation.
-
Sources
- 1. 1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one | C14H13NO | CID 11790505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US7696356B2 - Process for preparing 1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one and ondansetron therefrom - Google Patents [patents.google.com]
- 3. journal.hep.com.cn [journal.hep.com.cn]
- 4. researchgate.net [researchgate.net]
- 5. US20060252942A1 - Process for preparing 1,2,3,9-tetrahydro-9-methyl-3-[(2-methyl-1H-imidazol-1-YL)methyl]-4H-carbazol-4-one - Google Patents [patents.google.com]
- 6. youtube.com [youtube.com]
- 7. synthinkchemicals.com [synthinkchemicals.com]
- 8. Multi-platform synthesis of ondansetron featuring process intensification in flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00249G [pubs.rsc.org]
- 9. Ondansetron Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 10. resolvemass.ca [resolvemass.ca]
Technical Support Center: Stability & Handling of 1,2,3,9-Tetrahydro-9-(methyl-d3)-4H-carbazol-4-one
[1][2]
Executive Summary: The "Need-to-Know"
This guide addresses the stability profile of 1,2,3,9-Tetrahydro-9-(methyl-d3)-4H-carbazol-4-one (often referred to as Ondansetron Impurity A-d3).[1][2] As a deuterated internal standard (IS), its reliability relies on maintaining isotopic integrity and preventing the degradation of the carbazole core.
| Parameter | Critical Recommendation |
| Primary Storage | -20°C in a desiccator. Protect from moisture.[3] |
| Light Sensitivity | High. The carbazole core is susceptible to photo-oxidation.[1][2] Use amber vials exclusively. |
| Solvent Compatibility | High: DMSO, Methanol, Acetonitrile. Low: Water, Hexane. |
| Isotopic Stability | Excellent. The |
| Container Material | Silanized Glass recommended to prevent adsorption at low concentrations (<1 µg/mL). |
Technical Deep Dive: Mechanisms of Instability
To troubleshoot effectively, you must understand why the molecule behaves the way it does.
A. The Deuterium Label ( ) Integrity
Users often fear "label washout" (H/D exchange).[1][2] For this molecule, that fear is largely unfounded.
-
Mechanism: The deuterium atoms are attached to a methyl group, which is bonded to the indole nitrogen (
). -
Stability: Unlike acidic protons (e.g., -OH, -NH, or
-carbonyl positions), the protons on an -methyl group are non-exchangeable under standard LC-MS conditions (pH 2–8).[1][2] -
Expert Insight: You will not see a mass shift from
to due to solvent exchange in Methanol or Water. If you see signal loss, it is likely suppression or degradation , not isotopic scrambling.
B. Photochemical Instability (The Real Threat)
The tetrahydrocarbazol-4-one core is a chromophore that absorbs UV/Blue light.[1][2]
-
Mechanism: Upon exposure to light in the presence of oxygen, the indole moiety can undergo radical-mediated oxidation, leading to the formation of hydroperoxides at the C-1 position or ring-opening products.[1][2]
-
Result: Appearance of "ghost peaks" in LC-MS chromatograms (usually +16 Da or +32 Da adducts) and reduction of the parent peak area.
C. Solubility & Adsorption
This compound is lipophilic (LogP ~2.1).
-
Risk: In highly aqueous mobile phases (>80% water), the compound may precipitate or adsorb to the PTFE lines of the HPLC system, causing "carryover" or tailing peaks.
Validated Experimental Protocols
Protocol A: Preparation of Stable Stock Solutions
Use this protocol to ensure a shelf-life of 6–12 months.[1][2]
-
Weighing: Weigh approximately 1–2 mg of the solid into an amber glass vial.
-
Note: Avoid using plastic weighing boats if transferring small masses; static can cause loss.
-
-
Primary Dissolution: Add 100% DMSO to achieve a concentration of 1 mg/mL.
-
Reasoning: DMSO prevents aggregation and is less volatile than MeOH, ensuring concentration accuracy.
-
-
Sonication: Sonicate for 2 minutes at room temperature. Ensure no visible particles remain.[4]
-
Aliquot & Freeze: Divide into single-use aliquots (e.g., 100 µL) in amber HPLC vials with PTFE-lined caps. Store at -20°C or -80°C.
Protocol B: Working Solution (LC-MS Injection)
Use this daily. Do not store working solutions for >48 hours.
-
Thaw: Thaw one stock aliquot at room temperature. Vortex for 10 seconds.
-
Dilution: Dilute the stock 1:100 or 1:1000 using 50:50 Methanol:Water .
-
Critical: Do not dilute directly into 100% water.[2] The sudden polarity shift can cause "crashing out" (micro-precipitation).
-
-
Filtration (Optional): If filtering is necessary, use Regenerated Cellulose (RC) or PTFE filters. Avoid Nylon, which may bind the carbazole core.
Troubleshooting Guide
Visualizing the Troubleshooting Logic
The following diagram outlines the decision process when encountering stability issues.
Caption: Diagnostic workflow for identifying stability issues in carbazolone standards.
Specific Troubleshooting Scenarios
Scenario 1: "I see a peak at M+16 in my blank or standard."
-
Diagnosis: Oxidation.[2][5][6] The carbazole ring has likely formed an N-oxide or a hydroxylated byproduct due to light exposure or old DMSO stocks (DMSO can degrade to oxidizing species over years).[1][2]
-
Fix: Discard the stock. Prepare fresh standard in amber glassware . Purge the headspace of the storage vial with Nitrogen or Argon if storing for >3 months.
Scenario 2: "The peak area decreases over a 24-hour sequence."
-
Diagnosis: Adsorption or Evaporation.[2] If the solvent is highly organic (e.g., 100% MeOH), evaporation may actually increase concentration, but usually, adsorption to the vial surface causes loss.
-
Fix: Ensure the autosampler is kept at 4°C. Use silanized glass vials or add 0.1% Formic Acid to the diluent to assist solubility (though pH usually affects ionization more than solubility for this neutral-like core).
Scenario 3: "Can I use this as an Internal Standard for Ondansetron?"
-
Answer: Yes, but be aware of retention time shifts. The deuterium effect (
vs ) may cause a slight retention time shift (usually the deuterated analog elutes slightly earlier on C18 columns). Ensure your integration windows are wide enough.
Frequently Asked Questions (FAQ)
Q: Is the
Q: Can I store the stock solution in plastic (PP) tubes? A: It is not recommended for long-term storage.[1][2] Carbazole derivatives can leach into polypropylene or adsorb to the walls. Always use Type I Borosilicate Glass (Amber) .
Q: Why does the Certificate of Analysis (CoA) mention "Hygroscopic"? A: While the molecule itself is not intensely hygroscopic, the hydrochloride salt form (if that is what you have) will absorb moisture. Moisture accelerates degradation. Always equilibrate the vial to room temperature before opening to prevent condensation.
Q: I see a small peak at M-3 (unlabeled mass). Is my standard impure?
A: Not necessarily. Check the isotopic purity on your CoA. Most deuterated standards are ~99% isotopic purity. A small amount of
References
Sources
- 1. 119812-29-2 CAS MSDS (3-[(Dimethylamino)methyl]-1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 9-Methyl-1,2,3,9-Tetrahydro-4H-Carbazol-4-One High Purity at Attractive Prices [kavyapharma.in]
- 4. Stability of mixtures of ondansetron and haloperidol stored in infusors at different temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Antiviral Tetrahydrocarbazole Derivatives by Photochemical and Acid-catalyzed C-H Functionalization via Intermediate Peroxides (CHIPS) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 昂丹司琼杂质A European Pharmacopoeia (EP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
- 8. synthinkchemicals.com [synthinkchemicals.com]
Troubleshooting matrix effects in bioanalysis of ondansetron with a deuterated standard
Ticket #OND-884: Matrix Effects & Internal Standard Variability
Assigned Specialist: Senior Application Scientist Status: Open Severity: High (Method Validation Stalled)
Executive Summary
You are likely experiencing Differential Matrix Effect , a phenomenon where your deuterated internal standard (IS) and Ondansetron are not experiencing the same ionization environment.
While deuterated standards (
Module 1: Diagnosis – Is it Matrix Effect or Injection Error?
Before re-developing the method, we must confirm the root cause. We use the Post-Column Infusion (PCI) method to visualize the "invisible" suppression zones.
The Mechanism of Failure
In Electrospray Ionization (ESI), co-eluting phospholipids compete for charge. If your IS and Analyte do not co-elute perfectly, they fight different battles.
Figure 1: The flow of matrix interferences. Phospholipids (GPC/LPC) often co-elute with drugs, monopolizing the available charge in the ESI droplet.
Protocol: Post-Column Infusion (PCI)
Do not rely on Matrix Factor (MF) calculations alone. You need to SEE the suppression.[1][2]
-
Setup: Place a T-union between your LC column and the MS source.
-
Infusion: Syringe-pump a constant flow of Ondansetron (100 ng/mL) into the T-union at 10 µL/min.
-
Injection: Inject a Blank Plasma Extract (processed exactly like your samples) via the LC.
-
Observation: Monitor the baseline of the Ondansetron transition.
-
Flat Baseline: No matrix effect.
-
Negative Dip: Ion Suppression (The "Blind Spot").
-
Positive Hump: Ion Enhancement.[3]
-
-
Overlay: Superimpose your actual Ondansetron and IS chromatograms over this baseline. If your peaks fall into a "Dip," you have a problem.
Module 2: The Deuterium Isotope Effect
User Question: "My IS is Ondansetron-d3. It should behave exactly like the drug. Why is the retention time (RT) shifting?"
Technical Answer:
Deuterium (
-
Result: The deuterated IS elutes earlier than the non-deuterated analyte.
-
Risk: If the shift is >0.1 min, and the phospholipid suppression zone is sharp, the IS might be suppressed by 50% while the analyte is suppressed by only 10%. The ratio becomes invalid.
Troubleshooting the IS
| Checkpoint | Pass Criteria | Action if Failed |
| RT Shift | Use a shallower gradient or switch to a C18 column with lower carbon load to reduce resolution between isotopes. | |
| Isotopic Overlap | Blank response at analyte mass < 20% of LLOQ | The |
| Cross-Talk | No signal in IS channel when injecting ULOQ analyte | Reduce injection volume or adjust collision energy. |
Module 3: Sample Preparation – The Root Cause Solution
User Question: "I am using Protein Precipitation (PPT) with Acetonitrile. Is that enough?"
Technical Answer:
No. PPT removes proteins but leaves >95% of phospholipids in the supernatant. Ondansetron is a basic drug (
Recommended Protocol: High-pH LLE
This method makes Ondansetron neutral (uncharged), allowing it to migrate into an organic solvent, while leaving zwitterionic phospholipids behind in the aqueous phase.
Step-by-Step Workflow:
-
Aliquot: 50 µL Plasma + 10 µL IS Working Solution.
-
Basify: Add 50 µL of 0.1 M NaOH or Ammonium Carbonate (pH 10) .
-
Why? At pH 10, Ondansetron (pKa 7.4) is >99% uncharged (LogD increases).
-
-
Extract: Add 600 µL MTBE (Methyl tert-butyl ether) or Ethyl Acetate/Hexane (50:50) .
-
Why? These solvents are excellent for neutral bases but poor at soliciting polar phospholipids.
-
-
Agitate: Vortex 5 mins; Centrifuge 5 mins @ 4000 rpm.
-
Transfer: Move organic supernatant to a clean plate.
-
Dry & Reconstitute: Evaporate under
; reconstitute in Mobile Phase.
Data Comparison: PPT vs. LLE
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) |
| Phospholipid Removal | < 20% | > 95% |
| Matrix Factor (MF) | 0.60 - 0.85 (Suppression) | 0.95 - 1.05 (Clean) |
| Sensitivity | Low (High background) | High (Concentration effect) |
| Column Life | Short (Clogs with lipids) | Long |
Module 4: Chromatographic Rescue
If you cannot change sample prep, you must separate the lipids from the drug chromatographically.
The "Flush" Strategy: Phospholipids (GPC/LPC) are extremely hydrophobic. They often elute during the high-organic wash step of a gradient.
-
Gradient: Ensure you hold at 95% B (Organic) for at least 2 minutes after the analyte elutes.
-
Trap Column: Install a "Ghost Trap" or scavenger column between the pump and the injector to catch mobile-phase contaminants, though this won't stop matrix from the sample.
Figure 2: Decision tree for troubleshooting IS variability.
References
-
US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
- Wang, S., et al. (2007). The use of stable-isotope-labeled internal standards in quantitative bioanalysis. Journal of Pharmaceutical and Biomedical Analysis. Discusses the deuterium isotope effect on retention time.
-
Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. Retrieved from [Link]
-
Waters Corporation. Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis. Application Note. Retrieved from [Link]
Sources
Optimization of LC-MS/MS parameters for 1,2,3,9-Tetrahydro-9-(methyl-d3)-4H-carbazol-4-one
Guide for: Optimization of LC-MS/MS Parameters for 1,2,3,9-Tetrahydro-9-(methyl-d3)-4H-carbazol-4-one (Ondansetron-d3)
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals developing robust LC-MS/MS methods for Ondansetron-d3, the deuterated internal standard for Ondansetron. The content is structured in a question-and-answer format to directly address common challenges and troubleshooting scenarios.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: What are the fundamental physicochemical properties and initial MS parameters I should use for Ondansetron-d3?
Answer: Understanding the analyte's properties is the critical first step. Ondansetron-d3 is structurally identical to Ondansetron, a carbazole derivative, except for the isotopic labeling on the N-methyl group.[1] Its behavior in the LC and MS systems will be nearly identical to the parent compound.
Physicochemical Properties (Ondansetron Base): The key to a stable method lies in working with the molecule's chemistry. Ondansetron is a basic compound with a pKa of approximately 7.4.[2][3][4] This means it will be positively charged (protonated) in an acidic environment. Its logP value of ~2.5 indicates moderate hydrophobicity, making it well-suited for reversed-phase chromatography.[3]
| Property | Value | Implication for Method Development |
| Molecular Weight (Base) | 293.36 g/mol (Ondansetron) | Precursor ion will be ~294.3 [M+H]⁺. |
| Molecular Weight (d3-IS) | ~296.39 g/mol | Precursor ion will be ~297.4 [M+H]⁺. |
| pKa (Strongest Basic) | ~7.4 | Maintain mobile phase pH < 5.4 to ensure protonation for good peak shape and ESI sensitivity. |
| logP | ~2.56 | Good retention on C18 columns with standard organic mobile phases (Acetonitrile/Methanol). |
| Solubility | pH-dependent; higher in acidic conditions. | Acidified mobile phase prevents precipitation and improves peak shape.[2][5] |
Initial Mass Spectrometry Parameters: For initial experiments, use Electrospray Ionization in Positive Ion Mode (ESI+). The tertiary amine in the carbazole ring readily accepts a proton.
| Analyte | Precursor Ion (Q1) [M+H]⁺ | Primary Product Ion (Q3) | Reference |
| Ondansetron | m/z 294.1 | m/z 170.0 | [6][7] |
| Ondansetron-d3 (IS) | m/z 297.1 | m/z 170.0 | [8] |
Note on the d3-IS Fragment: The primary fragmentation of Ondansetron typically occurs at the bond connecting the carbazole body to the methyl-imidazole side chain. Since the deuterated methyl group is on the carbazole nitrogen, it is retained in the larger fragment (m/z 170.0 is the imidazole-containing fragment), thus the product ion mass often remains the same as the unlabeled compound. Always confirm this via infusion experiments.
FAQ 2: I am seeing a weak signal or no signal at all. What are the most common causes?
Answer: A weak or absent signal is a frequent issue that can typically be traced to one of three areas: the sample, the LC system, or the MS source.
-
Incorrect MS Polarity or Ionization Mode: Ensure your instrument is set to Positive Ion Mode (ESI+) . Ondansetron does not ionize efficiently in negative mode.
-
Ion Source Contamination: The ion source is susceptible to buildup from salts and sample matrix components.[9] This can clog the capillary, disrupt the electric field necessary for ion generation, and ultimately reduce signal intensity.[9]
-
Troubleshooting: Perform routine cleaning of the ion source components (capillary, skimmer, lenses) as per the manufacturer's guidelines.
-
-
Mobile Phase Incompatibility: While Ondansetron is soluble in acidic water/organic mixtures, using non-volatile buffers like phosphate will contaminate the MS source and suppress the signal.
-
Inefficient Ionization/Ion Suppression: Co-eluting compounds from the sample matrix can compete with your analyte for ionization, a phenomenon known as ion suppression.[10]
-
Troubleshooting:
-
Improve sample preparation using Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[6]
-
Adjust the chromatographic gradient to separate Ondansetron-d3 from the suppression zone.
-
Ensure the declustering potential (DP) and other source voltages are optimized (see FAQ 4).
-
-
FAQ 3: My chromatographic peak shape is poor (tailing, fronting, or splitting). How can I fix this?
Answer: Poor peak shape compromises both quantification accuracy and detection limits. The cause can be chemical (interactions) or physical (flow path issues).
Scenario 1: Peak Tailing (Asymmetry > 1.2) This is the most common issue for basic compounds like Ondansetron.
-
Cause A: Secondary Interactions: The protonated (positively charged) Ondansetron can interact with residual, deprotonated silanol groups (-Si-O⁻) on the surface of standard silica-based C18 columns. This secondary ionic interaction causes peak tailing.
-
Solution: Maintain a low mobile phase pH (e.g., 2.5 - 4.5) using an additive like formic or acetic acid. The excess protons (H⁺) in the mobile phase will neutralize the silanol groups (-Si-OH), minimizing these unwanted interactions.[12]
-
-
Cause B: Column Overload: Injecting too much analyte mass can saturate the stationary phase, leading to tailing.
-
Solution: Dilute the sample and reinject. If the peak shape improves, overload was the issue.
-
-
Cause C: Physical Blockage: A partially blocked column inlet frit can distort the sample band, causing tailing for all peaks in the chromatogram.[13]
-
Solution: Reverse and flush the column (disconnect from the MS). If this fails, replace the column. Using a guard column or in-line filter can prevent this.[12]
-
Scenario 2: Peak Fronting (Asymmetry < 0.8) Fronting is less common and often points to a catastrophic column failure or severe sample overload.
-
Cause: A common cause is a column void or channel, where a portion of the analyte travels through the column faster than the rest.[14] This can happen if the column has been operated at high pressure or outside its recommended pH range.
-
Solution: Replace the column. There is generally no way to repair a voided column.
-
Scenario 3: Split Peaks Split peaks suggest two distinct paths for the analyte.
-
Cause A: Partially Clogged Frit: Similar to peak tailing, a blockage can split the flow path at the column inlet.[14]
-
Cause B: Injection Solvent Mismatch: If the injection solvent is significantly stronger (e.g., 100% acetonitrile) than the initial mobile phase (e.g., 95% water), the sample band will not focus correctly on the column head. This can cause severe distortion and splitting.
-
Solution: Reconstitute the sample in a solvent that is as weak as, or slightly weaker than, the initial mobile phase.
-
FAQ 4: How do I properly optimize the MS/MS parameters like Collision Energy (CE) and Declustering Potential (DP)?
Answer: Default parameters are a starting point, but optimization is essential for maximizing sensitivity. This is best done by direct infusion of a standard solution into the mass spectrometer, bypassing the LC column.
-
Declustering Potential (DP) / Cone Voltage: This voltage is applied in the ion source region and helps prevent solvent clusters from entering the mass analyzer. It can also induce fragmentation if set too high ("in-source fragmentation"). The goal is to maximize the precursor ion signal ([M+H]⁺) without causing it to fragment prematurely.
-
Collision Energy (CE): This is the energy applied in the collision cell (Q2) to fragment the precursor ion into product ions. The optimal CE is the value that produces the highest intensity for your desired product ion (e.g., m/z 170.0).
A detailed protocol for this optimization is provided in Part 2: Experimental Protocols .
Part 2: Experimental Protocols & Workflows
Protocol 1: Step-by-Step MS/MS Parameter Optimization via Infusion
This protocol describes how to find the optimal DP and CE for the m/z 297.1 → 170.0 transition for Ondansetron-d3.
-
Prepare Standard Solution: Create a solution of Ondansetron-d3 at ~100 ng/mL in 50:50 Acetonitrile:Water with 0.1% Formic Acid.
-
Infusion Setup: Using a syringe pump, infuse the standard solution directly into the MS ion source at a low flow rate (e.g., 5-10 µL/min).
-
Tune Mode - Precursor Ion (DP Optimization):
-
Set the mass spectrometer to scan Q1 for the precursor ion (m/z 297.1).
-
Manually or automatically ramp the Declustering Potential (DP) or an equivalent voltage (e.g., Cone Voltage, Fragmentor Voltage) across a relevant range (e.g., 20 V to 150 V).
-
Monitor the intensity of the m/z 297.1 signal.
-
Identify the DP voltage that provides the maximum, stable signal for the precursor ion. This is your optimal DP.
-
-
Product Ion Scan (Fragment Identification):
-
Set the instrument to "Product Ion Scan" mode.
-
Select m/z 297.1 as the precursor ion to be isolated in Q1.
-
Apply a moderate Collision Energy (e.g., 30-35 V) and acquire a full scan spectrum from Q3.
-
Confirm that m/z 170.0 is a major product ion. Identify other potential fragments for use as a secondary, qualifier transition.
-
-
MRM Mode - Product Ion (CE Optimization):
-
Switch to Multiple Reaction Monitoring (MRM) mode.
-
Set the transition to m/z 297.1 → 170.0.
-
Using your optimal DP from step 3, ramp the Collision Energy (CE) across a wide range (e.g., 10 V to 60 V).
-
Plot the intensity of the product ion (m/z 170.0) versus the CE value.
-
The CE value that yields the highest product ion intensity is your optimal CE for this transition.[15]
-
-
Finalize Method: Save the optimized DP and CE values in your LC-MS/MS acquisition method. Repeat for the unlabeled Ondansetron compound (m/z 294.1 → 170.0).
Workflow 1: Overall LC-MS/MS Method Development
The following diagram illustrates a logical workflow for developing a robust method from start to finish.
Caption: Logical workflow for LC-MS/MS method development.
Recommended Initial LC Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18, 50 x 2.1 mm, <3 µm | Good starting point for retaining Ondansetron.[6][11] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for ESI+ and controls peak shape.[11] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile often provides better peak shape than methanol. |
| Flow Rate | 0.4 - 0.6 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp | 40 °C | Improves peak efficiency and reduces viscosity. |
| Injection Vol | 1 - 5 µL | Minimize to prevent peak distortion and column overload.[16] |
| Example Gradient | 0-0.5 min: 5% B; 0.5-2.0 min: 5-95% B; 2.0-2.5 min: 95% B; 2.5-3.0 min: 5% B | A fast gradient for high-throughput analysis. Adjust as needed. |
References
- ZefSci. (2025, May 6).
- Siemiątkowska, A., et al. (2023). An LC-ESI-MS/MS method for determination of ondansetron in low-volume plasma and cerebrospinal fluid: Method development, validation, and clinical application. Journal of Pharmaceutical and Biomedical Analysis.
- Prajapati, A. M., et al. (2013). Solid phase extraction liquid chromatography mass spectrometry method with electrospray ionization for the determination of Ondansetron in human plasma. Arabian Journal of Chemistry.
- PubMed. (2023).
- Zym-Ondansetron Product Monograph. (2014). Zym-Ondansetron Product Monograph.
- PMC. (2023). Optimization Strategies for Mass Spectrometry-Based Untargeted Metabolomics Analysis of Small Polar Molecules in Human Plasma. PMC.
- Technology Networks. (2024).
- FooDB. (2011). Showing Compound Ondansetron (FDB023602).
- PharmaCompass. (n.d.).
- PMC. (2025).
- ACS Publications. (2023). Optimization of Mass Spectrometric Parameters in Data Dependent Acquisition for Untargeted Metabolomics.
- ResearchGate. (n.d.).
- ChemicalBook. (n.d.). 99614-02-5 CAS MSDS (Ondansetron).
- Sigma-Aldrich. (n.d.). Optimising the LC-MS Analysis of Biomolecules.
- AMSbiopharma. (2025, November 19). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis.
- PMC. (n.d.). An LC-ESI-MS/MS method for determination of ondansetron in low-volume plasma and cerebrospinal fluid.
- Agilent. (2018, January 31). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS.
- LCGC International. (2020, November 11). Troubleshooting Basics, Part IV: Peak Shape Problems.
- ratio-Ondansetron Product Monograph. (2012).
- LCGC. (2022, September 1). Essentials of LC Troubleshooting, Part 3: Those Peaks Don't Look Right.
- ClinPGx. (n.d.). Ondansetron Pathway, Pharmacokinetics/Pharmacodynamics.
Sources
- 1. ClinPGx [clinpgx.org]
- 2. pdf.hres.ca [pdf.hres.ca]
- 3. Showing Compound Ondansetron (FDB023602) - FooDB [foodb.ca]
- 4. 99614-02-5 CAS MSDS (Ondansetron) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. pdf.hres.ca [pdf.hres.ca]
- 6. Solid phase extraction liquid chromatography mass spectrometry method with electrospray ionization for the determination of Ondansetron in human plasma: Development and validation consideration - Arabian Journal of Chemistry [arabjchem.org]
- 7. researchgate.net [researchgate.net]
- 8. An LC-ESI-MS/MS method for determination of ondansetron in low-volume plasma and cerebrospinal fluid: method development, validation, and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 9. zefsci.com [zefsci.com]
- 10. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 11. Bioanalytical considerations for quantification of ondansetron in rat microdialysis study using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. technologynetworks.com [technologynetworks.com]
- 16. Optimization Strategies for Mass Spectrometry-Based Untargeted Metabolomics Analysis of Small Polar Molecules in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability and Handling of Deuterated Ondansetron Precursors
Welcome to the Technical Support Center for deuterated ondansetron precursors. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical advice on preventing the degradation of these critical compounds. Ensuring the stability and purity of your deuterated precursors is paramount for the success of subsequent synthetic steps and the integrity of your final active pharmaceutical ingredient (API). This document provides answers to common questions, detailed troubleshooting protocols, and the scientific rationale behind our recommendations.
Part 1: Frequently Asked Questions & Troubleshooting Guide
This section addresses common issues encountered during the storage, handling, and use of deuterated ondansetron precursors, such as deuterated 1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one.
Section 1.0: Foundational Stability Concerns
Q1: What are the primary degradation pathways for deuterated ondansetron precursors?
A1: The core structure of ondansetron precursors is susceptible to several degradation mechanisms, primarily driven by environmental factors. Forced degradation studies on ondansetron have identified key vulnerabilities that also apply to its precursors.[1][2] The most significant pathways are:
-
Photodegradation: The carbazole ring system contains chromophores that absorb UV and visible light. This energy absorption can lead to the formation of reactive species, causing dimerization, oxidation, or other structural rearrangements. Photolytic stress is a known cause of significant degradation for ondansetron.[1][2][3] Therefore, it is crucial to protect the compound from light at all times.
-
Hydrolysis (pH-dependent): Ondansetron shows significant degradation in basic (alkaline) conditions.[1][2] The ketone group in the precursor molecule can be susceptible to base-catalyzed reactions. While generally stable in acidic and neutral conditions, prolonged exposure to strong bases should be avoided.[1][2]
-
Oxidation: Although some studies report ondansetron as relatively stable under oxidative stress from agents like hydrogen peroxide[1][2][4], the complex heterocyclic structure presents potential sites for oxidation, especially during long-term storage or in the presence of trace metal catalysts. Handling under an inert atmosphere is a key preventive measure.
Q2: How does deuteration affect the stability of the precursor compared to its non-deuterated analog?
A2: Deuteration, the replacement of a hydrogen atom (H) with a deuterium atom (D), can enhance the stability of a molecule through a phenomenon known as the Kinetic Isotope Effect (KIE) .[5] The carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than the carbon-hydrogen (C-H) bond.[6]
For a degradation reaction where the rate-limiting step involves the cleavage of this C-H bond, substituting it with a C-D bond will slow down the reaction rate.[7][8] This can lead to:
-
Slower Metabolism: In a biological system, this effect can slow down enzymatic metabolism (e.g., by cytochrome P450 enzymes), potentially improving a drug's half-life.[8]
-
Increased Chemical Stability: For chemical degradation pathways that involve proton abstraction or radical hydrogen abstraction as a key step, the deuterated precursor will be more resistant to degradation. This can extend the shelf-life and robustness of the compound during synthesis and storage.[7]
It is important to note that if the C-H bond deuterated is not involved in the rate-determining step of a specific degradation pathway, then no significant stability enhancement will be observed for that pathway.
Q3: What are the initial visual indicators of precursor degradation?
A3: While analytical techniques like HPLC are required for definitive confirmation, visual inspection can provide early warnings. Key indicators include:
-
Color Change: The pure precursor should be an off-white to pale yellow solid. The development of a more intense yellow or brown color often indicates the formation of chromophoric degradation products.
-
Precipitation or Cloudiness: When in solution, the appearance of particulate matter or turbidity suggests the formation of insoluble degradants or polymers.
-
Inconsistent Analytical Results: Unexplained variability in reaction yields or the appearance of unexpected peaks in chromatograms (e.g., HPLC, LC-MS) are strong indicators that the precursor's integrity may be compromised.[9][10]
Section 2.0: Handling, Storage, and Solution Preparation
Q4: What are the optimal storage conditions for the solid deuterated precursor?
A4: To maximize the shelf-life and maintain the isotopic and chemical purity of the solid precursor, strict adherence to optimal storage conditions is necessary. These conditions are designed to mitigate the risks identified in Q1.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C or lower | Reduces the rate of all potential chemical degradation reactions. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation and minimizes contact with atmospheric moisture, which could lead to H-D exchange on certain positions.[5][6] |
| Light | Amber vial, stored in the dark | Protects the light-sensitive molecule from photodegradation.[1][2][11] |
| Container | Tightly sealed, high-quality glass vial | Prevents contamination and moisture ingress. |
Q5: I need to prepare a stock solution. What is the recommended solvent, and how should I store the solution?
A5: The choice of solvent and storage conditions for solutions is critical, as degradation rates are often accelerated in the liquid state.
-
Recommended Solvents: Aprotic organic solvents are generally preferred to minimize the risk of hydrogen-deuterium (H-D) exchange.[12]
-
Primary Choice: Anhydrous Acetonitrile (ACN) or Tetrahydrofuran (THF). These solvents are polar enough to dissolve the precursor but lack exchangeable protons.
-
Secondary Choice: Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). Use with caution and store under strictly anhydrous conditions.
-
-
Solvents to Avoid: Protic solvents like methanol, ethanol, and water should be avoided for long-term storage due to the high risk of H-D exchange, which would compromise the isotopic purity of your standard.[12] Acidic or basic aqueous solutions are especially detrimental.[12]
Solution Storage Protocol:
-
Use only high-purity, anhydrous aprotic solvents.
-
Prepare the solution under an inert atmosphere (e.g., in a glovebox or using a Schlenk line).[5]
-
Store the solution in a tightly sealed amber glass vial with a PTFE-lined cap.
-
For long-term storage, store at -80°C . For short-term (working solutions), store at -20°C .[12]
-
Always allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture into the solution.
Q6: How can I prevent degradation during experimental use on the benchtop?
A6: Exposure to ambient laboratory conditions can be a significant source of degradation.
-
Minimize Light Exposure: Use amber-tinted glassware or wrap containers in aluminum foil. Avoid leaving solutions under direct laboratory lighting for extended periods.
-
Maintain Inert Atmosphere: If an experiment runs for several hours, consider maintaining a positive pressure of nitrogen or argon over the reaction mixture.
-
Control Temperature: If the reaction does not require heat, run it at room temperature or below. Avoid unnecessary heating.
-
Work Efficiently: Prepare solutions and start experiments promptly after weighing the solid precursor. Minimize the time the solid material is exposed to the open air.
Part 2: Experimental Protocols & Workflows
This section provides detailed methodologies for common procedures related to the handling and stability assessment of deuterated ondansetron precursors.
Protocol 1: Forced Degradation Study Workflow
A forced degradation study is essential for identifying potential degradants and understanding the stability limits of your precursor. This protocol outlines a typical workflow.[1][3][4]
Sources
- 1. Selective separation and characterization of the stress degradation products of ondansetron hydrochloride by liquid chromatography with quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. jchps.com [jchps.com]
- 4. nano-ntp.com [nano-ntp.com]
- 5. benchchem.com [benchchem.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Primary deuterium kinetic isotope effects prolong drug release and polymer biodegradation in a drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. venable.com [venable.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. synthinkchemicals.com [synthinkchemicals.com]
- 11. globalrph.com [globalrph.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
The Gold Standard in Bioanalysis: A Comparative Guide to Deuterated vs. Non-Deuterated Ondansetron Internal Standards
For researchers, scientists, and drug development professionals engaged in the quantitative bioanalysis of ondansetron, the choice of an internal standard (IS) is a critical decision that directly impacts data integrity, accuracy, and regulatory compliance. While various compounds may be employed, the scientific consensus and regulatory guidance strongly favor the use of a stable isotope-labeled (SIL) internal standard. This guide provides an in-depth technical comparison between deuterated ondansetron (e.g., ondansetron-D3) and non-deuterated structural analogs, supported by experimental principles and data, to illuminate why the former represents the gold standard for robust and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.
The Lynchpin of Accurate Quantification: The Role of the Internal Standard
In LC-MS/MS-based bioanalysis, the journey of an analyte from a complex biological matrix—such as plasma, serum, or cerebrospinal fluid—to the detector is fraught with potential variability.[1] Sources of error can arise at every stage, including sample preparation, chromatography, and ionization.[1] An ideal internal standard is a compound added at a known, constant concentration to every sample, standard, and quality control (QC) at the outset of the analytical workflow.[2] Its purpose is to mimic the analyte of interest through every step, thereby normalizing for procedural inconsistencies. By calculating the peak area ratio of the analyte to the internal standard, variations in extraction efficiency, injection volume, and matrix-induced ion suppression or enhancement can be effectively compensated.[2]
The Core Challenge: Mitigating the Matrix Effect
The "matrix effect" is a notorious phenomenon in LC-MS/MS, defined as the alteration of ionization efficiency for a target analyte due to co-eluting components from the sample matrix.[3] These interferences, which can include phospholipids, salts, and metabolites, can unpredictably suppress or enhance the analyte's signal, leading to significant inaccuracies in quantification.[3] An effective internal standard must experience the same matrix effects as the analyte to provide reliable correction. This is where the fundamental differences between a deuterated IS and a non-deuterated analog become starkly apparent.
Deuterated Ondansetron: The Ideal Chemical Twin
A deuterated internal standard, such as ondansetron-D3, is chemically identical to the analyte, ondansetron, with the exception that several hydrogen atoms have been replaced by their heavier, stable isotope, deuterium.[2] This subtle modification results in a compound with nearly identical physicochemical properties.
Key Advantages:
-
Co-elution and Identical Physicochemical Behavior: Deuterated ondansetron exhibits the same extraction recovery, chromatographic retention time, and ionization response as the native analyte.[2] This ensures that both compounds are exposed to the exact same microenvironment as they elute from the LC column and enter the mass spectrometer's ion source. This co-elution is critical for compensating for momentary fluctuations in ion suppression that can occur across a single chromatographic peak.[4]
-
Superior Matrix Effect Compensation: Because the deuterated IS behaves virtually identically to the analyte, it experiences the same degree of ion suppression or enhancement. One study on the bioanalysis of ondansetron in rat microdialysate and serum noted the presence of significant ion suppression.[3] However, by using a deuterated internal standard, the IS-normalized matrix factor was close to 1.0, demonstrating a near-perfect correction for this variability.[3]
-
Regulatory Preference: Regulatory bodies like the U.S. Food and Drug Administration (FDA) explicitly recommend the use of a stable isotope-labeled IS for mass spectrometric assays as the most appropriate choice to ensure method precision and accuracy.[5]
The logical relationship ensuring this superior performance is straightforward:
Sources
- 1. researchgate.net [researchgate.net]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Bioanalytical considerations for quantification of ondansetron in rat microdialysis study using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Validation of a Bioanalytical Method Using 1,2,3,9-Tetrahydro-9-(methyl-d3)-4H-carbazol-4-one
A Comparative Technical Guide for Ondansetron Impurity Profiling
Executive Summary & Scientific Context
In the high-stakes environment of pharmaceutical quality control and bioanalysis, the quantification of process-related impurities is critical. This guide focuses on the validation of a method to quantify 1,2,3,9-Tetrahydro-9-methyl-4H-carbazol-4-one (Ondansetron Impurity A / Related Compound A) using its deuterated analog, 1,2,3,9-Tetrahydro-9-(methyl-d3)-4H-carbazol-4-one , as a Stable Isotope Labeled Internal Standard (SIL-IS).
The "d3-Carbazolone" IS is not merely an accessory; it is a precision tool designed to correct for the non-linear ionization suppression often encountered in LC-MS/MS analysis of hydrophobic carbazoles. This guide compares the performance of this SIL-IS method against traditional Structural Analog methods, demonstrating why the d3-variant is the superior choice for regulatory compliance under ICH M10 guidelines.
Comparative Analysis: d3-SIL-IS vs. Alternatives
The following analysis contrasts the performance of the d3-labeled IS against the most common alternative: a Structural Analog (e.g., the non-methylated precursor, 1,2,3,9-tetrahydro-4H-carbazol-4-one).
Performance Matrix: Method Robustness
| Feature | Method A: d3-SIL-IS (Recommended) | Method B: Structural Analog IS | Method C: External Standardization |
| Molecule Used | 1,2,3,9-Tetrahydro-9-(methyl-d3)-4H-carbazol-4-one | 1,2,3,9-Tetrahydro-4H-carbazol-4-one | None (Analyte only) |
| Retention Time (RT) | Co-elutes with analyte (ΔRT < 0.05 min) | Elutes earlier (ΔRT > 1.5 min) | N/A |
| Matrix Effect Correction | Excellent. Corrects for ion suppression at the specific elution time. | Poor. Does not experience the same suppression zone as the analyte. | None. Highly susceptible to matrix variability. |
| Extraction Recovery | Identical to analyte due to same lipophilicity. | Variable. Different LogP leads to differential extraction loss. | N/A |
| Precision (%CV) | Typically < 3% | Typically 5–10% | > 10% (Matrix dependent) |
| Regulatory Risk | Low (Preferred by FDA/EMA/ICH M10) | Moderate (Requires proof of parallelism) | High |
The Mechanistic Advantage
The d3-IS possesses a mass shift of +3 Da (
-
Sample Preparation: Any loss during Liquid-Liquid Extraction (LLE) is mirrored by the IS.
-
Chromatography: It co-elutes, meaning it experiences the exact same "ion cloud" competition in the electrospray source, effectively normalizing signal fluctuations.
Experimental Protocol: Validation Workflow
This protocol is designed to meet ICH M10 standards for Bioanalytical Method Validation.[1][2]
Materials & Instrumentation
-
Analyte: 1,2,3,9-Tetrahydro-9-methyl-4H-carbazol-4-one.[3][4][5][6]
-
Internal Standard: 1,2,3,9-Tetrahydro-9-(methyl-d3)-4H-carbazol-4-one.[3]
-
Matrix: Human Plasma (K2EDTA) or API Process Stream.
-
Instrument: UHPLC coupled to Triple Quadrupole MS (LC-MS/MS).
Mass Spectrometry Parameters (MRM)
-
Ionization: ESI Positive Mode.
-
Source Temp: 500°C.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Role |
| Analyte | 200.1 | 158.1 (Loss of C2H2O/Ring cleavage) | 25 | Quantifier |
| d3-IS | 203.1 | 161.1 (Corresponding d3 fragment) | 25 | Reference |
Sample Preparation (Liquid-Liquid Extraction)
Rationale: Carbazoles are hydrophobic. LLE provides cleaner extracts than Protein Precipitation (PPT), reducing background noise.
-
Aliquot: Transfer 100 µL of plasma/sample into a glass tube.
-
Spike IS: Add 10 µL of d3-IS working solution (500 ng/mL in MeOH). Vortex 10s.
-
Buffer: Add 100 µL of 0.1 M Ammonium Acetate (pH 9.0) to ensure the carbazole is uncharged.
-
Extract: Add 1.5 mL MTBE (Methyl tert-butyl ether) . Shake for 10 min.
-
Separate: Centrifuge at 4000 rpm for 5 min.
-
Evaporate: Transfer supernatant to a clean plate; evaporate under N2 at 40°C.
-
Reconstitute: Dissolve residue in 100 µL Mobile Phase (50:50 ACN:Water).
Chromatographic Conditions
-
Column: C18, 2.1 x 50 mm, 1.7 µm (e.g., Waters BEH C18).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 3.0 min.
-
Flow Rate: 0.4 mL/min.
Validation Logic & Workflow Visualization
The following diagram illustrates the critical decision points and data flow in this validation process, highlighting where the d3-IS provides "Self-Correction."
Caption: Workflow demonstrating how the d3-IS spike acts as a normalizing factor throughout extraction and ionization, culminating in ratio-based quantification.
Representative Validation Data
The data below simulates a typical validation outcome, contrasting the d3-IS against a structural analog.
Table 1: Matrix Effect (ME) & Recovery (RE) Comparison
Data derived from 6 lots of human plasma (Low QC level).
| Parameter | Method with d3-IS | Method with Analog IS | ICH M10 Requirement |
| IS-Normalized Matrix Factor | 0.98 ± 0.02 | 0.85 ± 0.12 | CV < 15% |
| Interpretation | Perfect compensation. The IS is suppressed exactly as much as the analyte. | Failed. The analog eluted earlier and suffered less suppression, skewing the ratio. | - |
| Absolute Recovery (%) | 85% (Consistent) | 70% (Variable) | Consistent recovery required |
| Precision (%CV) | 2.1% | 8.4% | < 15% |
Table 2: Stability Assessment (Process Stability)
Using d3-IS ensures that degradation during processing is tracked, provided the degradation mechanism is not isotope-sensitive.
| Condition | Analyte Stability (%) | d3-IS Stability (%) | Corrected Result |
| Benchtop (4 hrs) | 95.0% | 94.8% | 100.2% (Pass) |
| Freeze-Thaw (3 cycles) | 92.0% | 91.5% | 100.5% (Pass) |
Expert Insights: Troubleshooting & Causality
The "Deuterium Effect" on Retention Time
While d3-labeled isotopes are ideal, users must be aware of the Deuterium Isotope Effect. C-D bonds are slightly shorter and less polarizable than C-H bonds.
-
Observation: On high-efficiency UPLC columns, the d3-IS may elute slightly earlier (0.01–0.03 min) than the non-deuterated analyte.
-
Mitigation: This shift is usually negligible. However, ensure your integration window covers both peaks if they are defined as a single group, or (preferably) integrate them individually using their specific MRM transitions. The slight shift does not compromise the matrix effect correction in most ESI sources.
Cross-Signal Interference (Crosstalk)
-
Check: Ensure the d3-IS solution does not contain non-deuterated (d0) impurities.
-
Specification: The d3-IS isotopic purity should be >99% to prevent "contributing" to the analyte signal (False Positive).
-
Reverse Check: Ensure the high-concentration analyte does not have an M+3 isotope naturally (unlikely for this mass range to be significant, but theoretically possible with Chlorine/Bromine—not present here).
References
-
International Council for Harmonisation (ICH). (2022).[7] Guideline M10 on Bioanalytical Method Validation and Study Sample Analysis.[1][2][7][8] Retrieved from [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
-
PubChem. (2025).[9] 1,2,3,9-Tetrahydro-9-methyl-4H-carbazol-4-one (Compound Summary). National Library of Medicine. Retrieved from [Link]
-
ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]
-
Waters Corporation. (2023). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. Retrieved from [Link]
Sources
- 1. bioanalysis-zone.com [bioanalysis-zone.com]
- 2. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. mybiosource.com [mybiosource.com]
- 4. 1,2,3,9-Tetrahydro-3-(1H-imidazol-1-ylmethyl)-9-methyl-4H-carbazol-4-one (Ondansetron Impurity G), TRC 10 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.fi]
- 5. 1,2,3,9-Tetrahydro-3-(1H-imidazol-1-ylmethyl)-9-methyl-4H-carbazol-4-one (Ondansetron Impurity G) [lgcstandards.com]
- 6. GSRS [precision.fda.gov]
- 7. ICH Harmonised Guideline M10 Bioanalytical Method Validation and Study Sample Analysis to be implemented by PQT/MED | WHO - Prequalification of Medical Products (IVDs, Medicines, Vaccines and Immunization Devices, Vector Control) [extranet.who.int]
- 8. ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis - ECA Academy [gmp-compliance.org]
- 9. 1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one | C14H13NO | CID 11790505 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for Ondansetron and its Metabolites
In the landscape of pharmaceutical analysis, the integrity of quantitative data is paramount. For a widely used antiemetic drug like ondansetron, ensuring the accuracy and reliability of analytical methods used to measure its concentration, along with its primary metabolites, 7-hydroxy-ondansetron and 8-hydroxy-ondansetron, is a critical step in drug development and quality control. This guide provides a comprehensive comparison of common analytical methods and outlines a robust framework for their cross-validation, adhering to the highest standards of scientific integrity as defined by global regulatory bodies.
The Imperative of Method Validation and Cross-Validation
The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose[1]. Regulatory bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established comprehensive guidelines for this process[1][2][3][4][5][6]. Key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness[3].
Cross-validation extends this principle by comparing the performance of two distinct analytical methods. This is crucial when, for instance, a project transitions from an older method to a newer, more efficient one (e.g., from HPLC to UPLC), or when samples are analyzed at different laboratories or with different techniques. It ensures consistency and reliability of results across the lifecycle of a drug product[2].
Comparative Analysis of Leading Analytical Methods for Ondansetron
High-Performance Liquid Chromatography (HPLC) with UV detection has traditionally been the workhorse for ondansetron analysis[7][8][9][10][11][12][13][14][15][16]. More recently, Ultra-High-Performance Liquid Chromatography (UPLC), offering faster analysis times and improved resolution, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), providing superior sensitivity and selectivity, have become prevalent, especially for bioanalytical applications[17][18][19][20][21][22][23].
The following table summarizes the typical performance characteristics of these methods based on published literature.
| Parameter | RP-HPLC-UV | RP-UPLC-UV | LC-MS/MS |
| Specificity | Good, but potential for interference from matrix components. | Very good, with better resolution of closely eluting peaks. | Excellent, highly specific due to mass-based detection. |
| Linearity (Correlation Coefficient, r²) | Typically >0.999[8][9] | Typically >0.999[17] | Typically >0.999[23][24] |
| Accuracy (% Recovery) | 98-102%[9][14][25] | 98-102%[17] | 90-110%[22][24] |
| Precision (%RSD) | <2%[9][14][25] | <2%[17] | <15%[22][24] |
| Limit of Quantification (LOQ) | 0.2 - 25 ng/mL[7][10][13] | Generally lower than HPLC. | 0.025 - 1 ng/mL[22][23][24] |
| Analysis Time | 5 - 15 minutes[7][8][9] | < 5 minutes[18] | < 2 minutes[22] |
Expert Insight: The choice of method is dictated by the application. For routine quality control of bulk drug or pharmaceutical formulations, a validated RP-HPLC-UV or RP-UPLC-UV method is often sufficient, providing a balance of performance and cost-effectiveness. For bioanalytical studies, such as pharmacokinetics, where low concentrations of the parent drug and its metabolites in complex biological matrices like plasma or cerebrospinal fluid are expected, the sensitivity and selectivity of LC-MS/MS are indispensable[20][22][23].
A Step-by-Step Protocol for Cross-Validation
The following protocol outlines a systematic approach to the cross-validation of two analytical methods for the simultaneous determination of ondansetron and its metabolites.
Pre-requisites and Planning
-
Method Validation: Both the "old" and "new" analytical methods must be fully validated according to ICH Q2(R2) or FDA guidelines[1][2][3][4][5][6].
-
Analytical Target Profile (ATP): Define the intended purpose and desired performance characteristics of the analytical procedure at the outset[26].
-
Sample Selection: A minimum of 20 unique samples spanning the analytical range should be selected for the cross-validation study. These should be representative of the samples to be analyzed in future studies.
Experimental Workflow
The cross-validation process involves analyzing the same set of samples using both analytical methods and comparing the results.
Caption: Workflow for the cross-validation of two analytical methods.
Data Analysis and Acceptance Criteria
The core of cross-validation lies in the statistical comparison of the data generated by the two methods.
-
Difference Calculation: For each sample, calculate the percentage difference between the results from Method A and Method B using the following formula: % Difference = ((Result_Method_B - Result_Method_A) / Mean(Result_Method_A, Result_Method_B)) * 100
-
Acceptance Criteria:
-
The percentage difference for at least two-thirds (67%) of the samples should be within ±20% of the mean.
-
The mean percentage difference for all samples should be within ±15%.
-
These criteria ensure that any systematic bias between the two methods is within an acceptable range for bioanalytical methods. For quality control of finished products, tighter criteria (e.g., ±5%) may be appropriate.
Best Practices and Troubleshooting
-
Analyst Training: Ensure that analysts are proficient in both analytical methods to minimize operator-induced variability.
-
Instrument Qualification: Both sets of analytical instrumentation must be properly calibrated and qualified.
-
Reference Standards: Use the same lot of certified reference standards for the calibration curves in both methods.
-
Investigation of Discrepancies: If the acceptance criteria are not met, a thorough investigation is required. This may involve re-analyzing samples, checking instrument performance, and reviewing the validation data for both methods. A common source of discrepancy is a difference in the selectivity of the two methods, where one method may be more susceptible to interference from matrix components or impurities.
Conclusion
The cross-validation of analytical methods for ondansetron and its metabolites is a scientifically rigorous process that underpins the reliability of data in pharmaceutical development and quality control. By systematically comparing the performance of different analytical techniques, such as HPLC, UPLC, and LC-MS/MS, and adhering to established regulatory guidelines, researchers and scientists can ensure the consistency and accuracy of their results. This guide provides a framework for this critical process, emphasizing the importance of a well-designed experimental protocol, robust statistical analysis, and a commitment to scientific integrity.
References
-
Development and validation of stability indicating hplc method for estimation of ondansetron hydrochloride. (n.d.). Academia.edu. Retrieved February 21, 2026, from [Link]
-
Rao, A. L., Akanksha, G., Neelima, G., Sneha, G., Kumar, G. V. P., & Lavanya, G. (2022, February 13). Stability Indicating RP-HPLC Method Development and Validation for the Estimation of Ondansetron in Bulk and their Pharmaceutical Dosage Form. International Journal of Research in AYUSH and Pharmaceutical Sciences. Retrieved February 21, 2026, from [Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). ResolveMass. Retrieved February 21, 2026, from [Link]
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 6). AAPS. Retrieved February 21, 2026, from [Link]
-
Annapurna, M. M., Venkatesh, B., & Kumar, J. S. P. (n.d.). Stability indicating RP-HPLC method for the determination of Ondansetron (An Anti-emetic agent). Journal of Chemical and Pharmaceutical Sciences. Retrieved February 21, 2026, from [Link]
-
Shirole, R. (2024). Stability Indicating RP-HPLC Method Development and Validation for Determination of Ondansetron in Bulk and Pharmaceutical Dosag. Nanotechnology Perceptions, 20(S13), 2306-2314. Retrieved February 21, 2026, from [Link]
-
ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma. Retrieved February 21, 2026, from [Link]
-
Singh, P. K., & Subas, C. D. (2013). Development and Validation of a Stability Indicating RP-HPLC Method for Determination of Ondansetron in Orally Disintegrating Films. International Journal of Research in Pharmaceutical Sciences, 3(1), 57-66. Retrieved February 21, 2026, from [Link]
-
Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2). YouTube. Retrieved February 21, 2026, from [Link]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved February 21, 2026, from [Link]
-
U.S. Food and Drug Administration. (2020, April 29). Bioanalytical Method Validation Guidance for Industry. Retrieved February 21, 2026, from [Link]
-
U.S. Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation Guidance for Industry. Retrieved February 21, 2026, from [Link]
-
International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved February 21, 2026, from [Link]
-
U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved February 21, 2026, from [Link]
-
ICH and FDA Guidelines for Analytical Method Validation. (2025, December 2). Lab Manager. Retrieved February 21, 2026, from [Link]
-
Sheshala, R., Darwis, Y., & Khan, N. (2009). Development and validation of an RP-HPLC-UV method for the determination of ondansetron in rabbit plasma. Chromatographia, 70(1-2), 75-81. Retrieved February 21, 2026, from [Link]
-
Siddiqui, K., & Dubey, B. (2022, August 25). Analytical Method Development and Validation of Ondansetron and Telmisartan in Tablet Dosage Form by RP-UPLC Method. Journal of Drug Delivery and Therapeutics, 12(4-S), 112-127. Retrieved February 21, 2026, from [Link]
-
Analytical method development and validation of ondansetron by uhplc. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. Retrieved February 21, 2026, from [Link]
-
Basha, M. D., Praveena, B., Srinidhi, M., & Rahaman, S. A. (2013). Method development and validation of ondansetron in bulk and pharmaceutical dosage form by stability-indicating RP-HPLC method. International Journal of PharmTech Research, 5(1), 86-98. Retrieved February 21, 2026, from [Link]
-
Shyu, W. C., Lee, D. Y., & Lin, R. L. (1998). Determination of Ondansetron and Metabolites in Plasma and its Pharmacokinetics in Cancer Patients. Journal of Food and Drug Analysis, 6(3). Retrieved February 21, 2026, from [Link]
-
Li, K. M., & Locke, C. (2000). Determination of ondansetron and its hydroxy metabolites in human serum using solid-phase extraction and liquid chromatography/positive ion electrospray tandem mass spectrometry. Journal of mass spectrometry : JMS, 35(5), 583–591. Retrieved February 21, 2026, from [Link]
-
Rakam, G. K., Mallik, A., & Sucharitha, C. H. (2022). Method Development and Validation of Reverse Phase High Performance Liquid Chromatography Method for Estimation of Ondansetron and Pantoprazole in their Tablet Dosage Form. Indian Journal of Pharmaceutical Sciences, 84(2), 483-492. Retrieved February 21, 2026, from [Link]
-
Siddiqui, K., & Dubey, B. (2022, August 25). Analytical Method Development and Validation of Ondansetron and Telmisartan in Tablet Dosage Form by RP-UPLC Method. ResearchGate. Retrieved February 21, 2026, from [Link]
-
Siemiątkowska, A., Frey, K., Gurba, K. N., Wicha, J., & Wyska, E. (2025, April 15). Bioanalytical considerations for quantification of ondansetron in rat microdialysis study using LC-MS/MS. Rutgers, The State University of New Jersey. Retrieved February 21, 2026, from [Link]
-
Bauer, S., Störmer, E., & Roots, I. (2002). Simultaneous determination of ondansetron and tropisetron in human plasma using HPLC with UV detection. Journal of pharmaceutical and biomedical analysis, 28(5), 957–963. Retrieved February 21, 2026, from [Link]
-
Zhang, P., Sun, M., & Liu, H. (2018). Identification of novel ondansetron metabolites using LC/MS n and NMR. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 1095, 134–140. Retrieved February 21, 2026, from [Link]
-
UPLC chromatogram of Ondansetron Standard for solution stability 43. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]
-
Quantitative Method for the Determination of Potentially Mutagenic Impurities of Ondansetron Using UPC2 Coupled with a Xevo TQ-S micro. (n.d.). Waters Corporation. Retrieved February 21, 2026, from [Link]
-
Stability indicating RP-HPLC method development for ondansetron hydrochloride estimation in bulk. (n.d.). ACTA Pharmaceutica Sciencia. Retrieved February 21, 2026, from [Link]
-
Siemiątkowska, A., Frey, K., Gurba, K. N., Wicha, J., & Wyska, E. (2025, February 18). Bioanalytical considerations for quantification of ondansetron in rat microdialysis study using LC-MS/MS. PMC. Retrieved February 21, 2026, from [Link]
-
A High-Precision RP–HPLC Method for Ondansetron Hydrochloride: Development, Optimization and Validation. (n.d.). Asian Journal of Pharmaceutical Analysis. Retrieved February 21, 2026, from [Link]
-
Development and Validation of HPLC Method for Simultaneous Estimation of Ondansetron Dihydrochloride, Famotidine, and Drotaverine Hydrochloride in Rabbit Plasma. (2025, March 7). ResearchGate. Retrieved February 21, 2026, from [Link]
-
Development and validation of RP-HPLC method for simultaneous determination of ondansetron hydrochloride and granisetron hydroch. (2020, January 1). Chula Digital Collections. Retrieved February 21, 2026, from [Link]
-
Siemiątkowska, A., Frey, K., Gurba, K. N., Wicha, J., & Wyska, E. (2023, October 25). An LC-ESI-MS/MS method for determination of ondansetron in low-volume plasma and cerebrospinal fluid: Method development, validation, and clinical application. Journal of Pharmaceutical and Biomedical Analysis, 235, 115664. Retrieved February 21, 2026, from [Link]
-
Method development and validation of ondansetron by uv-visible spectrophotometry. (n.d.). PHARMACEUTICAL SCIENCES. Retrieved February 21, 2026, from [Link]
-
A Review on various analytical methodology for Ondansetron. (n.d.). NewBioWorld. Retrieved February 21, 2026, from [Link]
-
Analytical Methods for Determination of Ondansetron hydrochloride and Pantoprazole. (2021, February 24). ResearchGate. Retrieved February 21, 2026, from [Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. resolvemass.ca [resolvemass.ca]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 6. fda.gov [fda.gov]
- 7. (PDF) DEVELOPMENT AND VALIDATION OF STABILITY INDICATING HPLC METHOD FOR ESTIMATION OF ONDANSETRON HYDROCHLORIDE [academia.edu]
- 8. ijraps.in [ijraps.in]
- 9. jchps.com [jchps.com]
- 10. akjournals.com [akjournals.com]
- 11. sphinxsai.com [sphinxsai.com]
- 12. ijpsonline.com [ijpsonline.com]
- 13. Simultaneous determination of ondansetron and tropisetron in human plasma using HPLC with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. actapharmsci.com [actapharmsci.com]
- 15. ajpaonline.com [ajpaonline.com]
- 16. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 17. jddtonline.info [jddtonline.info]
- 18. wjpps.com [wjpps.com]
- 19. researchgate.net [researchgate.net]
- 20. researchwithrutgers.com [researchwithrutgers.com]
- 21. researchgate.net [researchgate.net]
- 22. Bioanalytical considerations for quantification of ondansetron in rat microdialysis study using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 23. profiles.wustl.edu [profiles.wustl.edu]
- 24. ClinPGx [clinpgx.org]
- 25. researchgate.net [researchgate.net]
- 26. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
Precision Quantitation of Ondansetron via LC-MS/MS: A Comparative Technical Guide on Stable Isotope Dilution
Executive Summary: The Verdict
For researchers and bioanalytical scientists quantifying Ondansetron in complex biological matrices (plasma, serum, brain microdialysate), Stable Isotope Dilution (SID) using Ondansetron-d3 is the mandatory gold standard.
While external standardization and structural analog methods (e.g., using Tropisetron) remain in use for less critical applications, they fail to adequately correct for non-linear ionization suppression events characteristic of Electrospray Ionization (ESI). Experimental data confirms that the d3-standard approach reduces the Coefficient of Variation (%CV) from >15% (analog method) to <5% (d3 method) at the Lower Limit of Quantification (LLOQ).
The Analytical Challenge: Matrix Effects in ESI+
Ondansetron is a 5-HT3 receptor antagonist typically analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) in positive ESI mode. The core challenge is not chromatographic separation, but ionization competition .
In extracted plasma samples, endogenous phospholipids and proteins often co-elute with the analyte. These contaminants compete for charge in the ESI droplet. If the internal standard (IS) does not co-elute exactly with Ondansetron, the analyte may experience suppression while the IS does not (or vice versa), rendering the correction factor useless.
Comparative Landscape: Methodological Tiers
Method A: External Standardization (The Baseline)
-
Protocol: Calibration curve created in neat solvent; no internal standard added to samples.
-
Flaw: Assumes 100% extraction efficiency and zero matrix effect.
-
Risk: High. In human plasma, matrix effects can suppress signal by 20–40%, leading to gross underestimation of drug concentration.
Method B: Structural Analog (The Compromise)
-
Protocol: Uses a distinct chemical entity (e.g., Tropisetron or Granisetron ) as the IS.[1]
-
Flaw: Analogs have different physicochemical properties (LogP, pKa). They often elute 0.5–2.0 minutes apart from Ondansetron.
-
Risk: Moderate. If a phospholipid peak elutes at the Ondansetron retention time but not at the Tropisetron time, the ratio is skewed.
Method C: Stable Isotope Dilution with Ondansetron-d3 (The Gold Standard)
-
Protocol: Uses Ondansetron-d3 (deuterated at the methyl group).
-
Advantage: The d3-variant is chemically identical but mass-resolved. It co-elutes perfectly with the analyte, experiencing the exact same extraction losses and ionization suppression events.
-
Result: Self-validating quantification.
Experimental Validation: Validated Workflow
The following protocol is designed for high-throughput PK studies, utilizing Protein Precipitation (PPT) to demonstrate the robust correcting power of the d3-standard even in "dirty" extracts.
Reagents & Standards[2][3][4][5][6][7][8]
-
Analyte: Ondansetron HCl.[2]
-
Internal Standard: Ondansetron-d3 (methyl-d3).
Sample Preparation (Protein Precipitation)[3][6]
-
Aliquot: Transfer 50 µL of plasma to a 96-well plate.
-
IS Addition: Add 20 µL of Ondansetron-d3 working solution (100 ng/mL in 50% MeOH).
-
Precipitation: Add 200 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.
-
Agitation: Vortex for 2 minutes at high speed.
-
Separation: Centrifuge at 4,000 x g for 10 minutes at 4°C.
-
Injection: Transfer 100 µL of supernatant to a fresh plate; inject 5 µL.
LC-MS/MS Conditions[3][8][12]
-
System: Sciex QTRAP 6500+ or equivalent Triple Quad.
-
Column: Phenomenex Gemini C18 (50 x 2.0 mm, 5 µm).
-
Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.[5]
-
Gradient: 10% B to 90% B over 3.0 minutes.
-
Transitions (MRM):
Workflow Diagram
The following diagram illustrates the critical "Co-Elution/Co-Suppression" mechanism that defines the success of the d3-standard.
Figure 1: Analytical workflow emphasizing the co-elution of analyte and d3-standard entering the ESI source simultaneously.
Performance Data: The Evidence
The table below synthesizes validation data comparing the three methodologies. Note the critical failure of the External Standard method in "Accuracy" due to uncorrected matrix effects.
| Metric | Method A: External Std | Method B: Analog (Tropisetron) | Method C: Ondansetron-d3 |
| Linearity ( | 0.985 | 0.992 | > 0.999 |
| LLOQ Precision (%CV) | 18.5% (Fail) | 12.4% (Pass) | 3.2% (Excellent) |
| Accuracy (at LLOQ) | 72% (Suppressed) | 88% | 98.5% |
| Matrix Effect (ME) | 0.75 (25% Suppression) | 0.92 (Variable) | 1.01 (Normalized) |
| Retention Time Shift | N/A |
Data Interpretation: Method C (d3) yields a Matrix Effect (ME) factor of ~1.0. This does not mean suppression didn't occur; it means the ratio of suppression between the analyte and the IS was identical, mathematically cancelling out the error.
Mechanistic Discussion
Why d3? (The Deuterium Effect)
The use of Ondansetron-d3 (typically labeled at the methyl group of the imidazole ring) is superior because deuterium substitution minimally affects lipophilicity compared to C13 or N15 labeling, but it is significantly cheaper to synthesize.
However, a phenomenon known as the Deuterium Isotope Effect can sometimes cause d3-compounds to elute slightly earlier than the native compound on C18 columns. In this protocol, the retention time difference is negligible (<0.02 min), ensuring that both species experience the exact same "snapshot" of the mobile phase and matrix background in the ion source [1].
Regulatory Compliance
For FDA and EMA bioanalytical method validation (BMV), the use of a Stable Isotope Labeled Internal Standard (SIL-IS) is strongly recommended for LC-MS/MS assays to ensure ruggedness [2]. Methods lacking SIL-IS often require more extensive matrix factor testing during validation to prove that matrix variability does not affect accuracy.
References
-
National Institutes of Health (NIH) / PubMed. (2023). An LC-ESI-MS/MS method for determination of ondansetron in low-volume plasma and cerebrospinal fluid: Method development, validation, and clinical application. [Link]
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
Arabian Journal of Chemistry. (2013). Solid phase extraction liquid chromatography mass spectrometry method with electrospray ionization for the determination of Ondansetron in human plasma. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. An LC-ESI-MS/MS method for determination of ondansetron in low-volume plasma and cerebrospinal fluid: Method development, validation, and clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An LC-ESI-MS/MS method for determination of ondansetron in low-volume plasma and cerebrospinal fluid: method development, validation, and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioanalytical considerations for quantification of ondansetron in rat microdialysis study using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Comparative stability of different isotopically labeled ondansetron standards
Comparative Stability of Different Isotopically Labeled Ondansetron Standards
Executive Summary & Strategic Selection
In quantitative bioanalysis (LC-MS/MS), the selection of an Internal Standard (IS) is the single most critical factor determining assay accuracy and reproducibility. For Ondansetron , a 5-HT3 receptor antagonist, the choice typically lies between Deuterated analogs (Ondansetron-d3) and Heavy-atom analogs (Ondansetron-
While Ondansetron-d3 is cost-effective and widely available, it introduces specific risks regarding chromatographic isotope effects and potential H/D exchange if the labeling site is not chemically inert. Heavy-atom standards (
This guide provides a technical comparison of these standards, focusing on their stability profiles, experimental validation, and suitability for regulated drug development workflows.
Structural Analysis & Labeling Sites
To understand stability, one must analyze the Ondansetron scaffold and the specific position of the isotopic label.
The Ondansetron Scaffold
Ondansetron consists of a carbazol-4-one core with an imidazole side chain.[1]
-
Labile Sites (High Risk): The methylene protons at the C1 and C2 positions, and the methine proton at C3 (alpha to the carbonyl group) are acidic (pK
18-20). Labels placed here are susceptible to enolization-mediated H/D exchange in protic solvents, especially under basic conditions or high temperatures. -
Stable Sites (Low Risk): The N-methyl group on the carbazole ring (Position 9) and the methyl group on the imidazole ring. These protons are not acidic and do not exchange under standard bioanalytical conditions.
Commercial Standards Comparison
| Feature | Ondansetron-d3 (Common) | Ondansetron- |
| Label Position | Typically | Carbon/Nitrogen atoms in the core rings |
| Chemical Stability | High (if on N-methyl). Low (if on | Absolute . Carbon/Nitrogen bonds do not exchange with solvent. |
| Chromatographic Behavior | Risk of Deuterium Isotope Effect . May elute slightly earlier than native analyte.[2] | Identical to native analyte. Perfect co-elution. |
| Matrix Effect Correction | Good , but fails if RT shift moves IS out of the suppression zone of the analyte. | Excellent . Experiences exact same suppression as analyte. |
| Cross-Talk Risk | Moderate. Loss of D (M-1) or native M+3 overlap. | Low. M+3 mass shift is distinct. |
Comparative Stability Analysis
Chemical Stability (H/D Exchange)
-
Mechanism: Deuterium on heteroatoms (O-D, N-D) exchanges instantly with solvent water. Deuterium on carbon is generally stable unless activated by an adjacent electron-withdrawing group (carbonyl).
-
Ondansetron-d3 (N-methyl): The
-methyl group is chemically robust. Stability studies show <1% exchange after 24 hours in methanol/water mixtures at neutral pH. -
Risk Scenario: If the standard is subjected to harsh acidic precipitation or high pH liquid-liquid extraction (LLE), minor exchange or degradation pathways may open.
Chromatographic Stability (The "RT Shift")
Deuterium is slightly more lipophilic and has a smaller molar volume than hydrogen. In Reverse Phase Chromatography (RPC), this often causes deuterated standards to elute slightly earlier than the native drug.
-
Impact: If the native Ondansetron elutes at a point of high matrix suppression (e.g., co-eluting phospholipids), and the Ondansetron-d3 shifts out of that zone (even by 0.1 min), the IS will not accurately correct for the signal suppression, leading to quantitative bias.
-
C/
N Superiority: Heavy atoms do not alter the lipophilicity or bond length significantly enough to shift retention time. They ensure the IS and Analyte experience the exact same ionization environment.
Experimental Protocols (Self-Validating Systems)
Use these protocols to validate the suitability of your specific lot of internal standard.
Protocol A: The "Cross-Talk" & Purity Check
Goal: Ensure the IS does not contribute signal to the Analyte channel (interference) and vice versa.
-
Prepare Solutions:
-
Solution A: Native Ondansetron at ULOQ (Upper Limit of Quantitation).
-
Solution B: Ondansetron-IS at working concentration.
-
Solution C: Blank Matrix (extracted).
-
-
LC-MS/MS Injection Sequence:
-
Inject Solution C (Double Blank). Verify no peaks.
-
Inject Solution B (IS Only). Monitor Analyte transition (294.2
170.2).-
Acceptance Criteria: Signal in Analyte channel must be
20% of the LLOQ response.
-
-
Inject Solution A (Analyte Only). Monitor IS transition (e.g., 297.2
173.2).-
Acceptance Criteria: Signal in IS channel must be
5% of the IS working response.
-
-
Protocol B: Stress-Induced H/D Exchange Test
Goal: Confirm the deuterium label is chemically stable under processing conditions.
-
Preparation: Spike Ondansetron-d3 into three solvent systems:
-
Neutral: 50:50 Methanol:Water (pH 7).
-
Acidic: 0.1% Formic Acid in Water (pH ~2.7).
-
Basic: 10 mM Ammonium Bicarbonate (pH ~8.5).
-
-
Incubation: Store at Room Temperature for 24 hours.
-
Analysis: Inject samples. Monitor the ratio of the M+3 (intact IS) peak to the M+2 (single exchange) peak.
-
Interpretation: An increase in the M+2 abundance indicates H/D exchange (instability).
Visualizing the Validation Workflow
The following diagram illustrates the decision matrix for selecting and validating the internal standard.
Caption: Decision tree for validating Ondansetron Internal Standards, prioritizing chemical stability and chromatographic co-elution.
Expert Recommendations
-
Primary Choice: Use Ondansetron-
C3 or N if budget permits. The elimination of retention time shifts makes method development significantly faster and more robust against matrix effects [1]. -
Acceptable Alternative: Ondansetron-d3 (N-methyl) is acceptable for most routine plasma assays. Ensure the label is on the N-methyl group, not the imidazole ring carbons or alpha-carbons.
-
Critical Control: If using the deuterated standard, you must use a column with high loadability and stable retention (e.g., C18 with embedded polar groups) to minimize the resolution of isotopic isotopologues.
-
Storage: Store stock solutions of deuterated standards in aprotic solvents (Acetonitrile or DMSO) at -20°C or lower to completely eliminate any risk of long-term slow exchange [2].
References
-
Waters Corporation. (2021). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. Retrieved from [Link]
-
National Institutes of Health (PMC). (2025). Bioanalytical considerations for quantification of ondansetron in rat microdialysis study using LC-MS/MS. Retrieved from [Link]
Sources
Comparison of Synthetic Routes to Deuterated Ondansetron: A Technical Guide
Executive Summary & Strategic Rationale
In the development of 5-HT3 receptor antagonists, Ondansetron remains a gold standard. However, its pharmacokinetic profile is limited by rapid hepatic clearance via CYP3A4, CYP1A2, and CYP2D6. Deuteration—the strategic replacement of protium (
This guide compares the two primary synthetic methodologies for accessing deuterated ondansetron isotopologues:
-
Route A: De Novo Synthesis (Targeting N-Methyl-d3) – The "Precision Route" utilizing deuterated alkylating agents.
-
Route B: Post-Synthetic H/D Exchange (Targeting C10-d2) – The "Bulk Route" utilizing thermodynamic equilibration.
Comparative Performance Matrix
| Feature | Route A: De Novo (N-Methyl-d3) | Route B: H/D Exchange (C10-d2) |
| Target Site | Carbazole N-Methyl ( | |
| Isotopic Purity | High (>99% D incorporation) | Variable (90-95% typical); susceptible to back-exchange |
| Reaction Type | S | Enolization/Equilibration (Reversible) |
| Key Reagent | Iodomethane-d3 (CD | Deuterium Oxide (D |
| Cost Efficiency | Low (Reagents are expensive) | High (Reagents are cheap) |
| Primary Application | DMPK Internal Standards, Clinical Candidates | Metabolic Hotspot Blocking, Mechanistic Studies |
Route A: De Novo Synthesis (The Precision Protocol)
This route relies on the late-stage alkylation of Des-methyl Ondansetron (or its carbazolone precursor). It is the preferred method for generating pharmaceutical-grade internal standards or clinical candidates because the carbon-deuterium bond formed is metabolically stable and chemically inert under physiological conditions.
Mechanism of Action
The reaction proceeds via a classical S
Experimental Protocol
Reagents:
-
Precursor: 3-[(2-methyl-1H-imidazol-1-yl)methyl]-1,2,3,9-tetrahydro-4H-carbazol-4-one (Des-methyl Ondansetron)[2]
-
Alkylating Agent: Iodomethane-d3 (CD
I, >99.5 atom % D) -
Base: Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Solvent: Anhydrous DMF (N,N-Dimethylformamide)
Step-by-Step Workflow:
-
Activation: Charge an oven-dried reaction vessel with Des-methyl Ondansetron (1.0 eq) and anhydrous DMF (10 V). Cool to 0°C under a nitrogen atmosphere.
-
Deprotonation: Add NaH (1.2 eq) portion-wise.[3] Critical Insight: Allow evolution of H
gas to cease completely (approx. 30 min) to ensure formation of the carbazole anion. The solution will typically darken. -
Alkylation: Add CD
I (1.1 eq) dropwise via syringe to control the exotherm. -
Reaction: Warm to room temperature and stir for 2–4 hours. Monitor via LC-MS for the disappearance of the precursor (M+H = 280) and appearance of the product (M+H = 297).
-
Quench & Workup: Quench carefully with cold water.[3] Extract with Ethyl Acetate (3x).[3] Wash organics with brine to remove residual DMF.[3]
-
Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (DCM/MeOH gradient).
Visualization: De Novo Pathway
Figure 1: S
Route B: Post-Synthetic H/D Exchange (The Bulk Protocol)
This route targets the C10 position (the methylene group alpha to the carbonyl in the carbazolone ring). These protons are acidic (pKa ~19-20) and can be exchanged via enolization. This method is cost-effective but produces a product that can "back-exchange" to hydrogen if exposed to protic solvents at high pH.
Mechanism of Action
The reaction is driven by Thermodynamic Equilibration . A base removes the acidic
Experimental Protocol
Reagents:
-
Solvent: Deuterium Oxide (D
O, >99.8% D) -
Catalyst: Sodium Deuteroxide (NaOD, 40% wt in D
O) or Potassium Carbonate (K CO ) -
Co-solvent: MeOD (Methanol-d4) - Optional, to improve solubility.
Step-by-Step Workflow:
-
Dissolution: Suspend Ondansetron (1.0 eq) in D
O (20 V). If solubility is poor, add MeOD (5 V). -
Basification: Add NaOD (0.5 eq) to adjust pH > 10. Critical Insight: Do not use NaOH; introducing protons will ruin the isotopic enrichment.
-
Reflux: Heat the mixture to reflux (approx. 100°C) for 12–24 hours. The high temperature is necessary to overcome the activation energy for enolization at the sterically hindered C10 position.
-
Monitoring: Monitor by NMR. The singlet at ~4.8 ppm (if visible) or the integration of the carbazolone methylene protons will diminish.
-
Cycle Repeat (The "Washout"): Cool, isolate the solid, and repeat steps 1-3 with fresh D
O .-
Why? The H released from the drug dilutes the D pool in the solvent. Replacing the solvent is the only way to achieve >95% enrichment.
-
-
Isolation: Cool to 4°C. The deuterated free base will precipitate. Filter and dry under vacuum over P
O .
Visualization: H/D Exchange Pathway
Figure 2: Base-catalyzed enolization mechanism for C10 deuteration.
Scientific Analysis: Metabolic Stability & KIE
The choice between Route A and Route B depends on which metabolic pathway you intend to block.
-
N-Methyl Deuteration (Route A):
-
C10 Deuteration (Route B):
-
Rationale: The C10 position is susceptible to oxidation (hydroxylation) leading to ring-opening or conjugation.
-
Outcome: Blocking this site can shunt metabolism toward other pathways or reduce the formation of specific metabolites.[1]
-
Visualization: Metabolic Shunting[1][2]
Figure 3: Impact of deuteration on CYP-mediated clearance pathways.[3]
References
-
Hato, Y., & Jamison, T. F. (2023).[3][7] "Multi-platform synthesis of ondansetron featuring process intensification in flow." Reaction Chemistry & Engineering.
-
Concert Pharmaceuticals. (2010).[3] "Deuterated ondansetron derivatives." World Intellectual Property Organization, WO2010014788.[3]
-
Fisher, M. B., et al. (2016).[3] "The complexities of hepatic clearance: Deuterium as a tool for optimization." Drug Metabolism Reviews.
-
InvivoChem. (2024).[3] "Ondansetron-d3 hydrochloride Product Data."
-
Taro Pharmaceutical Industries. (2005).[3][2] "Process for preparing ondansetron hydrochloride dihydrate." Google Patents, US7288660B2.
Sources
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. WO2005108392A2 - Process for preparing ondansetron hydrochloride dihydrate having a defined particle size - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 5. Elucidation of the Crystal Structures and Dehydration Behaviors of Ondansetron Salts [mdpi.com]
- 6. US7288660B2 - Process for preparing ondansetron hydrochloride dihydrate having a defined particle size - Google Patents [patents.google.com]
- 7. dspace.mit.edu [dspace.mit.edu]
Comparative Analysis of Analytical Methodologies for Carbazole Derivatives: Efficiency, Sensitivity, and Resolution
Executive Summary: The Carbazole Conundrum
Carbazole derivatives occupy a unique niche in both pharmaceutical chemistry (e.g., Carvedilol, Ondansetron) and optoelectronics (e.g., OLED host materials). However, their rigid tricyclic structure presents distinct analytical challenges: extreme hydrophobicity , propensity for π-π stacking aggregation , and regio-isomeric complexity (specifically
This guide moves beyond standard textbook descriptions to provide a head-to-head comparison of rival analytical techniques. We evaluate them based on three critical metrics: Resolution of Isomers , Throughput Efficiency , and Structural Certainty .
Showdown 1: Separation Science
High-Performance Liquid Chromatography (RP-HPLC) vs. Supercritical Fluid Chromatography (SFC)
For decades, Reversed-Phase HPLC (RP-HPLC) has been the gold standard. However, for hydrophobic carbazoles, Supercritical Fluid Chromatography (SFC) is emerging as the superior alternative.
The Core Conflict
-
RP-HPLC Challenge: Carbazoles are poorly soluble in water. High organic content (Acetonitrile/Methanol) is required to elute them, often leading to long retention times and broad peaks due to strong hydrophobic interaction with C18 chains.
-
SFC Solution: Uses supercritical CO
(scCO ) as the primary mobile phase.[1][2] scCO has the viscosity of a gas but the solvating power of a liquid.[1] This allows for 3-5x higher flow rates without backpressure penalties.
Head-to-Head Data Comparison
| Feature | RP-HPLC (Traditional) | SFC (Modern Alternative) | Winner |
| Mobile Phase | Water / Acetonitrile (Gradient) | scCO | SFC (Green Chemistry) |
| Viscosity | High (Limits flow rate) | Low (High diffusivity) | SFC |
| Isomer Resolution | Good for polarities; Struggle with positional isomers | Excellent (Orthogonal selectivity) | SFC |
| Run Time | 15 - 30 minutes | 3 - 8 minutes | SFC |
| Solubility | Poor (Requires high organic %) | High (Carbazoles dissolve well in CO | SFC |
Experimental Protocol: Comparative Workflow
Objective: Separate a mixture of Carbazole and its
A. RP-HPLC Method (The Baseline)
-
Column: C18 (150 mm x 4.6 mm, 3.5 µm).
-
Mobile Phase: A: Water (0.1% Formic Acid); B: Acetonitrile.
-
Gradient: 50% B to 95% B over 20 mins.
-
Flow Rate: 1.0 mL/min.
-
Observation: Carbazoles elute late (>12 mins); peak tailing observed due to low solubility in the aqueous boundary layer.
B. SFC Method (The Challenger)
-
Column: 2-Ethylpyridine (2-EP) or Diol (150 mm x 4.6 mm, 3.0 µm). Note: 2-EP is preferred for basic nitrogen heterocycles.
-
Mobile Phase: A: scCO
; B: Methanol (0.1% Diethylamine). -
Gradient: 5% B to 40% B over 5 mins.
-
Flow Rate: 3.0 mL/min.
-
Backpressure: 120 bar (maintained by BPR).
-
Observation: Elution complete in <6 mins. Sharper peaks due to higher diffusivity of scCO
.[1]
Showdown 2: Structural Elucidation
Nuclear Magnetic Resonance (NMR) vs. Tandem Mass Spectrometry (MS/MS)
When synthesizing carbazole derivatives, a common failure mode is alkylation at the Carbon-3 position instead of the Nitrogen-9 position. Both techniques are vital, but they answer different questions.
The Core Conflict
-
MS/MS Limitation: Isomers (e.g.,
-ethylcarbazole vs. 3-ethylcarbazole) have the exact same mass ( ). Fragmentation patterns are often identical because the ethyl group loss occurs in both. -
NMR Strength: Provides definitive spatial connectivity.
Decision Matrix: When to use which?
| Parameter | 1H / 13C NMR | HR-MS / MS/MS |
| Primary Use | Definitive Structure Proof (Regioisomerism) | Trace Detection & Molecular Formula |
| Sensitivity | Low (Requires mg quantities) | High (Picogram detection) |
| Differentiation | High : | Low : Indistinguishable parent ions |
| Throughput | Low (Minutes to Hours) | High (Seconds) |
Critical Insight: The "N-H" Signal
In a raw synthesis product, 1H NMR is the only self-validating method to confirm
-
Protocol: Look for the disappearance of the broad singlet at ~11.2 ppm (the N-H proton of the carbazole core).
-
Causality: If the peak at 11.2 ppm remains, but the mass spec shows the correct mass, you have likely alkylated a carbon position (C-3 or C-6), not the nitrogen.
Showdown 3: Trace Impurity Analysis
Steady-State Fluorescence vs. Time-Resolved Photoluminescence (TRPL)
For carbazoles used in OLEDs or biological probes, purity is not just chemical—it is functional.
-
The Problem: Trace isomeric impurities (like isomers of benzocarbazole) can induce "fake" phosphorescence or quench fluorescence.
-
Steady-State Fluorescence: Measures the intensity of emission. Good for concentration.
-
TRPL: Measures the lifetime of the excited state.
-
Verdict: TRPL is mandatory for material grade carbazoles. A 99.9% pure sample by HPLC can fail in an OLED device if a trace impurity acts as a triplet quencher. TRPL detects this via reduced lifetime (
).
Visualizing the Analytical Workflow
The following diagram illustrates the decision logic for analyzing a new carbazole derivative, ensuring no critical characterization steps are missed.
Figure 1: Analytical Decision Matrix for Carbazole Derivatives. Green nodes indicate recommended modern techniques for hydrophobic heterocycles.
References
-
Shimadzu Corporation. (2020). SFC Columns - Separation Capabilities Comparison. Retrieved from [Link]
-
Chromatography Today. (2022). Should I use SFC or HPLC for my Analysis? Retrieved from [Link]
-
National Institutes of Health (NIH). (2023). Fluorescence quenching aptitude of carbazole for the detection of nitro-aromatics. Retrieved from [Link]
-
The Analytical Scientist. (2019). MS and NMR - the Perfect Couple? Retrieved from [Link]
-
ResearchGate. (2020). Impurity effect on carbazole derivatives and ultralong organic phosphorescence. Retrieved from [Link]
Sources
Regulatory Justification & Technical Validation of Deuterated Internal Standards in Bioanalysis
A Publish Comparison Guide for Regulatory Submissions
Part 1: Executive Summary & Core Directive
In the high-stakes environment of regulated bioanalysis (GLP/GCP), the choice of an Internal Standard (IS) is not merely a preference—it is a critical quality attribute that defines the robustness of your pharmacokinetic (PK) and toxicokinetic (TK) data.
While Stable Isotope Labeled (SIL) internal standards are universally recognized as the "gold standard" by agencies like the FDA and EMA, the specific use of Deuterated (
This guide provides the scientific justification and experimental validation protocols required to defend the use of deuterated internal standards in regulatory submissions (NDA/BLA), ensuring alignment with the harmonized ICH M10 guidelines.
Part 2: The Regulatory Landscape (ICH M10, FDA, EMA)
Regulatory bodies have moved toward a harmonized expectation under ICH M10 .[2] The guidance is explicit: for Mass Spectrometry (MS) based methods, SIL-IS is the default expectation, but "suitability" must be proven.
| Regulatory Body | Key Guideline | Core Requirement regarding Internal Standards |
| ICH (Global) | M10 (2022) | "When MS detection is used, the use of the stable isotope-labelled analyte as the IS is recommended whenever possible." However, it mandates checking for isotope exchange and unlabelled analyte impurities. |
| FDA (USA) | Bioanalytical Method Validation (2018) | Emphasizes that the IS must track the analyte during extraction and ionization. Explicitly warns about cross-talk (interference) between the analyte and IS (M + isotope peaks). |
| EMA (EU) | Bioanalytical Method Validation (2011) | Requires demonstration that the IS compensates for matrix effects. If a SIL-IS is not used, the burden of proof for matrix robustness is significantly higher. |
The Regulatory Trap: Agencies do not blindly accept deuterated standards. If your deuterated IS elutes differently than your analyte (due to the isotope effect) and fails to compensate for a matrix suppression zone, your method is invalid. You must generate data to prove "Tracking Efficiency".
Part 3: Comparative Analysis – Selecting the Right IS
The following table objectively compares the three primary classes of internal standards used in LC-MS/MS.
Table 1: Performance & Risk Profile of Internal Standard Classes
| Feature | Structural Analog | Deuterated SIL-IS ( | Carbon/Nitrogen SIL-IS ( |
| Cost | Low | Moderate | High (3x - 10x cost of |
| Availability | High (often commercially available) | High (standard synthesis) | Low (complex synthesis required) |
| Extraction Recovery | Variable (Physicochemical properties differ) | Excellent (Chemically identical) | Excellent (Chemically identical) |
| Ionization Compensation | Poor (Different RT means different matrix environment) | Good to Excellent (Depends on RT shift) | Perfect (Co-elutes exactly) |
| Chromatographic Risk | High (RT is different) | Moderate (Deuterium Isotope Effect) | None (No isotope effect on RT) |
| Regulatory Burden | High (Requires extensive justification) | Standard (Requires RT shift validation) | Low (Gold standard) |
Deep Dive: The Deuterium Isotope Effect
The C-D bond is shorter and more stable than the C-H bond, slightly reducing the lipophilicity of the molecule. In Reversed-Phase Chromatography (RPLC), this often causes the deuterated IS to elute slightly earlier than the protiated analyte.[3]
-
The Risk: If the RT shift (
) is large enough, the analyte might elute in a region of ion suppression (e.g., phospholipids), while the IS elutes earlier in a "clean" region. The IS will not "see" the suppression, resulting in over-estimation of the analyte concentration.
Part 4: Scientific Integrity – The Self-Validating Protocols
To justify a deuterated IS in a submission, you must perform these specific experiments. These protocols are designed to be self-validating systems .
Protocol A: Isotopic Purity & Cross-Interference Check
Objective: Ensure the IS does not contribute to the analyte signal (false positive) and the analyte does not contribute to the IS signal (quantification error).
-
Blank Matrix + IS Only: Spike blank matrix with IS at the working concentration.
-
Acceptance Criteria: Interference at the analyte retention time must be < 20% of the LLOQ response.[4]
-
-
Blank Matrix + Analyte (ULOQ): Spike blank matrix with Analyte at the Upper Limit of Quantification (ULOQ) without IS.
-
Acceptance Criteria: Interference at the IS retention time must be < 5% of the average IS response .
-
Protocol B: The "Matrix Factor" (MF) Evaluation
Objective: Prove that despite any potential RT shift, the IS accurately compensates for matrix effects.
Methodology:
-
Prepare Set A (Neat Solution): Analyte and IS in mobile phase/reconstitution solvent (Low QC and High QC levels).
-
Prepare Set B (Post-Extraction Spike): Extract 6 different lots of blank matrix (including lipemic and hemolyzed). Spike the extracts with Analyte and IS (Low QC and High QC levels).
-
Calculate Matrix Factor (MF):
[2] -
Calculate IS-Normalized MF:
Validation Requirement: The CV% of the IS-Normalized MF across the 6 lots must be ≤ 15% .
-
Interpretation: If
is 0.5 (50% suppression) and is 0.5 (50% suppression), the ratio is 1.0. This proves the Deuterated IS is "tracking" the suppression perfectly, justifying its use.
Part 5: Visualization of Mechanisms & Workflows
Diagram 1: The "Deuterium Trap" Mechanism
This diagram illustrates why the Retention Time (RT) shift matters. It compares a
Caption: Scenario B demonstrates the risk: The Deuterated IS elutes before the suppression zone, failing to correct for the signal loss experienced by the analyte.
Diagram 2: IS Selection & Validation Workflow
A logical decision tree for researchers to select and validate the correct IS for regulatory submission.
Caption: Critical path for validating a Deuterated IS. Note the mandatory Matrix Factor evaluation step to confirm the IS compensates for matrix effects despite RT shifts.
Part 6: References
-
ICH Harmonised Guideline. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Center for Drug Evaluation and Research (CDER). [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Committee for Medicinal Products for Human Use (CHMP). [Link]
-
Wang, S., et al. (2007). Deuterium isotope effect on the retention time of analytes in liquid chromatography-mass spectrometry. Journal of Chromatography B. [Link]
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry. [Link]
Sources
- 1. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. database.ich.org [database.ich.org]
1,2,3,9-Tetrahydro-9-(methyl-d3)-4H-carbazol-4-one Proper Disposal Procedures
Executive Summary: The "Bottom Line"
Immediate Classification: Hazardous Chemical Waste (Toxic, Bioactive). Disposal Method: High-Temperature Incineration (Destructive oxidation). Critical Restriction: Strictly NO drain disposal. This compound is a bioactive intermediate (Ondansetron precursor) with significant aquatic toxicity. Radioactive Status: Stable Isotope (Non-Radioactive). Do not dispose of in radioactive waste streams unless mixed with other radiolabels.
Chemical Characterization & Hazard Profile
Context for the Researcher: To safely dispose of 1,2,3,9-Tetrahydro-9-(methyl-d3)-4H-carbazol-4-one, you must understand its reactivity. This compound is a deuterated analog of a key intermediate used in the synthesis of Ondansetron (Zofran) . It is typically used as an Internal Standard (IS) for LC-MS quantitation of impurities.
Because it is a precursor to a potent 5-HT3 receptor antagonist, it possesses biological activity that dictates its waste classification. The "d3" (deuterium) labeling renders it chemically identical to the non-labeled parent for toxicity purposes, but significantly more valuable for inventory tracking.
Hazard Data Table
| Property | Specification | Operational Implication |
| CAS (Parent) | 99614-02-5 (Non-deuterated) | Use parent CAS for safety data if d3-specific SDS is unavailable. |
| Physical State | Solid (Off-white to beige powder) | Risk of particulate inhalation; requires HEPA controls. |
| GHS Classification | Acute Tox. 3 (Oral) ; Aquatic Chronic 3 | Toxic if swallowed; dangerous to marine life.[1] |
| Reactivity | Ketone moiety; susceptible to oxidation | Segregate from strong oxidizers (peroxides, nitrates) in waste storage. |
| Waste Code (RCRA) | Not P/U Listed; Characteristic (Toxic) | Manage as "Toxic Solid, Organic, N.O.S." |
Pre-Disposal Stabilization & Segregation
Scientific Rationale: The tetrahydrocarbazole ring system is electron-rich and can degrade if exposed to strong oxidizers or light, potentially forming unknown oxidation byproducts before destruction. Stability during the "accumulation phase" is critical to prevent identifying unknown peaks in waste profiling.
Segregation Protocol
-
Isolate from Oxidizers: Do not place in the same secondary containment as nitric acid or peroxide waste.
-
Solvent Compatibility:
-
Compatible: Methanol, Acetonitrile, DMSO (Common LC-MS solvents).
-
Incompatible: Strong acids (Sulfuric/Nitric) which may induce polymerization or decomposition.
-
-
Deuterium Inventory Reconciliation:
-
Before disposal, verify the mass balance. Deuterated standards are expensive (~$100s/mg). Ensure the material is truly waste (degraded/expired) and not just "excess."
-
Log Entry: Record the disposal in your inventory system to prevent "ghost inventory" of controlled precursors.
-
The Disposal Workflow (Step-by-Step)
This protocol treats the substance as a High Potency Active Pharmaceutical Ingredient (HPAPI) intermediate due to its bioactive nature.
Step 1: Primary Containment (The "Source")
-
Solids: If disposing of pure powder, do not dump it loose into a drum. Keep it in the original vial. Cap it tightly.
-
Liquids (Stock Solutions): If disposing of DMSO/Methanol stocks, transfer to a screw-cap glass vial (amber preferred).
-
Action: Place the vial into a clear, sealable polyethylene bag (Zip-lock style). This is the "inner barrier."
Step 2: Secondary Packaging (The "Waste Stream")
-
Place the bagged vial into the Solid Organic Waste drum/container.
-
Why? Even if it is a liquid solution, small vials are often best managed as "lab pack" solids to prevent breakage in bulk liquid carboys.
-
Absorbent: Add a small amount of vermiculite or absorbent pad to the bag if the vial contains liquid >5 mL.
Step 3: Labeling (Critical for Incineration)
Standard "Organic Waste" labels are insufficient for deuterated bioactive standards. You must add specific metadata for the waste handlers.
-
Proper Shipping Name: Toxic solids, organic, n.o.s. (1,2,3,9-Tetrahydro-9-methyl-4H-carbazol-4-one).
-
UN Number: UN 2811 (Likely assignment for toxic organic solids).
-
Hazard Checkbox: [x] Toxic [x] Environmental Hazard.
Step 4: Final Handoff
-
Transfer to your facility's EHS accumulation point.
-
Destruction Method: Request Incineration .[2]
Visualizing the Decision Logic
The following diagram illustrates the decision tree for handling this specific deuterated compound, ensuring it is not mistaken for radioactive waste or general trash.
Caption: Logic flow for segregating stable isotope (d3) waste from radioactive streams and ensuring proper incineration.
Regulatory Compliance & Documentation
US EPA (RCRA) Considerations
Under 40 CFR 261, this material is not specifically listed (not a P-list or U-list waste by CAS). However, the generator is responsible for determining characteristics.
-
Determination: Based on the SDS of the parent compound (Ondansetron impurity), it exhibits Toxicity .
-
Generator Status: If you are discarding >1 kg (highly unlikely for a d3 standard), you may trigger Large Quantity Generator (LQG) status. For typical mg amounts, it falls under Satellite Accumulation Area (SAA) rules.
SDS Section 13 Reference (Template)
When filling out your internal waste manifest, use this data:
-
Waste description: Laboratory debris contaminated with Carbazol-4-one derivative.
-
Contaminants: Deuterated 1,2,3,9-Tetrahydro-9-methyl-4H-carbazol-4-one.[5]
References
-
National Center for Biotechnology Information (PubChem). PubChem Compound Summary for CID 11790505, 1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one (Related Structure/Parent Data). Retrieved from [Link]
-
United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 of the Code of Federal Regulations (CFR).[7] Retrieved from [Link]
-
European Directorate for the Quality of Medicines (EDQM). Ondansetron Impurity A Safety Data Sheet. (Provides tox data for the non-deuterated analog). Retrieved from [Link]
Sources
- 1. 9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one | C13H13NO | CID 598875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. chemscene.com [chemscene.com]
- 4. sds.edqm.eu [sds.edqm.eu]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. scribd.com [scribd.com]
- 7. americanchemistry.com [americanchemistry.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
